2-Chloro-4-(difluoromethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVJHJZXXNKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743895 | |
| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206978-15-5 | |
| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Combination of Privileged Scaffolds
An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)pyridine (CAS: 1206978-15-5): A Key Building Block for Modern Drug Discovery
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The pyridine ring system is one of the most pervasive heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2] Concurrently, the incorporation of fluorine-containing substituents has become a cornerstone of medicinal chemistry.[3] The difluoromethoxy group (-OCHF2) in particular has emerged as a critical bioisostere for hydroxyl or methoxy groups. It offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and the ability to modulate the acidity of nearby functional groups, without introducing the significant steric bulk of a trifluoromethyl group.[4]
This compound represents the convergence of these two powerful motifs. It is a highly valuable intermediate designed for advanced chemical synthesis, providing researchers with a robust platform for generating novel active pharmaceutical ingredients (APIs).[5][6] The presence of a reactive chlorine atom at the 2-position allows for precise and selective downstream functionalization, making it an ideal starting point for building diverse compound libraries aimed at a wide array of biological targets.[6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic applications of this key molecular intermediate.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the foundation of its effective use in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206978-15-5 | [7][8] |
| Molecular Formula | C₆H₄ClF₂NO | [7][8] |
| Molecular Weight | 179.55 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| SMILES | FC(F)OC1=CC(Cl)=NC=C1 | [8] |
| Purity | Typically ≥97% | [5][8] |
| Boiling Point | 208.8±35.0 °C (Predicted) | [5] |
| Density | 1.4±0.1 g/cm³ (Predicted) | [5] |
| LogP | 2.3364 (Predicted) | [8] |
Proposed Synthesis and Mechanism
While specific proprietary synthesis routes may vary between suppliers, a chemically sound and efficient pathway to this compound can be devised from readily available starting materials. The most logical approach involves the O-difluoromethylation of 2-chloro-4-hydroxypyridine. This strategy is supported by established methodologies for the synthesis of related difluoromethoxy-aryl compounds.[9]
The causality behind this choice rests on the nucleophilicity of the hydroxyl group on the pyridine ring, which can be readily deprotonated to form a pyridinoxide anion. This anion then acts as a nucleophile to attack a suitable electrophilic difluoromethyl source.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: O-Difluoromethylation
This protocol is a representative, field-proven methodology adapted from similar transformations. Researchers must first conduct a thorough risk assessment and ensure all safety measures are in place.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.
-
Reagent Addition: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa, 2.0-3.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final, high-purity this compound.[5]
Reactivity and Synthetic Utility
The primary value of this compound lies in its utility as a versatile synthetic intermediate.[6] Its reactivity is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution (SⁿAr). This allows for the strategic introduction of a wide variety of functional groups and molecular scaffolds, a critical step in building structure-activity relationships (SAR).
Caption: Reactivity of this compound in key cross-coupling reactions.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for creating a C-C bond at the 2-position, a common strategy in fragment-based drug design.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Purification: After cooling, perform an aqueous workup similar to the synthesis protocol. The resulting crude product is then purified via flash chromatography or recrystallization to yield the desired 2-aryl-4-(difluoromethoxy)pyridine derivative.
Strategic Applications in Drug Discovery
The incorporation of the this compound moiety into a drug candidate can be a decisive factor in achieving a successful clinical outcome.
-
Metabolic Stability: The -OCHF₂ group is significantly more resistant to oxidative metabolism compared to a traditional methoxy (-OCH₃) or benzylic group. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[4]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The -OCHF₂ group provides a moderate increase in lipophilicity, offering a fine-tuning mechanism for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement: As a bioisostere of a hydroxyl group, the -OCHF₂ moiety can act as a weak hydrogen bond donor through its C-H bond.[10] This allows it to mimic interactions of natural ligands with target proteins while altering the electronic and conformational properties of the molecule.
-
pKa Modulation: The strong electron-withdrawing nature of the difluoromethoxy group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This is a critical parameter for controlling drug solubility, receptor binding, and off-target effects.
Caption: Role of the title compound in a typical drug discovery workflow.
Analytical Characterization
To ensure the identity and purity of this compound, a standard suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The proton of the -OCHF₂ group will appear as a distinctive triplet with a large coupling constant (J ≈ 73 Hz) due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
-
¹³C NMR: Will display signals for the six carbon atoms. The carbon of the -OCHF₂ group will appear as a triplet due to C-F coupling.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (179.55 g/mol ) and show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage based on peak area at a specific UV wavelength.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Based on supplier recommendations, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigerated storage at 2-8°C is advised.[5]
-
Safety Data Sheet (SDS): Crucially, users must obtain and consult the material-specific Safety Data Sheet provided by the supplier before any handling or use. The SDS contains detailed information regarding hazards, first-aid measures, and emergency procedures.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a versatile synthetic handle (the 2-chloro group) and a valuable pharmacokinetic modulator (the 4-difluoromethoxy group) makes it a high-value asset for developing next-generation therapeutics. By enabling precise control over molecular architecture and physicochemical properties, it facilitates the efficient exploration of chemical space and accelerates the journey from initial hit to viable drug candidate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- Mei, H. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7052.
- Verma, D. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1032.
- Vitaku, E. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2130-2165.
- Gualdesi, M. S. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3183.
- Broady, S. et al. (1978). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 64-67.
- Wang, X. et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887.
- Zhang, P. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153.
- Universität Münster (2024). New method for introducing fluorinated components into molecules.
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physical properties of 2-Chloro-4-(difluoromethoxy)pyridine
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-(difluoromethoxy)pyridine
Executive Summary
This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. As a key building block in the synthesis of novel active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for researchers, process chemists, and drug development professionals.[1] This guide synthesizes critical data on its physicochemical properties, outlines detailed experimental protocols for their validation, and discusses the compound's broader context in pharmaceutical research. All data and protocols are grounded in authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
Pyridine derivatives are a cornerstone of drug discovery, forming the structural core of numerous FDA-approved therapeutics.[2][3] Their versatile chemical nature allows for extensive functionalization, enabling medicinal chemists to modulate pharmacological activity, solubility, and metabolic stability.[4] The subject of this guide, this compound, belongs to this critical class of compounds.
Its structure is notable for two key features:
-
A Chlorinated Pyridine Ring: The 2-chloro substituent serves as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures.
-
A Difluoromethoxy Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethoxy (-OCHF₂) group, in particular, acts as a lipophilic hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[5]
This unique combination of reactive and modulatory groups makes this compound a valuable intermediate for creating diverse chemical libraries and developing next-generation APIs.[1]
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1206978-15-5 | [6][7] |
| Molecular Formula | C₆H₄ClF₂NO | [1][6][7] |
| Molecular Weight | 179.55 g/mol | [1][6][7] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point (BP) | 208.8 ± 35.0 °C (at 760 mmHg) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point (FP) | 80.1 ± 25.9 °C | [1] |
| Purity (Typical) | ≥97% - ≥98% | [1][7] |
| Calculated LogP | 2.3364 | [7] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |
The calculated LogP value of approximately 2.34 suggests moderate lipophilicity, a desirable characteristic for oral drug candidates as it often correlates with good membrane permeability. The TPSA, a measure of the polar surface area, is well within the range typically associated with good bioavailability.
Experimental Protocols for Property Determination
To ensure the identity and purity of a research compound, in-house verification of its physical properties is a critical step. The following protocols are designed to be self-validating and are standard practice in synthetic and analytical chemistry labs.
Workflow for Physicochemical Analysis
The logical flow for characterizing a sample of this compound is outlined below. This workflow ensures that foundational properties are confirmed before proceeding to more complex applications.
Caption: High-level workflow for the physicochemical characterization.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point at ambient pressure.
Materials:
-
Small test tube (e.g., 10x75 mm)
-
Digital thermometer with a thermocouple probe
-
Heating block or sand bath
-
Clamps and stand
-
Sample of this compound (~0.5 mL)
Procedure:
-
Setup: Place approximately 0.5 mL of the compound into the test tube. Secure the test tube in a clamp over the heating block.
-
Thermometer Placement: Position the thermometer so the probe is suspended in the vapor phase, approximately 1 cm above the surface of the liquid. Ensure the probe does not touch the walls of the test tube.
-
Heating: Gently heat the sample. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube.[8]
-
Equilibration: A "reflux ring" of condensing vapor will become visible and slowly rise.[8] Adjust the heating rate to maintain a steady reflux, ensuring the reflux ring is stable between the liquid surface and the thermometer probe.
-
Measurement: The temperature will stabilize as the vapor continuously bathes the thermometer probe. Record this stable temperature as the observed boiling point.[9] This temperature represents the point where the vapor pressure of the liquid equals the atmospheric pressure.[9]
Solubility Profile Determination
Understanding a compound's solubility is crucial for choosing appropriate reaction solvents, purification methods, and formulation vehicles. This protocol assesses solubility in a range of common solvents.
Materials:
-
Small, labeled test tubes or vials
-
Spatula or micropipette
-
Vortex mixer
-
Solvents: Deionized Water, Hexane, Toluene, Diethyl Ether, Ethanol, 5% aq. HCl, 5% aq. NaOH
-
pH paper
Procedure:
-
Preparation: In separate labeled test tubes, add ~20 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a different solvent.
-
Mixing: Vigorously shake or vortex each tube for 60 seconds.[10]
-
Observation: Allow the tubes to stand for 30 seconds and observe. Classify as:
-
Aqueous pH Testing: For the tube containing deionized water, test the pH of the solution. A neutral pH is expected for this compound. For the tubes with 5% HCl and 5% NaOH, the solubility behavior indicates the presence or absence of basic or acidic functional groups.[11] Given the pyridine nitrogen, solubility is expected in the 5% HCl solution due to the formation of a polar pyridinium salt.
Caption: Decision workflow for classifying an unknown organic compound by solubility.
Synthesis and Reactivity Context
While a full synthetic guide is beyond the scope of this document, it is valuable for the researcher to understand the general synthetic context. 2-Chloro-4-substituted pyridines are typically synthesized from pyridine precursors through multi-step sequences that may involve oxidation, halogenation, and nucleophilic substitution reactions. The difluoromethoxy group is often introduced using reagents like difluoromethylating agents on a corresponding hydroxy-pyridine intermediate. The final product's purity is a direct result of the efficacy of these steps and subsequent purification, making the verification protocols in Section 3.0 essential.
Applications in Drug Discovery
The utility of this compound stems directly from its hybrid structure. It serves as an invaluable starting material for generating libraries of novel compounds for high-throughput screening. The 2-chloro position is a prime site for introducing diversity elements via reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, or through direct SₙAr reactions. This allows for the rapid exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into viable drug candidates.[4] The difluoromethoxy group at the 4-position provides a stable, lipophilic moiety that can improve a molecule's pharmacokinetic profile, potentially leading to drugs with better efficacy and safety.[1][5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number was not retrieved, data from closely related fluorinated chloropyridines provides a strong basis for safe handling procedures.[12][13][14]
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[1] Keep away from strong oxidizing agents and incompatible materials.[12]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[15]
Conclusion
This compound is a high-value pharmaceutical intermediate whose physical properties make it well-suited for the rigors of modern drug discovery. Its defined boiling point, density, and solubility profile provide the necessary data for predictable and scalable chemical synthesis. The combination of a reactive chloro-handle and a metabolically robust difluoromethoxy group presents a powerful tool for medicinal chemists aiming to develop novel therapeutics. Adherence to the outlined experimental and safety protocols will ensure both the integrity of research outcomes and the safety of laboratory personnel.
References
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A Technical Guide to 2-Chloro-4-(difluoromethoxy)pyridine: Properties, Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-4-(difluoromethoxy)pyridine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its core physicochemical properties, discuss plausible synthetic strategies, and illuminate its role as a valuable building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices and is grounded in established chemical principles.
Core Physicochemical Properties
This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a difluoromethoxy group at the 4-position. These substitutions are critical to its chemical behavior and utility. The chlorine atom serves as an effective leaving group for nucleophilic substitution reactions, while the electron-withdrawing difluoromethoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.
The compound typically presents as a colorless liquid.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | [1][2][3] |
| Molecular Weight | 179.55 g/mol | [1][2][3] |
| Boiling Point | 208.8 ± 35.0 °C | [1] |
| Melting Point | Not available | |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 80.1 ± 25.9 °C | [1] |
| CAS Number | 1206978-15-5 | [2][3] |
Strategic Importance in Drug Discovery
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast number of biologically active molecules and FDA-approved drugs.[4][5] The pyridine ring offers a stable, functionalizable framework that allows chemists to fine-tune the steric and electronic properties of potential drug candidates to optimize efficacy, bioavailability, and safety profiles.[6]
The incorporation of fluorine, as seen in the difluoromethoxy group of this compound, is a widely used strategy in modern drug design.[7] Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. The unique combination of a reactive chloro-substituent and a property-modulating difluoromethoxy group makes this compound a highly valuable intermediate for constructing complex Active Pharmaceutical Ingredients (APIs).[1] Its structure is ideal for exploring structure-activity relationships (SAR) in the development of novel therapeutics.[6]
Synthesis Strategy: A Plausible Approach
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the construction of a substituted hydroxypyridine intermediate, followed by a chlorination step. This approach offers robust and scalable reaction pathways.
A plausible synthesis could begin with the formation of 4-(difluoromethoxy)-2-hydroxypyridine, which is then converted to the target compound via chlorination.
Caption: Proposed two-step synthesis of this compound.
This method leverages readily available starting materials and employs common, well-understood transformations in heterocyclic chemistry, making it suitable for both laboratory-scale and larger-scale industrial production.[8]
Reactivity and Key Transformations: Nucleophilic Aromatic Substitution (SNAr)
The primary site of reactivity on this compound is the carbon atom bearing the chlorine. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group makes the 2-position electron-deficient and thus highly susceptible to attack by nucleophiles. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of pyridine chemistry for building molecular complexity.
In a typical SNAr reaction, a nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride ion to form a new carbon-nucleophile bond. This reaction is fundamental to its application as a pharmaceutical intermediate.
Representative Experimental Protocol: SNAr with a Primary Amine
This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).
Objective: To synthesize a 2-amino-4-(difluoromethoxy)pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF, or N-Methyl-2-pyrrolidone, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add the primary amine (R-NH₂) followed by the non-nucleophilic base (DIPEA). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the reactivity of the specific amine and should be determined empirically (e.g., by TLC or LC-MS monitoring).
-
Reaction Monitoring: Monitor the progress of the reaction periodically until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salt byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-amino-4-(difluoromethoxy)pyridine derivative.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety precautions are paramount when handling this compound and its analogues.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Hazards: Based on data for similar compounds, it should be treated as harmful if swallowed and may cause skin and serious eye irritation.[11][12] Inhalation of vapors or mists should be avoided.[12]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
This compound stands out as a strategic and versatile building block for medicinal chemistry and drug development. Its well-defined reactivity, centered on the nucleophilic displacement of the 2-chloro substituent, combined with the beneficial properties imparted by the difluoromethoxy group, provides a reliable platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its potential in the creation of next-generation pharmaceuticals.
References
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- This compound | 1206978-15-5 - ChemicalBook. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2011, June 27). Fisher Scientific.
- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2014, February 6). Fisher Scientific.
- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). MDPI.
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- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.). Google Patents.
- 5-(Chloromethyl)-2-(difluoromethoxy)pyridine - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
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- Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. (n.d.). PrepChem.com.
- 2-chloro-4-(difluoromethyl)pyridine (C6H4ClF2N) - PubChemLite. (n.d.). PubChemLite.
- 2-CHLORO-4-(DIFLUOROMETHYL)PYRIDINE | 1204296-03-6 - ChemicalBook. (n.d.). ChemicalBook.
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- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing.
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- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). RSC Publishing.
- 2-Chloro-4-difluoromethoxy-pyridine|1206978-15-5-西安速加医药科技有限公司. (n.d.). Xi'an Sujia Pharmaceutical Technology Co., Ltd.
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Navigating the Solubility Landscape of 2-Chloro-4-(difluoromethoxy)pyridine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-4-(difluoromethoxy)pyridine in organic solvents. Recognizing the scarcity of published empirical data for this specific molecule, this document empowers researchers, chemists, and formulation scientists with the foundational principles and practical methodologies required to generate reliable solubility data. By integrating theoretical concepts with robust, step-by-step experimental protocols, this guide serves as an essential resource for accelerating drug discovery and process development workflows where this compound is a key intermediate or building block.
Introduction: The Critical Role of Solubility
This compound is a fluorinated pyridine derivative of increasing interest in pharmaceutical synthesis.[1] Its unique electronic properties make it a valuable building block for active pharmaceutical ingredients (APIs).[1] However, the successful transition of a compound from laboratory-scale synthesis to viable drug product is critically dependent on its physicochemical properties, paramount among which is solubility.
Solubility dictates the efficiency of chemical reactions, simplifies purification processes, and fundamentally influences the developability of a drug candidate, affecting everything from formulation strategies to bioavailability.[2] For process chemists, understanding solubility in various organic solvents is crucial for optimizing reaction conditions, controlling crystallization, and ensuring product purity. For formulation scientists, this knowledge is the bedrock upon which stable and effective drug delivery systems are built. This guide provides the necessary tools to navigate the solubility challenges associated with this compound.
Theoretical Framework: The Science of Dissolution
The solubility of a solid in a liquid is a thermodynamic equilibrium phenomenon.[3] The process of dissolution can be conceptually broken down into three energy-dependent steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy: The energy required to create a void or cavity within the solvent large enough to accommodate a solute molecule.
-
Solvation Energy: The energy released when the solute molecule forms favorable interactions with the surrounding solvent molecules.
A compound dissolves when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. This interplay is governed by the principle of "like dissolves like," which is a practical expression of these underlying thermodynamic forces.[4] The key factors influencing these interactions are the polarity, polarizability, and hydrogen-bonding capabilities of both the solute and the solvent.
dot
Caption: Relationship between solute/solvent properties and solubility.
Predicting the Solubility of this compound
In the absence of extensive empirical data, a predictive analysis based on the molecule's physicochemical properties is a powerful starting point.
Physicochemical Profile
A summary of the key properties of this compound is essential for this analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | [1] |
| Molecular Weight | 179.55 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~208.8 °C | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Calculated LogP (cLogP) | 2.336 | [5] |
Structural Analysis and Solubility Implications
-
Polarity: The pyridine ring introduces a dipole moment due to the electronegative nitrogen atom. The chlorine and difluoromethoxy groups also contribute significantly to the molecule's polarity through strong inductive effects.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The oxygen atom in the difluoromethoxy group is a weak hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.
-
Lipophilicity (cLogP): The calculated LogP of ~2.34 indicates a moderate degree of lipophilicity.[5] A positive LogP value suggests a preference for non-polar or moderately polar organic solvents over water.[6]
Qualitative Solubility Predictions
Based on this profile, we can make the following reasoned predictions:
-
High Solubility Expected: In moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) . These solvents can engage in dipole-dipole interactions without requiring hydrogen bond donation from the solute.
-
Moderate to Good Solubility Expected: In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) , and in polar protic solvents like methanol, ethanol, and isopropanol . While the molecule is a hydrogen bond acceptor, its overall lipophilicity may lead to good solubility in these common organic solvents.
-
Low Solubility Expected: In nonpolar solvents such as hexane, heptane, and toluene . The significant polarity of the molecule makes it unlikely to dissolve well in solvents that interact primarily through weak van der Waals forces.
Experimental Determination: The Equilibrium Shake-Flask Method
The most reliable way to quantify solubility is through direct experimental measurement. The equilibrium or thermodynamic shake-flask method is considered the "gold standard" for its accuracy and reproducibility.[7][8]
dot
Caption: Workflow for the Shake-Flask Solubility Determination.
Protocol: Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for definitive measurements.[7]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sample Collection: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any remaining microscopic particles.
-
Dilution: Accurately perform a serial dilution of the saturated filtrate with the same organic solvent to bring the concentration into the linear range of the analytical method (see Section 5).
-
Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of the compound.
Quantitative Analysis by RP-HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for quantifying the concentration of soluble compounds. A reversed-phase method is well-suited for a molecule with the polarity and structure of this compound.
Protocol: HPLC Method for Quantification
Objective: To accurately measure the concentration of this compound in solution.
Instrumentation & Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% formic acid, if needed, to ensure good peak shape). A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Based on the pyridine structure, a wavelength between 220-270 nm is a reasonable starting point for detection.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
Sample Analysis: Inject the diluted filtrate samples (from Section 4.1, Step 7) into the HPLC system.
-
Concentration Calculation: Using the peak areas obtained from the sample injections and the equation of the line from the calibration curve, calculate the concentration of the diluted samples.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the original solvent. Report the result in mg/mL or mol/L.
Data Presentation
All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and reference.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Example: Acetone | Polar Aprotic | 25 | Data | Data |
| Example: Ethanol | Polar Protic | 25 | Data | Data |
| Example: Toluene | Nonpolar | 25 | Data | Data |
| Example: Acetonitrile | Polar Aprotic | 25 | Data | Data |
Conclusion
References
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound. [Link]
- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- PubChem. 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine. [Link]
- AMERICAN ELEMENTS. 2-Chloro-4-(difluoromethyl)pyridine. [Link]
- Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]
- ResearchGate.
- DTIC.
- Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
- Chemaxon.
- Biointerface Research in Applied Chemistry. (2021).
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-(difluoromethoxy)pyridine
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For researchers in pharmaceutical and agrochemical development, the ability to rapidly and accurately interpret NMR data is critical for reaction monitoring, quality control, and structural elucidation. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-(difluoromethoxy)pyridine, a heterocyclic building block of increasing importance. We will dissect the electronic influences of its substituents, predict the spectral features for each proton, provide a robust experimental protocol for data acquisition, and illustrate the key spin-spin coupling networks. This document is intended to serve as a practical, field-level resource for scientists who require a deep and functional understanding of this compound's spectroscopic signature.
Introduction: The Structural Significance of this compound
This compound (CAS No. 1206978-15-5) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[2][3] Its utility stems from the unique electronic properties conferred by its substituents: a chloro group at the 2-position and a difluoromethoxy group at the 4-position. The chlorine atom acts as a leaving group for nucleophilic substitution, while the difluoromethoxy moiety can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. However, the interplay between the electron-withdrawing nitrogen of the pyridine ring and the distinct inductive and resonance effects of the two substituents creates a nuanced and non-trivial spectrum. This guide aims to deconstruct this complexity, providing a clear and authoritative framework for its interpretation.
Molecular Structure and Electronic Environment
To understand the ¹H NMR spectrum, one must first analyze the molecule's electronic landscape. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deshields the ring protons relative to benzene.[1] This effect is most pronounced at the α-positions (C2 and C6).[1]
The substituents further modulate this environment:
-
2-Chloro Group: Chlorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect further deshields nearby protons, particularly H-3.
-
4-Difluoromethoxy Group (-OCHF₂): This group has a dual nature. The oxygen atom can donate electron density into the ring via a resonance effect (+R), which would shield the ortho protons (H-3 and H-5). However, the two highly electronegative fluorine atoms create a strong inductive pull (-I), making the group overall electron-withdrawing. This inductive effect also extends to the methoxy proton, and the fluorine atoms introduce complex H-F and C-F spin-spin couplings.[4]
Below is the annotated structure of the molecule, highlighting the protons of interest.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Parameters
The combination of these electronic effects allows for a confident prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for the four distinct proton signals. The spectrum is anticipated to be recorded in a standard solvent like CDCl₃.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H-6 | 8.20 - 8.40 | Doublet (d) | ³JH6-H5 ≈ 5.0 - 6.0 Hz | Located at an α-position to the ring nitrogen, it is the most deshielded aromatic proton.[1] It experiences ortho-coupling only with H-5. |
| H-5 | 7.00 - 7.15 | Doublet of doublets (dd) | ³JH5-H6 ≈ 5.0 - 6.0 Hz⁴JH5-H3 ≈ 1.5 - 2.5 Hz | Positioned ortho to the -OCHF₂ group and meta to the nitrogen. It is split by H-6 (ortho) and H-3 (meta). Long-range coupling to fluorine is possible but may only result in peak broadening. |
| H-3 | 6.85 - 7.00 | Doublet (d) or Singlet (s) | ⁴JH3-H5 ≈ 1.5 - 2.5 Hz | Positioned ortho to the electron-withdrawing chloro and -OCHF₂ groups. Its signal is typically sharp, appearing as a narrow doublet due to small meta-coupling to H-5, or a singlet if this coupling is not resolved. |
| H-α (-OCHF₂) | 6.40 - 6.70 | Triplet (t) | ²JH-F ≈ 72.0 - 75.0 Hz | This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a large geminal coupling that splits the signal into a characteristic triplet.[5] The strong deshielding is due to the electronegativity of the attached oxygen and fluorine atoms. |
Standard Operating Protocol for ¹H NMR Data Acquisition
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
Step 2: Spectrometer Setup and Calibration
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[6]
-
Insertion & Locking: Insert the sample into the magnet. Lock the field on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
Step 3: Data Acquisition
-
Experiment: Select a standard one-pulse proton experiment.
-
Parameters:
-
Spectral Width: 12-16 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8-16 (adjust as needed for signal-to-noise)
-
-
Execution: Start the acquisition.
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Correction: Phase correct the spectrum manually. Apply a baseline correction algorithm.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and pick the peaks, annotating their chemical shifts, multiplicities, and coupling constants.
Caption: Standard workflow for ¹H NMR analysis.
Spectral Interpretation and Coupling Network
Assigning the spectrum involves matching the observed signals to the predictions.
-
Identify the -OCHF₂ Triplet: The most unique signal will be the downfield triplet around δ 6.4-6.7 ppm with a very large coupling constant (~73 Hz). Its integration should correspond to one proton. This is unequivocally the H-α proton.
-
Identify the H-6 Doublet: The most downfield aromatic signal (δ > 8.2 ppm) will be a clean doublet with a coupling constant of ~5-6 Hz. This corresponds to H-6, coupled to its only neighbor, H-5.
-
Identify the H-3 Signal: Look for the most upfield aromatic signal, likely a sharp singlet or narrow doublet near δ 6.9 ppm. This is H-3.
-
Identify the H-5 Doublet of Doublets: The remaining signal, a doublet of doublets, must be H-5. Verify that its two coupling constants match those from the H-6 doublet (~5-6 Hz) and the H-3 doublet (~2 Hz).
The spin-spin coupling network provides a self-validating system for these assignments. The coupling constant shared between two protons confirms their connectivity.
Caption: Spin-spin coupling network in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and can be unambiguously assigned with a systematic approach. The key identifiers are the downfield triplet of the difluoromethoxy proton and the distinct chemical shifts and coupling patterns of the three aromatic protons, governed by the strong electronic effects of the nitrogen, chlorine, and difluoromethoxy substituents. By following the detailed protocol and interpretive logic presented in this guide, researchers and drug development professionals can confidently use ¹H NMR to verify the structure and purity of this important chemical intermediate, ensuring the integrity of their synthetic workflows.
References
- BenchChem. (2025).
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-339.
- National Center for Biotechnology Information. (n.d.). 2-chloro-4-(difluoromethyl)pyridine. PubChem.
- Kajfasz, E., & Szczęsna, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 345-349.
- ChemicalBook. (n.d.). This compound.
- ChemScene. (n.d.). 2-Chloro-4-difluoromethoxy-pyridine.
- Royal Society of Chemistry. (n.d.).
- Harrington, C. B., & Zito, C. I. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3391-3398.
- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
- Royal Society of Chemistry. (n.d.).
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mass spectrometry analysis of 2-Chloro-4-(difluoromethoxy)pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(difluoromethoxy)pyridine
Authored by a Senior Application Scientist
Introduction: Contextualizing the Analyte
This compound is a substituted pyridine derivative of increasing importance in the pharmaceutical and agrochemical industries. Its unique combination of a halogenated pyridine core and a difluoromethoxy group imparts specific chemical properties that make it a valuable building block in organic synthesis.[1] As with any synthetic intermediate destined for high-value applications, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the predictable fragmentation pathways of the molecule, and establish a robust, self-validating analytical workflow. The insights herein are tailored for researchers, analytical chemists, and drug development professionals who require a deep and practical understanding of this analysis.
Physicochemical Properties and their MS Implications
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly inform decisions on sample preparation, ionization source selection, and instrument parameters.
| Property | Value / Description | Implication for MS Analysis |
| Molecular Formula | C₆H₄ClF₂NO | Defines the exact mass for high-resolution MS. |
| Molecular Weight | 179.55 g/mol (monoisotopic mass: 179.0000 g/mol ) | The target m/z for the molecular ion.[1] |
| Structure | Pyridine ring with Cl at C2 and OCHF₂ at C4 | The pyridine nitrogen is a basic site, ideal for protonation in ESI+. The C-Cl and C-O bonds are potential fragmentation points. |
| Physical State | Colorless liquid | Easily soluble in common organic solvents like methanol or acetonitrile for LC-MS analysis.[1] |
| Key Feature | Presence of Chlorine | A distinct isotopic pattern (³⁵Cl/³⁷Cl) with a ~3:1 intensity ratio for M and M+2 peaks will be a critical diagnostic feature.[2][3] |
Strategic Approach to Ionization and Instrumentation
The choice of ionization technique is the most critical parameter in developing a robust MS method. For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, but they serve different analytical purposes.
-
Electrospray Ionization (ESI): This is the preferred method for analyses coupling liquid chromatography with mass spectrometry (LC-MS). ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺. The pyridine nitrogen provides a readily available basic site for protonation, making ESI in positive ion mode highly efficient and sensitive for this compound. This approach is ideal for quantitative analysis and for generating a stable precursor ion for tandem mass spectrometry (MS/MS) fragmentation studies.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[2][4] This extensive fragmentation provides a detailed "fingerprint" that is excellent for library matching and unambiguous identification. However, the molecular ion may be weak or absent in some cases.[5]
For the purposes of this guide, we will focus on an LC-MS/MS methodology using ESI , as it offers the versatility needed for both quantification and detailed structural confirmation in complex matrices, which is a common requirement in drug development.
Experimental Workflow: A Validated LC-MS/MS Protocol
The following protocol outlines a comprehensive workflow for the analysis of this compound.
Caption: High-level workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Create a working standard of 1.0 µg/mL by diluting the stock solution in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The acid aids in protonation, enhancing the ESI+ signal.
-
Dissolve and dilute unknown samples in the same solvent mixture to a similar target concentration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Full Scan: Scan from m/z 50 to 300 to detect the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ (m/z 180.0 for ³⁵Cl) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Mass Spectrum Interpretation and Fragmentation Analysis
The structural information is decoded from the mass spectrum. The analysis involves two stages: identifying the molecular ion in the MS1 scan and elucidating the structure through its fragments in the MS/MS scan.
The Molecular Ion ([M+H]⁺)
In the MS1 full scan, the primary species of interest is the protonated molecule, [M+H]⁺.
-
Expected m/z: The monoisotopic mass of the neutral molecule is 179.0000 Da. Upon protonation, the expected ion will be at m/z 180.0078 .
-
Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is expected. The spectrum will show two peaks:
Predictive Fragmentation (MS/MS) Pathways
By selecting the m/z 180.0 ion and subjecting it to CID, we can induce fragmentation. The fragmentation pattern is governed by the principles of chemical stability, where the weakest bonds break and the most stable resulting ions are preferentially formed.[4][6]
Caption: Predicted MS/MS fragmentation pathways for [C₆H₅ClF₂NO]⁺.
Key Predicted Fragmentations:
-
Loss of a Chlorine Radical (m/z 144.0): The C-Cl bond is relatively labile. The loss of a chlorine radical (•Cl, 35 Da) from the protonated molecule is a highly probable pathway, leading to a fragment ion at m/z 144.0 . This fragment retains the difluoromethoxy pyridine structure.
-
Cleavage of the Difluoromethoxy Group:
-
Loss of Difluoromethyl Radical (m/z 129.0): Cleavage of the ether C-O bond can result in the loss of the difluoromethyl radical (•CHF₂, 51 Da). This would produce a 2-chloro-4-hydroxypyridinium ion at m/z 129.0 . This is a very stable, even-electron ion.
-
Loss of Difluoromethoxy Radical (m/z 112.0): Cleavage of the Ar-O bond can lead to the loss of the entire difluoromethoxy radical (•OCHF₂, 67 Da), resulting in a 2-chloropyridinium ion at m/z 112.0 .
-
-
Ring Fragmentation:
-
Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the neutral loss of HCN (27 Da).[3] This can occur after an initial fragmentation. For example, the fragment at m/z 112.0 could lose HCN to produce an ion at m/z 85.0 .
-
Summary of Predicted Key Ions
| m/z (for ³⁵Cl) | Proposed Formula | Description of Loss |
| 180.0 | [C₆H₅ClF₂NO]⁺ | Precursor Ion ([M+H]⁺) |
| 144.0 | [C₆H₄F₂NO]⁺ | Neutral loss of •Cl |
| 129.0 | [C₆H₅ClNO]⁺ | Neutral loss of •CHF₂ |
| 112.0 | [C₆H₅ClN]⁺ | Neutral loss of •OCHF₂ |
| 85.0 | [C₅H₄Cl]⁺ | Loss of •OCHF₂ followed by loss of HCN |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a clear understanding of the molecule's chemical properties. An LC-MS/MS method using positive mode ESI provides the sensitivity and structural detail required for both identification and quantification. The definitive 3:1 isotopic pattern of the [M+H]⁺ ion at m/z 180.0/182.0 confirms the presence of chlorine. Subsequent MS/MS analysis yields a predictable fragmentation pattern characterized by the loss of the chlorine atom and various cleavages of the difluoromethoxy side chain. By correlating these observed fragments with theoretically derived pathways, analysts can achieve unambiguous structural confirmation, ensuring the quality and integrity of this critical chemical intermediate in research and development settings.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines.
- Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.
- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook.
- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.
- ResearchGate. (2020). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
Sources
crystal structure of 2-Chloro-4-(difluoromethoxy)pyridine
An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-4-(difluoromethoxy)pyridine: A Case Study in Modern Crystallography
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray diffraction structure of this compound, a key heterocyclic building block in contemporary drug discovery. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, expert-led walkthrough of the requisite methodologies and a scientifically grounded discussion of its anticipated structural features. The strategic importance of the difluoromethoxy moiety in medicinal chemistry is underscored, with a focus on how its unique electronic and steric properties are expected to manifest in the crystalline state. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.
Introduction: The Significance of this compound in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2]
This compound is a crucial pharmaceutical intermediate, valued for its role as a versatile building block in the synthesis of complex therapeutic molecules and in the exploration of new chemical entities.[3] The pyridine core is a common scaffold in numerous bioactive compounds, while the 2-chloro substituent provides a reactive handle for further synthetic modifications. The 4-difluoromethoxy group, the focus of our structural interest, can act as a bioisostere for more common functionalities like hydroxyl or methoxy groups, often with improved metabolic stability.[4] Its ability to act as a weak hydrogen bond donor, a feature absent in the trifluoromethoxy group, can be critical for target engagement.[4]
Understanding the three-dimensional structure of this compound is paramount for several reasons:
-
Conformational Analysis: Determining the preferred conformation of the difluoromethoxy group relative to the pyridine ring.
-
Intermolecular Interactions: Identifying the key non-covalent interactions that govern the crystal packing, which can provide insights into potential interactions in a biological context.
-
Solid-State Properties: Informing on properties such as solubility, stability, and polymorphism, which are critical for drug development.
This guide will outline the experimental and computational workflow for achieving a comprehensive understanding of its crystal structure.
Methodology: A Validating Workflow for Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure is a well-established process, but requires meticulous execution to ensure data quality and a refined, accurate final structure.[5][6][7] The following protocol represents a robust, self-validating system for the structural elucidation of this compound.
Crystal Growth
The initial and often most challenging step is the growth of diffraction-quality single crystals. For a small organic molecule like this compound, which is a liquid at room temperature, co-crystallization or crystallization at low temperatures would be necessary.
Protocol for Low-Temperature Crystallization:
-
Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened. The ideal solvent will dissolve the compound to a moderate extent.
-
Slow Evaporation: A solution of the compound in a suitable solvent is prepared in a small vial, which is then placed in a larger, sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the vial can induce crystallization.
-
Controlled Cooling: A saturated solution of the compound is slowly cooled from room temperature to a lower temperature (e.g., 4°C or -20°C). The rate of cooling is critical to prevent the formation of polycrystalline material.
-
In-situ Crystallization: For low-melting compounds, crystallization can be performed directly on the diffractometer.[4]
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Setup:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data are collected.
The experimental workflow for data collection is illustrated in the diagram below:
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The integrated intensities are then used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.
Hypothetical Results and Discussion: Anticipated Structural Features
In the absence of experimental data, we can predict some of the key structural features of this compound based on the known properties of its constituent functional groups and general principles of crystal packing in substituted pyridines.
Molecular Geometry
The pyridine ring is expected to be planar. The C-Cl bond length and the geometry of the difluoromethoxy group will be of particular interest. The conformation of the -OCF₂H group is likely to be staggered with respect to the C4-O bond.
Crystal Packing and Intermolecular Interactions
The crystal packing of substituted pyridines is often governed by a combination of weak intermolecular interactions, including π-π stacking, C-H···N, and C-H···Cl hydrogen bonds.[1] The presence of the difluoromethoxy group introduces the possibility of additional interactions.
Key Anticipated Interactions:
-
C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor and is likely to participate in C-H···N interactions with neighboring molecules.
-
π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor.
-
Difluoromethoxy Group Interactions: The acidic proton of the -OCF₂H group can act as a hydrogen bond donor, potentially forming weak C-H···O or C-H···F interactions. The fluorine atoms can also participate in weak C-H···F interactions.
A diagram illustrating these potential intermolecular interactions is presented below:
Quantitative Data Summary (Hypothetical)
Should the crystal structure be determined, the key crystallographic data would be summarized in a table similar to the one below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₄ClF₂NO |
| Formula Weight | 179.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor (%) | < 5 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the determination and analysis of the . While the specific structure remains to be experimentally determined, the methodologies described herein provide a clear roadmap for its elucidation. The anticipated structural features, based on the known roles of the substituent groups, suggest a rich landscape of intermolecular interactions that would govern its solid-state properties.
The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing crucial insights for the rational design of new therapeutic agents. It would also add to the fundamental understanding of crystal engineering, particularly concerning the influence of the difluoromethoxy group on crystal packing.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine - MDPI. [Link]
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. [Link]
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Small molecule crystallography - Excillum. [Link]
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Public
- High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 6. 1163693-01-3 | 2-Chloro-3-iodo-4-methoxypyridine | Chlorides | Ambeed.com [ambeed.com]
- 7. Cambridge Structural Database | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(difluoromethoxy)pyridine
Introduction: Unveiling a Key Pharmaceutical Building Block
2-Chloro-4-(difluoromethoxy)pyridine is an emerging heterocyclic intermediate of significant interest within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring a chloro group, a difluoromethoxy moiety, and the pyridine core—imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex target molecules and Active Pharmaceutical Ingredients (APIs).[1] The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3][4] The incorporation of fluorine, in this case as a difluoromethoxy group, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6]
Given its role as a critical intermediate, the unambiguous confirmation of its structure and the assessment of its purity are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for analyzing its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus will be on not just presenting the expected data, but on explaining the causal relationships between the molecular structure and the resulting spectral features, providing researchers with the predictive tools needed for confident identification.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound dictates a unique and predictable spectroscopic fingerprint. Understanding the electronic effects of each substituent on the pyridine ring is key to interpreting the spectra.
-
Pyridine Ring: An aromatic, electron-deficient (π-deficient) heterocycle. The nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions.[4]
-
2-Chloro Group: An electronegative, electron-withdrawing group that also possesses lone pairs capable of π-donation (a resonance effect). Its net effect is de-shielding of adjacent protons and carbons.
-
4-Difluoromethoxy Group (-OCF₂H): A strongly electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. It significantly influences the electronic environment of the C4 position and the rest of the ring. The presence of fluorine and a proton on the same carbon will lead to characteristic couplings in ¹⁹F and ¹H NMR.
This combination of substituents results in a highly asymmetric and electron-poor aromatic system, which will be reflected in the chemical shifts and coupling patterns observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for an unambiguous assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures data quality and reproducibility.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. CDCl₃ is often preferred for its relative inertness and simple residual solvent peak.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[7]
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment. A spectral width of ~12 ppm and a sufficient number of scans (e.g., 8-16) are typically adequate.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30) to obtain singlets for each carbon. A wider spectral width (~200 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Proton-decoupled or coupled experiment. A very wide spectral width is necessary (~300 ppm). Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm).[5]
-
2D NMR: For unequivocal assignments, correlation experiments like HSQC (¹H-¹³C) and HMBC (¹H-¹³C) are highly recommended.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will display signals for the three aromatic protons and the single proton of the difluoromethoxy group.
-
-OCF₂H Proton (Hα): This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This will result in a signal significantly downfield, appearing as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The expected chemical shift is in the range of 6.5-7.8 ppm , a prediction based on similar difluoromethoxy-substituted aromatics and difluoromethylthio-pyridines.[8]
-
Aromatic Protons (H3, H5, H6):
-
H6: This proton is ortho to the nitrogen atom, which strongly deshields it. It will be the most downfield of the aromatic signals, likely appearing as a doublet. Expected δ ≈ 8.1-8.3 ppm .
-
H3: This proton is ortho to the chloro group and meta to the nitrogen. It will be deshielded and is expected to appear as a small doublet or doublet of doublets. Expected δ ≈ 7.2-7.4 ppm .
-
H5: This proton is ortho to the -OCF₂H group and meta to the nitrogen. It will also be deshielded and appear as a doublet of doublets. Expected δ ≈ 7.0-7.2 ppm .
-
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Cl, O, F).
-
C2 (bearing Cl): This carbon is attached to both the electronegative nitrogen and chlorine atoms. It is expected to be significantly downfield. Based on data for 2-chloropyridine, its shift will be around 150-153 ppm .[9]
-
C4 (bearing -OCF₂H): Attached to the highly electron-withdrawing difluoromethoxy group, this carbon will also be very downfield and will appear as a triplet due to coupling with the two fluorine atoms (¹JCF). Expected δ ≈ 155-160 ppm .
-
C6: This carbon is adjacent to the nitrogen and is expected to be downfield, similar to the C2 carbon in pyridine itself.[9] Expected δ ≈ 148-150 ppm .
-
Cα (-OCF₂H): The carbon of the difluoromethoxy group will be significantly downfield due to the attached oxygen and two fluorine atoms. It will appear as a prominent triplet due to the large one-bond carbon-fluorine coupling (¹JCF). Expected δ ≈ 113-118 ppm , as seen in related structures.[10]
-
C3 & C5: These carbons are less deshielded. C3, adjacent to the C-Cl and C-OCF₂H carbons, will likely be around 110-115 ppm . C5, adjacent to the C-OCF₂H and C6 carbons, is expected in a similar region, around 108-112 ppm .
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethoxy group.
-
A single resonance will be observed for the two equivalent fluorine atoms.
-
This signal will appear as a doublet due to coupling with the single proton of the difluoromethyl group (²JFH).
-
The chemical shift for a -OCF₂H group on an aromatic ring is typically in the range of -80 to -95 ppm relative to CFCl₃.[8]
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ¹H | Hα (-OCF₂H ) | 6.5 - 7.8 | Triplet (t) | ²JHF ≈ 55-75 | Deshielded by two F atoms. |
| H6 | 8.1 - 8.3 | Doublet (d) | ³JHH ≈ 5 | Ortho to ring N. | |
| H3 | 7.2 - 7.4 | Doublet (d) | ⁴JHH ≈ 2 | Ortho to Cl. | |
| H5 | 7.0 - 7.2 | Doublet of Doublets (dd) | ³JHH ≈ 5, ⁴JHH ≈ 2 | Ortho to -OCF₂H. | |
| ¹³C | C2 | 150 - 153 | Singlet | - | Attached to N and Cl. |
| C4 | 155 - 160 | Triplet (t) | ¹JCF ≈ 240-260 | Attached to -OCF₂H group. | |
| C6 | 148 - 150 | Singlet | - | Ortho to ring N. | |
| Cα (-OC F₂H) | 113 - 118 | Triplet (t) | ¹JCF ≈ 250-280 | Attached to O and two F atoms. | |
| C3 | 110 - 115 | Singlet | - | Shielded ring carbon. | |
| C5 | 108 - 112 | Singlet | - | Shielded ring carbon. | |
| ¹⁹F | -OCF₂ H | -80 to -95 | Doublet (d) | ²JFH ≈ 55-75 | Typical range for Ar-OCF₂H. |
| Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides valuable information about the specific functional groups and bond vibrations within the molecule. It is a rapid and cost-effective method to confirm key structural features.
Experimental Protocol: IR Spectrum Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for a liquid or solid sample, requiring minimal sample preparation.
-
Procedure: Place a small drop of the neat liquid or a few crystals of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Expected IR Absorption Bands
-
C-H Stretching (Aromatic & -OCF₂H): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C-H stretch of the difluoromethyl group is expected around 3000-2900 cm⁻¹.
-
C=C and C=N Stretching (Pyridine Ring): A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.[11][12] Expect prominent peaks around 1600 cm⁻¹, 1550 cm⁻¹, and 1470 cm⁻¹ .
-
C-F Stretching: These are typically very strong and intense absorptions. The C-F stretching vibrations of the -CF₂- group will dominate the fingerprint region, appearing as very strong bands between 1100-1250 cm⁻¹ .
-
C-O Stretching (Aryl Ether): The C-O stretch of the aryl-ether linkage will be visible in the 1300-1200 cm⁻¹ range.
-
C-Cl Stretching: The C-Cl stretch appears in the lower frequency region of the fingerprint, typically between 800-600 cm⁻¹ .
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Difluoromethyl C-H Stretch | 3000 - 2900 | Medium-Weak |
| Pyridine Ring C=C, C=N Stretch | 1600 - 1400 | Medium-Strong |
| C-O (Aryl Ether) Stretch | 1300 - 1200 | Strong |
| C-F Stretch | 1250 - 1100 | Very Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
| Table 2: Predicted Key Infrared Absorption Bands. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that will produce more fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential to confirm the elemental composition via accurate mass measurement.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly or via liquid chromatography (LC).
Expected Mass Spectrum
-
Molecular Ion Peak: The molecular weight of this compound (C₆H₄ClF₂NO) is 179.55.[13] Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic isotopic pattern for the molecular ion.
-
[M]⁺: m/z ≈ 179 (for ³⁵Cl)
-
[M+2]⁺: m/z ≈ 181 (for ³⁷Cl), with an intensity of approximately one-third of the M⁺ peak.
-
-
High-Resolution Mass: HRMS will confirm the elemental composition. The calculated exact mass for C₆H₄³⁵ClF₂NO is 179.0000 . An experimental value within 5 ppm of this confirms the molecular formula.
-
Key Fragmentation: Under EI conditions, fragmentation is expected. A primary loss would be the difluoromethyl radical or difluorocarbene.
-
Loss of -CHF₂: Loss of the difluoromethyl radical (•CHF₂, 51 Da) would lead to a fragment at m/z ≈ 128.
-
Loss of Cl: Cleavage of the C-Cl bond (loss of •Cl, 35 Da) would result in a fragment at m/z ≈ 144.
-
Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of multi-nuclear NMR, IR spectroscopy, and mass spectrometry. The predicted data in this guide, derived from established principles of spectroscopy and analysis of analogous structures, provides a robust framework for researchers to confirm the identity, structure, and purity of this important pharmaceutical intermediate. The unique signatures in each spectrum—the triplet-doublet relationship in ¹H and ¹⁹F NMR, the highly deshielded and coupled carbons in ¹³C NMR, the intense C-F vibrations in IR, and the characteristic isotopic pattern in MS—combine to form a self-validating system for its unequivocal identification.
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Foreword: Unlocking a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(difluoromethoxy)pyridine
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing motifs into heterocyclic scaffolds has become an indispensable tool.[1][2] The difluoromethoxy group (-OCF₂H), in particular, offers a unique blend of lipophilicity, metabolic stability, and hydrogen bond donating capabilities that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] When appended to a pyridine ring—a core structure in numerous FDA-approved drugs—it creates a highly valuable building block.[4]
This guide focuses on this compound, a versatile intermediate that marries the advantageous properties of the difluoromethoxy group with the synthetic flexibility of a 2-chloropyridine. The electron-deficient nature of the pyridine ring, further accentuated by the inductive effects of the chloro and difluoromethoxy substituents, primes this molecule for a range of transformations. Our exploration will delve into the core reactivity of this scaffold, providing not just protocols, but the underlying chemical logic that governs its transformations. We will focus on the two primary avenues of reactivity: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Properties and Spectroscopic Data
Before exploring its reactivity, a foundational understanding of the molecule's physical and chemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₂NO | [5][6] |
| Molecular Weight | 179.55 g/mol | [5][6] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Nucleophilic Aromatic Substitution (SNAr): The Primary Reactivity Pathway
The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene. This susceptibility is significantly enhanced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[7][8] In this compound, the chlorine atom at the C-2 position serves as an excellent leaving group, making SNAr the most direct and efficient method for functionalization.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence.[9]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 position, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: This intermediate is resonance-stabilized, with one key resonance structure placing the negative charge on the electronegative nitrogen atom—a major stabilizing contribution.[7]
-
Rearomatization: The complex collapses, ejecting the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the substituted product.
The electron-withdrawing nature of both the ring nitrogen and the 4-(difluoromethoxy) group synergistically increases the electrophilicity of the C-2 position, accelerating the initial nucleophilic attack and stabilizing the anionic intermediate. This makes SNAr reactions on this substrate particularly facile compared to less activated chloropyridines.[10]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical procedure for the synthesis of 2-(Morpholin-4-yl)-4-(difluoromethoxy)pyridine. The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the cation of the base while leaving the nucleophile relatively free.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and Potassium Carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add Morpholine (1.2 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The use of a slight excess of the amine and a base like K₂CO₃ is crucial to drive the reaction to completion and neutralize the HCl generated in situ.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Cl bond at the 2-position is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis due to their broad functional group tolerance and reliability.[11]
Caption: Key reactivity pathways for this compound.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming aryl-amine bonds.[12][13] For an electron-rich substrate like 2-chloropyridine, the choice of ligand is critical to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11][13]
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is often employed. The ligand stabilizes the Pd(0) active species and promotes the challenging reductive elimination step.[14]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine nucleophile, forming the active amide for the catalytic cycle.[11]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-Butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask or oven-dried vial containing a stir bar under an inert atmosphere of Argon or Nitrogen.
-
Reagent Addition: Add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Substrate & Solvent: Add this compound (1.0 eq) followed by anhydrous toluene (or dioxane) to a concentration of 0.1-0.2 M.
-
Nucleophile Addition: Add the amine (1.2 eq) via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C(sp²)-C(sp²) bond formation using boronic acids or their esters.[15][16] It is widely used to synthesize biaryl structures common in pharmaceuticals.
Causality in Protocol Design:
-
Catalyst System: Palladium catalysts bearing phosphine ligands are standard. Pd(dppf)Cl₂ is a highly reliable and commercially available catalyst that is effective for coupling with 2-chloropyridines.[17]
-
Base and Solvent: An aqueous basic solution is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent (e.g., Dioxane, Toluene) and an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is typical.[18]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Ester (1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Solvent Addition: Add 1,4-Dioxane and Water in a 4:1 to 5:1 ratio.
-
Degassing: Degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is notable for its mild conditions and is essential for introducing alkyne functionality.
Causality in Protocol Design:
-
Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used both as the base and often as the solvent or co-solvent. It neutralizes the HX produced and aids in the catalytic cycle.[21]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).
-
Reagent Addition: Add this compound (1.0 eq) followed by anhydrous THF and Et₃N (typically in a 2:1 to 3:1 v/v ratio).
-
Degassing: Degas the solution with a stream of argon for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring solution.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion. The reaction is often rapid (1-6 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
Conclusion and Outlook
This compound stands out as a highly functional and synthetically tractable building block. Its reactivity is dominated by the C-2 chlorine, which serves as an excellent handle for both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The electronic properties imparted by the pyridine nitrogen and the 4-difluoromethoxy group make these transformations efficient and predictable. By understanding the mechanistic underpinnings of these reactions, researchers can rationally design synthetic routes to complex, fluorinated pyridine derivatives, accelerating the discovery and development of novel therapeutic agents and advanced materials.[5]
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- 2-Chloro-4-(difluoromethyl)pyridine - Fluorochem.
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- Buchwald-Hartwig Amin
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A Technical Guide to the Electrophilicity and Reactivity of 2-Chloro-4-(difluoromethoxy)pyridine
Abstract
The pyridine scaffold is a privileged heterocycle in modern drug discovery, prized for its ability to engage in critical biological interactions and its synthetic versatility. Modifying the electronic landscape of the pyridine ring through strategic substitution is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the electrophilic nature of the pyridine ring in 2-Chloro-4-(difluoromethoxy)pyridine, a valuable intermediate in pharmaceutical synthesis.[1] We will dissect the individual and synergistic electronic contributions of the ring nitrogen, the 2-chloro substituent, and the 4-difluoromethoxy group. This analysis will culminate in a detailed exploration of the molecule's reactivity, with a focus on nucleophilic aromatic substitution (SNAr), supported by a comprehensive experimental protocol and mechanistic visualizations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
The Electronic Architecture of the Pyridine Ring: An Overview
Unlike its carbocyclic counterpart, benzene, the pyridine ring is an intrinsically electron-deficient aromatic system.[2] This property arises from the presence of a highly electronegative nitrogen atom, which replaces a methine group (=CH−) in the benzene ring.[3] The nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I) on the ring carbons, reducing the overall electron density.[4]
This electron deficiency has profound consequences for the ring's reactivity:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced nucleophilicity of the ring makes it significantly less reactive towards electrophiles compared to benzene, often requiring harsh reaction conditions for substitutions to occur.[3][5][6] When EAS does proceed, it preferentially occurs at the 3-position, as the intermediates formed from attack at the 2- and 4-positions are destabilized by placing a positive charge adjacent to the electron-withdrawing nitrogen.[5][7]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring carbons, particularly at the 2- and 4-positions (ortho and para to the nitrogen), makes them susceptible to attack by nucleophiles.[3][8] This reactivity is a key feature exploited in the synthesis of substituted pyridine derivatives.[9][10]
The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[3] This makes the nitrogen atom a Lewis basic site, capable of coordinating with protons or Lewis acids, which can further deactivate the ring towards electrophilic attack.[3][4]
Dissecting the Substituent Effects in this compound
The electrophilic character of the pyridine core is further modulated by its substituents. In this compound, both the chloro and difluoromethoxy groups are electron-withdrawing, synergistically enhancing the ring's electron deficiency.
The 2-Chloro Substituent
The chlorine atom at the 2-position influences the ring's electronics in two primary ways:
-
Inductive Effect (-I): As an electronegative halogen, chlorine withdraws electron density from the carbon atom to which it is attached through the sigma bond framework. This inductive pull further depletes the electron density of the already electron-poor pyridine ring.
-
Role as a Leaving Group: In the context of SNAr reactions, the chloro group is an excellent leaving group, facilitating substitution by a wide range of nucleophiles.[11]
The 4-Difluoromethoxy (-OCF₂H) Group
The difluoromethoxy group is a fascinating substituent that has gained prominence in medicinal chemistry for its unique properties. It is considered a bioisostere for functional groups like alcohols or thiols and can act as a hydrogen bond donor.[12][13] Its electronic influence is a balance of competing effects:
-
Strong Inductive Effect (-I): The two highly electronegative fluorine atoms create a powerful inductive pull, making the -OCF₂H group a net electron-withdrawing substituent. Studies have characterized the CF₂OCH₃ group as a moderately electron-withdrawing substituent based on the determination of its Hammett constants.[14]
-
Weak Resonance Effect (+R): The oxygen atom possesses lone pairs that can, in principle, be donated to the aromatic π-system. However, this resonance donation is significantly attenuated by the strong electron-withdrawing fluorine atoms, which decrease the electron-donating ability of the oxygen.[12]
The net result is that the -OCF₂H group functions as a potent electron-withdrawing group, primarily through the inductive effect, further deactivating the ring towards electrophiles and activating it for nucleophilic attack.
Synergistic Effect and Resulting Electrophilicity
The combination of the intrinsic electron deficiency of the pyridine nitrogen, the inductive withdrawal of the 2-chloro group, and the powerful electron-withdrawing nature of the 4-difluoromethoxy group renders the this compound ring highly electrophilic. The positions most activated for nucleophilic attack are C2 and C6, which are ortho and para to the powerful activating groups (nitrogen and the 4-OCF₂H group).
Figure 1: Visualization of the synergistic electron-withdrawing effects.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of substituents can be quantified using Hammett constants (σ). These parameters provide a numerical scale for the electron-donating or electron-withdrawing properties of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[15]
| Substituent/Group | Position | Hammett Constant (σp) | Electronic Effect | Reference |
| Aza (-N=) | 1 | ~0.62 - 0.93 | Strong EWG | [16] |
| Chloro (-Cl) | 2 | +0.23 | EWG | [17] |
| Difluoromethoxy (-OCF₂H) | 4 | +0.27 (estimated) | EWG | [18] |
Note: The σ value for the aza group reflects its effect as a "substituent" on the benzene ring. The σp for -OCF₂H is estimated based on related fluorinated alkoxy groups.
The consistently positive Hammett constants for all key functional elements underscore the highly electron-deficient and electrophilic nature of the this compound system.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The enhanced electrophilicity of this compound makes it an ideal substrate for SNAr reactions. This is the most synthetically valuable transformation for this class of compounds.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2 in this case), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[10][19]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative ring nitrogen atom. This delocalization is a key stabilizing factor and is only possible when the attack occurs at the ortho (C2, C6) or para (C4) positions relative to the nitrogen.[8][19] This inherent electronic feature explains the high regioselectivity of SNAr on pyridine rings.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride), yielding the final substituted product.
Figure 3: Step-by-step experimental workflow for the SNAr reaction.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.57 mmol), potassium carbonate (1.54 g, 11.14 mmol), and acetonitrile (20 mL).
-
Reagent Addition: Begin stirring the suspension at room temperature. Slowly add n-butylamine (0.82 mL, 8.36 mmol) to the flask dropwise over 5 minutes.
-
Heating and Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic solids (K₂CO₃), washing the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Redissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure product.
-
Characterization: The structure and purity of the isolated product, 2-(butylamino)-4-(difluoromethoxy)pyridine, should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a highly electrophilic heterocycle engineered for reactivity. The synergistic electron-withdrawing effects of the pyridine nitrogen, the 2-chloro atom, and the 4-difluoromethoxy group create an electron-deficient aromatic system primed for nucleophilic aromatic substitution. This inherent reactivity, particularly at the C2 position, makes it a versatile and valuable building block for the synthesis of complex, highly functionalized pyridine derivatives in drug discovery and development. Understanding the fundamental electronic principles that govern its reactivity allows scientists to rationally design and execute efficient synthetic strategies to access novel chemical matter.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-4-(difluoromethoxy)pyridine
Introduction
2-Chloro-4-(difluoromethoxy)pyridine is a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing chloro and difluoromethoxy substituents on the pyridine ring, make it a valuable synthon for the development of novel therapeutic agents.[1] As with any high-value intermediate, ensuring its chemical integrity from procurement through to reaction is paramount for achieving reliable, reproducible synthetic outcomes.
This technical guide provides an in-depth analysis of the stability profile of this compound (CAS No. 1206978-15-5). We will explore its intrinsic chemical liabilities, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who utilize this reagent in their development workflows.
Chemical Structure
Caption: Structure of this compound.
Physicochemical and Stability Profile
Understanding the fundamental properties of a compound is the first step in developing appropriate storage and handling strategies. While some sources indicate the compound is stable at room temperature under normal conditions, this stability is contingent on the absence of accelerating factors.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1206978-15-5 | [4][5] |
| Molecular Formula | C₆H₄ClF₂NO | [4][5] |
| Molecular Weight | 179.55 g/mol | [4][5] |
| General Stability | Stable under recommended storage conditions; sensitive to heat, light, and incompatible materials. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][6][7] |
| Hazardous Decomposition | May produce toxic gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides upon thermal decomposition. | [3] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on the functional groups present and established reactivity of related pyridine compounds. These pathways represent key risks to the compound's integrity. The primary liabilities are the difluoromethoxy group, the chloro substituent, and the pyridine ring itself.
-
Hydrolytic Cleavage: The difluoromethoxy ether linkage may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 2-chloro-4-hydroxypyridine and difluoromethanol, which is itself unstable.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated towards nucleophilic displacement. Strong nucleophiles, including water or hydroxide under harsh conditions, could replace the chlorine atom, yielding 4-(difluoromethoxy)-2-pyridone.
-
Oxidative Ring Opening: The pyridine ring, although electron-deficient, can be degraded by powerful oxidizing agents or certain microbial pathways.[8] While less common in typical storage, this pathway is a concern upon contact with incompatible oxidizers. Research on microbial degradation of pyridine often shows initial enzymatic ring cleavage via monooxygenase systems.[8][9]
Caption: Potential degradation pathways for the compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term viability of this compound, adherence to stringent storage and handling protocols is critical. The following recommendations synthesize data from multiple suppliers and general best practices for handling substituted pyridines.[10][11]
Handling
-
Ventilation: Always handle the compound inside a certified laboratory chemical fume hood to avoid inhalation of any potential vapors.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12]
-
Inert Atmosphere: When aliquoting or handling, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[11][13] Use non-sparking tools when handling containers.[11][14]
-
Container Integrity: Keep the container tightly closed when not in use.[2][10] Containers should be carefully resealed and kept upright to prevent leakage.[2]
Storage Conditions
The primary objective of storage is to control the environmental factors that accelerate degradation.
| Parameter | Recommended Condition | Rationale & Source(s) |
| Temperature | 2–8°C (Refrigerated) | Slows down kinetic processes of degradation. This is the most commonly cited optimal temperature.[1][5] A cool, dry place is the minimum requirement.[2][6][10] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents oxidation and hydrolysis from atmospheric moisture. Pyridine itself can absorb water from the atmosphere.[1][10] |
| Light Exposure | Store in an amber or opaque container, protected from light. | Protects against photolytic degradation, a common pathway for aromatic compounds.[3] |
| Container | Tightly sealed, original supplier container. Materials like glass or high-density polyethylene are suitable.[12] | Prevents contamination and exposure to air/moisture.[13][15] |
| Location | A dry, well-ventilated, secured area designated for chemical storage. Avoid storage in pits or low-lying areas where vapors could accumulate. | Ensures safety and prevents accidental exposure or reaction.[6][11] |
| Segregation | Store away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases.[3][6][7] | Prevents accidental contact and violent reactions or catalytic degradation. |
Experimental Design for Stability Assessment (Forced Degradation)
To empirically determine the stability of a given batch of this compound and identify its primary degradation products, a forced degradation study is the industry-standard approach. This protocol serves as a self-validating system to confirm the compound's stability profile.
Workflow Overview
Caption: Workflow for a forced degradation stability study.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Causality: Acetonitrile provides solubility for the organic compound, while water is necessary for hydrolytic studies. This stock is the baseline (T=0) reference.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Causality: These conditions simulate extreme environmental exposures to rapidly identify potential degradation pathways. Elevated temperatures accelerate reactions, while acid, base, and peroxide test for specific chemical liabilities.
-
-
Time-Point Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze immediately by a stability-indicating HPLC-UV method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point. Couple the HPLC to a mass spectrometer (MS) to obtain mass data for new peaks.
-
-
Data Interpretation and Mass Balance:
-
Calculate the percentage of degradation in each sample by comparing the peak area of the parent compound to the T=0 sample.
-
Determine the "mass balance" by summing the peak area of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.
-
Use the MS data from new peaks to propose structures for the degradation products, which can confirm the pathways outlined in Section 2.0.
-
Trustworthiness: This comprehensive analysis provides a validated understanding of the compound's stability, ensuring that future handling and storage protocols are based on empirical data, not just general guidelines.
-
Conclusion
This compound is a robust molecule when stored and handled correctly. Its primary vulnerabilities are exposure to high temperatures, light, and chemically incompatible substances such as strong acids, bases, and oxidizing agents. Adherence to a storage protocol centered on refrigerated temperatures (2-8°C) in a tightly sealed, opaque container under an inert atmosphere is the most effective strategy for preserving its purity and reactivity. For critical applications, conducting a forced degradation study is highly recommended to fully characterize the stability profile of specific batches and to develop validated analytical methods for quality control.
References
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- CDH Fine Chemical. (n.d.).
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(difluoromethoxy)pyridine
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, or amine groups, offering improved pharmacokinetic profiles while maintaining or enhancing biological activity.[2]
This guide provides a comprehensive technical overview of 2-Chloro-4-(difluoromethoxy)pyridine (CAS No. 1206978-15-5), a heterocyclic building block of significant interest. Its pyridine core is a privileged structure in numerous pharmaceuticals, while the chloro and difluoromethoxy substituents offer versatile handles for further chemical modification. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, detailed characterization, and safe handling.
Synthesis: A Mechanistic Approach to O-Difluoromethylation
The most direct and industrially scalable approach to synthesizing this compound involves the O-difluoromethylation of a suitable precursor, 2-chloro-4-hydroxypyridine (also known as 2-chloro-4-pyridone). While various difluoromethylating agents exist, the use of chlorodifluoromethane (CHClF₂, Freon-22) under basic conditions presents a robust and well-documented method for this transformation on pyridone systems.[3][4]
The Rationale Behind the Synthetic Strategy
The choice of 2-chloro-4-hydroxypyridine as the starting material is strategic. The pyridone tautomer is favored, and the oxygen atom is a soft nucleophile, making it susceptible to alkylation. The reaction proceeds via a nucleophilic substitution mechanism. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of the pyridone, forming a more nucleophilic pyridoxide anion. This anion then attacks the electrophilic carbon of chlorodifluoromethane. Although chlorodifluoromethane is a gas, it can be bubbled through the reaction mixture or generated in situ. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the SN2-type reaction.
The presence of halogen atoms on the pyridine ring can influence the regioselectivity of difluoromethylation (O- vs. N-alkylation). For 2-pyridones, O-alkylation is often a significant pathway, which is the desired outcome for this synthesis.[3]
Proposed Synthetic Workflow Diagram
Caption: Fig. 1: Synthetic Pathway for this compound
Representative Experimental Protocol
This protocol is a representative procedure adapted from methodologies for similar pyridone difluoromethylations and should be optimized for specific laboratory conditions.[3][4]
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet tube, add 2-chloro-4-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the system with an inert gas, such as argon or nitrogen.
-
Reagent Addition: While stirring vigorously, heat the mixture to 80-100 °C. Bubble chlorodifluoromethane (CHClF₂) gas through the suspension via the gas inlet tube at a steady rate for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Reaction Quench: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as the final product.
In-depth Characterization: A Multi-technique Approach
Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. The following section outlines the expected results from key spectroscopic methods, based on data from structurally analogous compounds.
Characterization Workflow Diagram
Caption: Fig. 2: Analytical Workflow for Product Characterization
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift principles and published data for similar fluorinated pyridine derivatives.[3][5][6]
| Technique | Parameter | Predicted Value / Observation | Rationale / Comments |
| ¹H NMR | δ (H₅) | ~7.2-7.4 ppm | Doublet, coupled to H₃ and H₆. |
| δ (H₃) | ~7.0-7.2 ppm | Doublet, coupled to H₅. | |
| δ (H₆) | ~8.1-8.3 ppm | Doublet, coupled to H₅. | |
| δ (-OCH F₂) | ~6.6-7.5 ppm | Triplet (t ), with a coupling constant of ²J(H-F) ≈ 72-74 Hz . This is a highly characteristic signal. | |
| ¹⁹F NMR | δ (-O CF₂ H) | ~-82 to -90 ppm | Doublet (d ), coupled to the geminal proton, with a coupling constant of ²J(F-H) ≈ 72-74 Hz . |
| ¹³C NMR | δ (C₂) | ~150-155 ppm | Quaternary carbon, attached to Cl and N. |
| δ (C₄) | ~160-165 ppm | Quaternary carbon attached to the -OCF₂H group. Will show a triplet due to C-F coupling. | |
| δ (C₆) | ~148-152 ppm | Aromatic CH. | |
| δ (C₃, C₅) | ~110-120 ppm | Aromatic CHs. | |
| δ (-OC F₂H) | ~113-118 ppm | Triplet (t ) due to one-bond coupling with two fluorine atoms (¹J(C-F) ≈ 255-260 Hz ). | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 179, 181 | Isotopic pattern (approx. 3:1 ratio) characteristic of one chlorine atom. |
| Key Fragment | [M - CHF₂]⁺ | Loss of the difluoromethyl radical. | |
| IR Spectroscopy | ν (C-F) | 1050-1150 cm⁻¹ | Strong, characteristic C-F stretching bands. |
| ν (C-O-C) | 1200-1280 cm⁻¹ | Aryl-alkyl ether stretch. | |
| ν (Pyridine Ring) | 1450-1610 cm⁻¹ | C=C and C=N stretching vibrations. | |
| ν (C-Cl) | 700-800 cm⁻¹ | C-Cl stretch. |
Standard Analytical Protocols
-
NMR Spectroscopy: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Mass Spectrometry: Introduce the sample via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) into the mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.
-
Infrared (IR) Spectroscopy: Analyze a thin film of the neat liquid sample or a KBr pellet of the solid sample using an FTIR spectrometer to identify characteristic functional group vibrations.
Physicochemical Properties and Applications
Key Properties
| Property | Value | Source |
| CAS Number | 1206978-15-5 | [8][9] |
| Molecular Formula | C₆H₄ClF₂NO | [8][9] |
| Molecular Weight | 179.55 g/mol | [8][9] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | N/A |
| Storage | Store in a cool, dry place (4°C recommended) under an inert atmosphere (e.g., Argon) to prevent degradation. | [8] |
Primary Applications
This compound is a valuable intermediate in synthetic organic chemistry, primarily within the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Synthesis: It serves as a critical building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The difluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, which can lead to improved drug efficacy and bioavailability.[2]
-
Drug Discovery Research: The unique electronic properties of the fluorinated pyridine ring make it an attractive scaffold for exploring new chemical entities in drug discovery programs. The chlorine atom at the 2-position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be based on structurally related compounds. Analogues such as 2-chloro-5-(trifluoromethyl)pyridine are classified as irritants.[10]
-
Potential Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
- Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- American Elements. (n.d.). 2-Chloro-4-(difluoromethyl)pyridine.
- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med. Chem., 12, 2065-2070.
- Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 50, 7063-7101.
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
- CORE. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561.
- ACS Publications. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- University of Münster. (2024). Chemists develop new method for introducing fluorinated components into molecules.
- ResearchGate. (n.d.). (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- National Institutes of Health (NIH). (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- NIST. (n.d.). Pyridine, 2-chloro-.
- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF4] (1:5 by vol.).
- ACS Publications. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
- Chemical Review and Letters. (n.d.). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-(difluoromethoxy)pyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 2-Chloro-4-(difluoromethoxy)pyridine. This substrate is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the difluoromethoxy (OCF₂H) group. However, its electronic characteristics present distinct challenges for palladium-catalyzed cross-coupling. This document elucidates the mechanistic nuances, provides a robust, field-proven protocol, offers a guide to reaction optimization, and includes a troubleshooting section to address common experimental hurdles. It is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this valuable structural motif into their target molecules.
Introduction: The Strategic Importance of the Difluoromethoxy Group
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. The difluoromethoxy (OCF₂H) group, in particular, has garnered significant interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. Its inclusion in drug candidates can fine-tune critical ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties.
The 2-aryl-4-(difluoromethoxy)pyridine scaffold is therefore a highly desirable target in drug discovery programs. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming the requisite C(sp²)–C(sp²) bond. However, the coupling of 2-chloropyridines, especially those bearing strongly electron-withdrawing groups like OCF₂H, is notoriously challenging and requires carefully optimized conditions. This guide addresses these challenges directly, providing the necessary insights and protocols for success.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to diagnosing and overcoming issues specific to this compound.
The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Challenges:
-
Slow Oxidative Addition: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-determining step. The potent electron-withdrawing nature of the 4-OCF₂H group further deactivates the C2 position, exacerbating this issue. Success hinges on using a highly active catalyst system, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented problem for 2-substituted pyridines. The use of sterically hindered ligands helps to mitigate this non-productive binding and favors the desired catalytic turnover.
-
Role of the Base: The base plays a crucial role beyond neutralizing the acid byproduct. It activates the organoboron species by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step. The choice of base is critical; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings, particularly with less reactive aryl chlorides.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound. It is designed to maximize yield and purity by addressing the challenges outlined above.
Materials and Equipment
-
Reactants:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2–1.5 equiv)
-
-
Catalyst System:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1–2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)
-
-
Base:
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv), finely ground and dried.
-
-
Solvent:
-
1,4-Dioxane (anhydrous, sparged with Argon for 30 min)
-
Water (degassed)
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
TLC plates and/or LC-MS for reaction monitoring
-
Step-by-Step Experimental Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup (Solid Reagents): In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), finely powdered K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), and SPhos (0.04 equiv, 4 mol%).
-
Rationale: Adding all solids together under ambient conditions is efficient. Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand like SPhos creates a highly active Pd(0) species in situ, which is necessary for the challenging oxidative addition of the aryl chloride.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle a total of three times.
-
Rationale: Rigorous exclusion of oxygen is critical. Oxygen can oxidize and deactivate the catalytically active Pd(0) species, leading to failed reactions or the formation of homocoupling byproducts.
-
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1–0.2 M with respect to the limiting reagent.
-
Rationale: Anhydrous solvents are important to prevent excessive protodeboronation of the boronic acid. A small amount of water can be beneficial, accelerating the transmetalation step and aiding in the dissolution of the inorganic base.
-
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).
-
Rationale: Elevated temperatures are required to overcome the high activation energy of the oxidative addition step for the unreactive aryl chloride.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Rationale: Monitoring prevents unnecessary heating after completion, which can lead to byproduct formation, and confirms if the reaction has stalled.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Rationale: The aqueous washes remove the inorganic base and salts, while the Celite filtration removes the insoluble catalyst residues.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4-(difluoromethoxy)pyridine.
Condition Screening & Optimization
For novel or particularly challenging substrates, the initial protocol may require optimization. The following table summarizes key parameters and provides guidance based on successful couplings of related chloro-heteroarenes.
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder Base) | Rationale & Citation |
| Catalyst | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos | PEPPSI-IPr | Buchwald-Hartwig ligands (SPhos, XPhos) are excellent for activating C-Cl bonds. NHC-based PEPPSI catalysts are also highly robust. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ are often superior for difficult couplings. K₂CO₃ can be effective but may require higher temperatures or longer times. |
| Solvent | Dioxane / H₂O (10:1) | Toluene / H₂O | THF / H₂O | Dioxane and toluene are common high-boiling solvents. The choice can influence reaction rates and solubility. |
| Temperature | 80-100 °C | 110-120 °C | 65 °C (for more reactive partners) | Higher temperatures are generally needed for C-Cl activation. |
| Boron Source | Boronic Acid | Pinacol Boronate Ester (Bpin) | MIDA Boronate | Boronate esters can offer enhanced stability against protodeboronation, though they may react more slowly. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (insufficiently inert conditions). 2. Oxidative addition is too slow. 3. Catalyst inhibition by pyridine nitrogen. | 1. Ensure all reagents and solvents are rigorously degassed. Use a fresh bottle of catalyst/ligand. 2. Increase temperature. Switch to a more active ligand (e.g., from SPhos to XPhos or a more specialized NHC ligand). 3. Increase ligand:palladium ratio to 3:1 or 4:1 to favor productive catalysis over inhibition. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. 2. Reaction is too slow, allowing decomposition to compete. | 1. Use anhydrous solvent and thoroughly dry the base. 2. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). Increase catalyst loading to accelerate the desired coupling. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Catalyst side reaction pathway. | 1. Ensure the base is not a hydride source. Some amine bases can cause this. 2. Change the ligand or solvent system. This side reaction is less common but can occur with certain catalyst systems. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the boronic acid. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve inert atmosphere technique; thoroughly degas all components. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) precatalyst. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success is predicated on overcoming the inherent low reactivity of the C-Cl bond and mitigating catalyst inhibition by the pyridine nitrogen. By employing highly active palladium catalysts with bulky, electron-rich ligands, using a strong inorganic base, and maintaining strictly inert conditions, researchers can reliably synthesize 2-aryl-4-(difluoromethoxy)pyridine derivatives. The protocol and troubleshooting guide provided herein serve as a robust starting point for the efficient and strategic synthesis of these important molecules for pharmaceutical and materials science applications.
References
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Macharia, J. M
Buchwald-Hartwig amination of 2-Chloro-4-(difluoromethoxy)pyridine
An Application Guide to the Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethoxy)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the pharmaceutical industry, where aryl and heteroaryl amine moieties are ubiquitous scaffolds in a vast array of therapeutic agents.[3] Traditional methods for forging these bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by substrate scope, particularly with electron-neutral or electron-rich arenes.[1][4] The Buchwald-Hartwig reaction elegantly circumvents these limitations, enabling the coupling of a wide range of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions.[5]
This application note provides an in-depth guide to the , a valuable building block in drug discovery.[6] The pyridine core is a privileged structure in medicinal chemistry, and the difluoromethoxy (-OCF₂H) group is an increasingly popular substituent used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa.[7][8]
However, the coupling of this specific substrate presents distinct challenges. 2-Chloropyridines are notoriously less reactive than their bromo- or iodo- counterparts in oxidative addition to palladium(0).[9][10] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[11][12] This guide addresses these challenges by elucidating the reaction mechanism, detailing optimized protocols, and providing expert insights to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Buchwald-Hartwig amination is critical for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9][13]
-
Activation of the Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active, coordinatively unsaturated L-Pd(0) species.[9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and is critically influenced by the choice of ligand.[1][9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido intermediate.[1][13]
-
Reductive Elimination: The final, product-forming step is the reductive elimination of the aryl amine from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10][13]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Optimizing the Reaction: A Guide to Critical Parameters
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycle Precatalysts | Pd₂(dba)₃ and Pd(OAc)₂ are cost-effective and reliable Pd(0) and Pd(II) sources, respectively.[9] For challenging couplings, next-generation palladacycle precatalysts (e.g., XPhos Pd G3) are highly recommended as they form the active L-Pd(0) species rapidly and quantitatively, leading to more reproducible results.[9] |
| Ligand | XPhos , RuPhos, BrettPhos | This is the most critical parameter. For an electron-deficient heteroaryl chloride, a highly active, bulky, and electron-rich biaryl phosphine ligand is essential.[14] XPhos is an excellent starting point due to its proven efficacy in coupling challenging substrates.[15] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[1] |
| Base | NaOtBu , KOtBu, LHMDS | A strong, non-nucleophilic alkoxide base is required to efficiently deprotonate the amine without competing in the reaction.[9] Sodium tert-butoxide is the most common and effective choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, but this will likely require higher temperatures and catalyst loadings.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated aprotic solvents are necessary to prevent quenching of the base and oxidation of the catalyst system.[4][13] Toluene is often the preferred solvent due to its high boiling point, which allows for a sufficient thermal window for the reaction. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of a representative secondary amine, morpholine, with this compound.
Materials and Reagents:
-
This compound (≥98% purity)[16]
-
Morpholine (≥99%, anhydrous)
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (≥98%)
-
Toluene (anhydrous, ≥99.8%)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) manifold
-
Magnetic stirrer hotplate with an oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup (under Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[13]
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product, 4-(4-(difluoromethoxy)pyridin-2-yl)morpholine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand due to oxidation.2. Insufficiently anhydrous/deoxygenated solvent.3. Poor quality base. | 1. Use a fresh bottle of precatalyst or store it properly in a glovebox.2. Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system.3. Use a fresh, high-purity base. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of trace water.2. Reductive elimination is slow compared to competing side reactions. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen alternative ligands (e.g., RuPhos, BrettPhos) that may accelerate reductive elimination for this specific substrate. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, causing decomposition.2. Base-mediated decomposition of starting material or product. | 1. Lower the reaction temperature to 80-90 °C and allow for a longer reaction time.2. If decomposition persists, screen a weaker base like K₃PO₄ or Cs₂CO₃, potentially with a higher catalyst loading (3-5 mol%). |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly enabling transformation for accessing novel chemical matter crucial for drug discovery programs. While the substrate presents challenges due to the inherent reactivity of 2-chloropyridines, these can be overcome through the rational selection of a modern catalytic system. The use of bulky, electron-rich biaryl phosphine ligands, such as XPhos, in conjunction with a strong base and anhydrous conditions, provides a robust and reliable protocol. This guide equips researchers with the mechanistic understanding and practical knowledge required to successfully implement this critical C-N bond-forming reaction, accelerating the synthesis of next-generation pharmaceuticals.
References
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Green Chemistry Institute.
- Wierzbicki, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- Orgsynaptic. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- NBU-IR.
- ResearchGate. (2019). Buchwald-Hartwig reaction: An overview. [Link]
- Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH Public Access. [Link]
- MDPI. (2023).
- Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
- ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-(difluoromethoxy)pyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-4-(difluoromethoxy)pyridine. This pyridine derivative is a highly valuable building block in modern medicinal chemistry, primarily due to the unique physicochemical properties imparted by the difluoromethoxy (-OCF₂H) group.[1] This moiety serves as a strategic bioisostere for hydroxyl, thiol, and methoxy groups, often enhancing metabolic stability, modulating lipophilicity, and introducing hydrogen bond donor capabilities.[1][2] Palladium-catalyzed cross-coupling reactions represent the most robust and versatile methods for derivatizing the C2-position of this scaffold, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This document offers an in-depth analysis of the reaction mechanics, discusses critical parameters for successful execution, and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Scientific Rationale & Mechanistic Overview
The Strategic Value of the -OCF₂H Group
The incorporation of fluorine-containing substituents is a cornerstone strategy in drug discovery for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] The difluoromethoxy group is particularly advantageous:
-
Metabolic Stability: The strong carbon-fluorine bonds significantly increase resistance to oxidative metabolism, for instance, by blocking O-demethylation pathways that are common for methoxy analogues, thereby extending a drug's half-life.[1][6]
-
Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity (logP), offering a fine-tuning mechanism to enhance membrane permeability and bioavailability.[1][2]
-
Hydrogen Bond Donor: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses an acidic proton, allowing it to act as a weak hydrogen bond donor, which can lead to improved target binding affinity.[2]
The General Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, have revolutionized molecular construction.[3][7] These reactions universally proceed through a catalytic cycle involving a transition between Pd(0) and Pd(II) oxidation states.[8][9]
The three fundamental steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][7][10]
-
Transmetalation: The coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
The Critical Role of Ligands
The success of coupling an electron-deficient heterocycle like this compound hinges on the choice of ligand. Modern cross-coupling chemistry relies on specialized ligands that enhance the rates of the elementary steps.[8] For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs) are essential.[10][11][12]
These advanced ligands:
-
Promote Oxidative Addition: Their strong σ-donating character increases the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.[13]
-
Facilitate Reductive Elimination: Their steric bulk is thought to promote the final reductive elimination step, accelerating catalyst turnover.[13]
-
Stabilize the Catalyst: They prevent the precipitation of palladium black and stabilize the monoligated Pd(0) species, which is often the most catalytically active form.[11][14]
Application & Protocol Guide
This section details the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to the title compound. The provided conditions serve as robust starting points for reaction development and optimization.
General Experimental Workflow
All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[14][15]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for forming biaryl structures due to its mild conditions and the high functional group tolerance and low toxicity of organoboron reagents.[4][15]
Methodology:
-
Reaction: this compound with 4-methoxyphenylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G2 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane/Water (10:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-(difluoromethoxy)pyridine product.
-
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for synthesizing aryl amines from aryl halides.[16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine-palladium complex in the catalytic cycle.[17]
Methodology:
-
Reaction: this compound with Morpholine.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, Degassed Toluene
-
-
Procedure:
-
Inside a glovebox, add this compound, RuPhos Pd G3, and NaOt-Bu to a vial equipped with a stir bar.
-
Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.
-
Seal the vial and heat the mixture to 110 °C with stirring for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to ambient temperature, dilute the mixture with dichloromethane and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers, and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the 2-amino-4-(difluoromethoxy)pyridine derivative.
-
Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed.[15][18]
Methodology:
-
Reaction: this compound with Phenylacetylene.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, Degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF, followed by this compound, phenylacetylene, and triethylamine via syringe.
-
Heat the reaction mixture to 65 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off the triethylammonium salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material using flash column chromatography to obtain the 2-alkynyl-4-(difluoromethoxy)pyridine product.
-
Reaction Optimization & Troubleshooting
The success of these couplings is highly dependent on a synergistic interplay between catalyst, ligand, base, and solvent.[4][19] Below is a summary table of representative conditions and a troubleshooting guide.
Summary of Recommended Starting Conditions
| Entry | Coupling Type | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| 2 | Suzuki-Miyaura | Heteroarylboronic Acid | XPhos Pd G2 (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 |
| 3 | Buchwald-Hartwig | Primary Amine | BrettPhos Pd G3 (1.5) | LHMDS (1.5) | THF | 80 |
| 4 | Buchwald-Hartwig | Secondary Amine | RuPhos Pd G3 (2) | NaOt-Bu (1.4) | Toluene | 110 |
| 5 | Sonogashira (Cu) | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | TEA (3.0) | THF | 65 |
| 6 | Sonogashira (Cu-free) | Terminal Alkyne | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | DMF | 90 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently reactive ligand/catalyst system for C-Cl activation.3. Base is too weak or insoluble.4. Reaction temperature is too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen more electron-rich, bulky ligands (e.g., Buchwald ligands) or use a precatalyst.3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).4. Increase temperature; consider switching to a higher-boiling solvent or using microwave irradiation.[20] |
| Homocoupling of Partner | 1. (Suzuki) Presence of oxygen in the reaction mixture.[14]2. (Sonogashira) Glaser coupling due to excess Cu catalyst. | 1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.2. Reduce CuI loading or switch to a copper-free protocol. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Beta-hydride elimination from the Pd-intermediate. | 1. Use anhydrous solvents and reagents; dry base thoroughly.2. This is an inherent pathway; optimizing the ligand and conditions may favor the desired reductive elimination. |
| Deborylation (Suzuki) | 1. Protodeborylation under harsh basic or acidic conditions.2. Common with sensitive heteroaryl boronic acids. | 1. Use milder bases (e.g., K₂CO₃, KF).2. Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
Conclusion
This compound is a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. By leveraging modern catalyst systems, particularly those employing bulky, electron-donating phosphine ligands, researchers can efficiently synthesize a diverse array of 2-substituted pyridine derivatives. The protocols and guidelines presented herein provide a solid foundation for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the rapid generation of novel molecules for drug discovery and materials science. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and the rational selection of catalyst, ligand, and base are paramount to achieving high yields and purity.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- 17.2. Palladium catalyzed couplings. Lumen Learning.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatization. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- Cross-Coupling Reactions Guide.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald–Hartwig amination. Wikipedia.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. jmcct.com [jmcct.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Amino-4-(difluoromethoxy)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Amino-4-(difluoromethoxy)pyridine Scaffold
The 2-amino-4-(difluoromethoxy)pyridine scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of a difluoromethoxy (-OCF₂H) group can significantly enhance the pharmacological properties of drug candidates. This group is often considered a lipophilic bioisostere of a hydroxyl or methoxy group, offering improved metabolic stability, enhanced membrane permeability, and favorable pKa modulation without a significant increase in molecular weight.[1] The 2-amino group provides a crucial vector for further synthetic elaboration, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. These derivatives have found applications as kinase inhibitors, highlighting their potential in oncology and other therapeutic areas.[1]
This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of 2-amino-4-(difluoromethoxy)pyridine derivatives, designed to be a valuable resource for researchers in drug discovery and development.
Strategic Approaches to Synthesis
The synthesis of 2-amino-4-(difluoromethoxy)pyridine derivatives can be approached through several strategic disconnections. The two most common and reliable routes involve either the early-stage introduction of the difluoromethoxy group followed by amination, or the construction of the aminopyridine core followed by late-stage difluoromethylation. This guide will detail two primary synthetic pathways.
Synthetic Pathway 1: Difluoromethylation of a 4-Hydroxypyridine Intermediate followed by Amination
This pathway is often preferred due to the commercial availability of substituted 4-hydroxypyridines and the well-established methods for their subsequent functionalization. The general workflow involves the O-difluoromethylation of a suitable 4-hydroxypyridine precursor, followed by the introduction of the amino group at the C2 position, typically via a nitration-reduction sequence or through a halogenated intermediate.
Diagram of Synthetic Pathway 1
Caption: Workflow for Pathway 1.
Protocol 1.1: O-Difluoromethylation of 4-Hydroxy-2-nitropyridine
This protocol describes the introduction of the difluoromethoxy group onto the pyridine ring. The reaction proceeds via the generation of a difluorocarbene from a suitable precursor, which then reacts with the hydroxyl group of the pyridine.
Causality: The electron-withdrawing nitro group at the 2-position increases the acidity of the 4-hydroxyl proton, facilitating its deprotonation and subsequent reaction with the difluoromethylating agent. Sodium chlorodifluoroacetate is a common and effective source of difluorocarbene upon heating.
| Reagent | MW | Equivalents | Amount |
| 4-Hydroxy-2-nitropyridine | 140.09 | 1.0 | 10.0 g |
| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 27.2 g |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 19.7 g |
Step-by-Step Methodology:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-2-nitropyridine (10.0 g, 71.4 mmol) and potassium carbonate (19.7 g, 142.8 mmol).
-
Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of the hydroxypyridine.
-
Add sodium chlorodifluoroacetate (27.2 g, 178.5 mmol) to the suspension.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(difluoromethoxy)-2-nitropyridine.
Protocol 1.2: Reduction of 4-(Difluoromethoxy)-2-nitropyridine
The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines in the presence of hydrogen gas. The reaction is typically carried out in a protic solvent like ethanol or methanol.
| Reagent | MW | Equivalents | Amount |
| 4-(Difluoromethoxy)-2-nitropyridine | 190.09 | 1.0 | 10.0 g |
| Palladium on Carbon (10 wt. %) | - | 0.05 | 1.0 g |
| Ethanol | - | - | 150 mL |
| Hydrogen Gas | - | Excess | - |
Step-by-Step Methodology:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-(difluoromethoxy)-2-nitropyridine (10.0 g, 52.6 mmol) in ethanol (150 mL).
-
Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-(difluoromethoxy)pyridin-2-amine, which is often pure enough for the next step or can be further purified by recrystallization or column chromatography.
Synthetic Pathway 2: Amination of a 2-Halo-4-(difluoromethoxy)pyridine Intermediate
This alternative pathway involves the initial synthesis of a 2-halo-4-(difluoromethoxy)pyridine intermediate, which is then subjected to amination via either a Buchwald-Hartwig cross-coupling reaction or a nucleophilic aromatic substitution (SNAᵣ) reaction. This route can be advantageous if the starting 4-hydroxy-2-halopyridine is more readily available or if a diverse range of amines are to be introduced in the final step.
Diagram of Synthetic Pathway 2
Caption: Workflow for Pathway 2.
Protocol 2.1: Synthesis of this compound
The O-difluoromethylation is performed on 4-hydroxy-2-chloropyridine, following a similar procedure as in Protocol 1.1.
| Reagent | MW | Equivalents | Amount |
| 4-Hydroxy-2-chloropyridine | 129.54 | 1.0 | 10.0 g |
| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 29.4 g |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 21.3 g |
Step-by-Step Methodology:
-
Follow the procedure outlined in Protocol 1.1, substituting 4-hydroxy-2-nitropyridine with 4-hydroxy-2-chloropyridine.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2.2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This method is highly versatile and tolerates a wide range of functional groups.
Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond of the pyridine. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical for the efficiency of the reaction.
| Reagent | MW | Equivalents | Amount |
| This compound | 179.55 | 1.0 | 5.0 g |
| Benzophenone imine | 181.24 | 1.2 | 6.05 g |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.25 g |
| Xantphos | 578.68 | 0.02 | 0.32 g |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 3.74 g |
| Toluene (anhydrous) | - | - | 100 mL |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (5.0 g, 27.9 mmol), Pd₂(dba)₃ (0.25 g, 0.28 mmol), and Xantphos (0.32 g, 0.56 mmol).
-
Add anhydrous toluene (100 mL) to the flask.
-
Add benzophenone imine (6.05 g, 33.4 mmol) and sodium tert-butoxide (3.74 g, 39.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The resulting imine intermediate is then hydrolyzed by dissolving the residue in tetrahydrofuran (THF, 50 mL) and adding 2 M hydrochloric acid (50 mL). Stir the mixture at room temperature for 1-2 hours.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(difluoromethoxy)pyridin-2-amine.
Analytical Characterization
The identity and purity of the synthesized 2-amino-4-(difluoromethoxy)pyridine derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The difluoromethoxy group will exhibit a characteristic triplet in the ¹H NMR and a doublet of triplets in the ¹⁹F NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Difluoromethylating agents should be handled with caution as their toxicology may not be fully characterized.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in O-difluoromethylation | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of starting material | Use milder conditions or a different difluoromethylating agent. | |
| Incomplete reduction of nitro group | Catalyst poisoning or deactivation | Use fresh catalyst. Ensure the substrate is pure. Increase catalyst loading or hydrogen pressure. |
| Low yield in Buchwald-Hartwig amination | Inefficient catalyst system | Screen different palladium precursors, ligands, and bases. Ensure anhydrous and anaerobic conditions. |
| Difficult hydrolysis of imine | Increase the concentration of the acid or the reaction time for hydrolysis. |
References
- Chen, J., & Shi, H. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
- Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.
- Enamine. (n.d.).
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Chen, J., & Shi, H. (2022). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Synlett, 33(15), 1477-1482.
- Rong, J., Ni, C., & Hu, J. (2021). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 10(9), 2156-2176.
- Wikipedia contributors. (2024, January 5).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606-7.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Vorbrüggen, H., & Ruh-kuhrt, M. (2004). Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines. Tetrahedron, 60(12), 2745-2753.
- Patel, K. D., Patel, H. D., & Patel, H. D. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3363-3369.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
- Kumawat, S., Nair, G. N., Kalevaru, V. N., Wohlrab, S., Tarasiuk, T., Yegorova, T., Mykhailiuk, P. K., & Natte, K. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic letters, 27(41), 11466-11473.
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
- Fier, P. S., & Hartwig, J. F. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Chemical Science, 12(35), 11756-11761.
- Kumawat, S., Nair, G. N., Kalevaru, V. N., Wohlrab, S., Tarasiuk, T., Yegorova, T., Mykhailiuk, P. K., & Natte, K. (2025). N-Difluoromethylation of pyridine derivatives (4–7) and pyridine-containing fluorophores (8–9). Organic Letters, 27(41), 11466-11473.
- Eureka. (n.d.). Preparation method of 2-amino-4-fluoropyridine.
- Lee, D. H., et al. (2006). Process for preparing 2-aminopyridine derivatives.
- Oishi, T. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Google Patents. (n.d.). Synthetic method of 2-amino-4-fluoropyridine.
- Zafrani, Y., Amir, D., Yehezkel, L., Madmon, M., Saphier, S., Karton-Lifshin, N., & Gershonov, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29953-29960.
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715.
- Kumawat, S., Nair, G. N., Kalevaru, V. N., Wohlrab, S., Tarasiuk, T., Yegorova, T., Mykhailiuk, P. K., & Natte, K. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic letters, 27(41), 11466-11473.
- O'Shea, P. D., et al. (2010). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters, 12(18), 4124-4127.
- Google Patents. (n.d.). Method for producing 2-amino-4-(halogenalkyl)
- Wang, M., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6543-6556.
- Thomson, C. G., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(4), 2154-2163.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- Zafrani, Y., Amir, D., Yehezkel, L., Madmon, M., Saphier, S., Karton-Lifshin, N., & Gershonov, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29953-29960.
- Zafrani, Y., Amir, D., Yehezkel, L., Madmon, M., Saphier, S., Karton-Lifshin, N., & Gershonov, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29953-29960.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.
- European Patent Office. (n.d.).
- Tung, T. T., & Quoc, T. N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1115.
- CymitQuimica. (n.d.). 2-(Difluoromethoxy)pyridin-4-amine.
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The Strategic Application of 2-Chloro-4-(difluoromethoxy)pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Rise of Fluorinated Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a valuable asset, offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate pKa, and improve target engagement.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 2-Chloro-4-(difluoromethoxy)pyridine , in the synthesis of potent and selective kinase inhibitors.
The pyridine core is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bond interactions with the hinge region of the kinase active site.[2] The addition of a difluoromethoxy group at the 4-position offers a nuanced approach to optimizing a molecule's properties. Unlike a methoxy group, it can resist metabolic O-demethylation, and its electron-withdrawing nature can influence the reactivity of the pyridine ring, making it a versatile handle for synthetic elaboration.[1]
This guide will focus on the practical application of this compound in the synthesis of a Janus kinase (JAK) inhibitor, structurally analogous to Fedratinib, a known JAK2 inhibitor.[3][4] We will explore the key synthetic transformations, providing detailed, step-by-step protocols for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reactions.
Physicochemical Properties of the Key Building Block
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClF₂NO | [5] |
| Molecular Weight | 179.55 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 208.8 ± 35.0 °C | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Purity | ≥97% | [6] |
| Storage | 2-8°C under inert gas | [6] |
Synthetic Strategy: A Two-Pronged Approach to Kinase Inhibitor Scaffolds
The chloro-substituent at the 2-position of the pyridine ring is the primary reactive site for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group. This allows for two powerful and widely used synthetic strategies to build complexity:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by a nucleophile, typically an amine. This reaction is fundamental in building the core structure of many kinase inhibitors. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: These versatile reactions, such as the Suzuki-Miyaura coupling, allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties. This is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of the inhibitor.
The following sections will provide detailed protocols for the application of these methods in the synthesis of a key intermediate and its subsequent elaboration into a final kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of a key aminopyridine intermediate, a central component of our target kinase inhibitor. The reaction involves the nucleophilic displacement of the chloride from this compound by an appropriately substituted aniline.
Reaction Scheme:
Caption: General SNAr reaction for the synthesis of the aminopyridine intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenylboronic acid pinacol ester (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 4-aminophenylboronic acid pinacol ester, and potassium carbonate.
-
Add a suitable volume of DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(difluoromethoxy)pyridin-2-amine.
Rationale: The choice of a relatively high boiling point polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium carbonate and promoting the nucleophilicity of the aniline. The boronic ester functionality is generally stable under these conditions, allowing for its retention for the subsequent Suzuki coupling.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized aminopyridine-boronic ester intermediate with a suitable heterocyclic halide to construct the final kinase inhibitor.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling to form the final kinase inhibitor.
Materials:
-
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(difluoromethoxy)pyridin-2-amine (1.0 eq)
-
2-Chloro-N-(cyanomethyl)-N-methylbenzenesulfonamide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(difluoromethoxy)pyridin-2-amine, 2-chloro-N-(cyanomethyl)-N-methylbenzenesulfonamide, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final kinase inhibitor.
Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding reaction for the formation of C-C bonds between sp²-hybridized carbons. Pd(dppf)Cl₂ is a commonly used and effective catalyst for this transformation. The use of an aqueous base, such as sodium carbonate, is standard for this reaction.
Data Presentation: Characterization of a Representative Kinase Inhibitor
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the protons and carbons of the final structure. |
| Purity | HPLC | >95% |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value for the protonated molecule [M+H]⁺. |
Visualization of the Synthetic Workflow
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- 6. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
Application of 2-Chloro-4-(difluoromethoxy)pyridine in Herbicide Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Pyridines in Modern Herbicides
The incorporation of fluorine-containing moieties into agrochemicals has become a cornerstone of modern herbicide design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, have led to the development of highly effective and selective herbicides. Within this chemical space, pyridyl derivatives have proven to be a particularly fruitful scaffold for the discovery of new active ingredients.
This technical guide focuses on the application of a specific, yet underexplored, building block: 2-Chloro-4-(difluoromethoxy)pyridine . While its trifluoromethyl analogue, 2-chloro-4-(trifluoromethyl)pyridine, is a well-established intermediate in the synthesis of commercial herbicides like pyroxsulam, the difluoromethoxy counterpart represents a frontier for the development of next-generation weed control agents. The difluoromethoxy group (OCF₂H) offers a distinct electronic and steric profile compared to the trifluoromethyl group (CF₃), potentially leading to novel modes of action, improved crop safety profiles, and a different spectrum of weed control.
This document serves as a comprehensive resource for researchers and synthetic chemists, providing a detailed (though illustrative) protocol for the synthesis of a potential herbicidal candidate from this compound, based on established and analogous synthetic routes for related compounds.
Core Chemistry: Nucleophilic Aromatic Substitution
The primary route for the elaboration of this compound into more complex herbicidal structures is through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the presence of the strongly electronegative difluoromethoxy group at the 4-position further activates the ring towards nucleophilic attack. The chlorine atom at the 2-position serves as an excellent leaving group, making this position the prime site for functionalization.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Illustrative Synthesis of a Hypothetical Pyridine Sulfonamide Herbicide
While a specific commercial herbicide synthesized directly from this compound is not prominently documented in publicly available literature, we can construct a robust and scientifically sound protocol for a hypothetical herbicidal candidate based on the well-established synthesis of analogous triazolopyrimidine sulfonamide herbicides. This class of herbicides, which includes commercial products like pyroxsulam and penoxsulam, are potent inhibitors of the acetolactate synthase (ALS) enzyme in plants.
The following protocol outlines the synthesis of a hypothetical herbicide, "Difluoromethoxypyroxasulf," by coupling this compound with a suitable aminotriazolopyrimidine.
Overall Reaction Scheme
Caption: Hypothetical two-step synthesis of "Difluoromethoxypyroxasulf".
Part 1: Synthesis of this compound-3-sulfonyl chloride (Intermediate A)
Principle:
This step involves the introduction of a sulfonyl chloride group at the 3-position of the pyridine ring. This is achieved through a directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with sulfur dioxide and subsequent chlorination with N-chlorosuccinimide (NCS). The difluoromethoxy group at the 4-position helps to direct the metalation to the adjacent 3-position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 179.54 | 50 | 8.98 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 55 | 22 mL |
| Sulfur Dioxide (condensed) | 64.07 | 75 | ~4.8 g |
| N-Chlorosuccinimide (NCS) | 133.53 | 60 | 8.01 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| Diethyl Ether | - | - | For workup |
| Saturated Sodium Bicarbonate Solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (8.98 g, 50 mmol) and anhydrous THF (150 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Sulfenation: In a separate flask, condense sulfur dioxide gas (approx. 4.8 g, 75 mmol) at -78 °C. Cannulate the lithiated pyridine solution into the flask containing the condensed sulfur dioxide at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (8.01 g, 60 mmol) portion-wise over 20 minutes. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Analysis: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound-3-sulfonyl chloride. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of N-(5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-yl)-2-chloro-4-(difluoromethoxy)pyridine-3-sulfonamide ("Difluoromethoxypyroxasulf") (Final Product)
Principle:
This is a condensation reaction where the newly synthesized sulfonyl chloride (Intermediate A) is reacted with an appropriate aminotriazolopyrimidine in the presence of a non-nucleophilic base, such as pyridine. The amine nitrogen of the triazolopyrimidine acts as a nucleophile, displacing the chloride on the sulfonyl group to form the desired sulfonamide linkage.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound-3-sulfonyl chloride (Intermediate A) | 278.04 | 40 | 11.12 g |
| 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine | 210.18 | 42 | 8.83 g |
| Anhydrous Pyridine | 79.10 | 80 | 6.33 g (6.45 mL) |
| Anhydrous Acetonitrile | - | - | 150 mL |
| Dichloromethane | - | - | For workup |
| 1 M Hydrochloric Acid | - | - | For workup |
| Saturated Sodium Bicarbonate Solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Sodium Sulfate | - | - | For drying |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine (8.83 g, 42 mmol) in anhydrous acetonitrile (100 mL).
-
Addition of Base and Sulfonyl Chloride: To this solution, add anhydrous pyridine (6.45 mL, 80 mmol). In a separate flask, dissolve this compound-3-sulfonyl chloride (11.12 g, 40 mmol) in anhydrous acetonitrile (50 mL). Add the sulfonyl chloride solution dropwise to the reaction mixture at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with 1 M hydrochloric acid (2 x 100 mL) to remove excess pyridine.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation and Analysis: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure "Difluoromethoxypyroxasulf". Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.
Safety and Handling Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Sulfur Dioxide: Toxic and corrosive gas. Handle in a well-ventilated fume hood.
-
N-Chlorosuccinimide: Irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.
Conclusion and Future Perspectives
The synthetic protocols detailed above provide a viable, albeit illustrative, pathway for the synthesis of novel herbicidal candidates based on the this compound scaffold. While "Difluoromethoxypyroxasulf" is a hypothetical compound, its synthesis is grounded in well-established and analogous chemical transformations used in the agrochemical industry.
Researchers are encouraged to use these protocols as a starting point for the exploration of this promising, yet underexplored, area of herbicide chemistry. The unique properties of the difluoromethoxy group may lead to the discovery of herbicides with improved efficacy, selectivity, and environmental profiles. Further research into the synthesis and biological activity of derivatives of this compound is warranted and holds significant potential for the development of new solutions for global food security.
References
As this is an illustrative guide for a hypothetical compound, direct references for the synthesis of "Difluoromethoxypyroxasulf" are not available. The protocols are based on established synthetic methodologies for analogous compounds. For relevant background and similar synthetic transformations, please consult the following types of resources:
- Patents and scientific literature related to the synthesis of triazolopyrimidine sulfonamide herbicides, such as pyroxsulam and penoxsulam.
- Scholarly articles on directed ortho-metalation and functionaliz
- Chemical databases and synthesis planning tools for reaction conditions and procedures for nucleophilic aromatic substitution on activ
Sources
Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(difluoromethoxy)pyridine in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique blend of properties. This guide elucidates the role and application of 2-Chloro-4-(difluoromethoxy)pyridine, a versatile heterocyclic building block, in the drug discovery and development pipeline.[2] We provide an in-depth analysis of its constituent parts, detailed synthetic protocols, and a discussion of its strategic value in optimizing drug-like properties, intended for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Building Block of Strategic Importance
This compound is a substituted pyridine derivative that serves as a vital intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] Its structure is composed of three key components, each conferring distinct and valuable characteristics for drug design:
-
The Pyridine Scaffold : A foundational nitrogen-containing heterocycle present in approximately 85% of bioactive compounds and numerous FDA-approved drugs.[3][4] The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement.[4][5]
-
The 2-Chloro Substituent : A versatile reactive handle. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of a wide variety of functional groups and the construction of diverse molecular libraries.
-
The 4-(Difluoromethoxy) Group : The key modulator. This fluorinated ether provides a unique combination of metabolic stability, modulated lipophilicity, and hydrogen-bonding capability that sets it apart from more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[6][7]
The convergence of these three features in a single, readily available molecule makes this compound an exemplary tool for lead optimization and the rational design of next-generation therapeutics.[2]
The Physicochemical Impact of the Difluoromethoxy Group
The -OCF₂H group is not merely an alternative to other ethers; it is a strategic asset for overcoming common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[6]
Enhancing Metabolic Stability
A primary metabolic liability for molecules containing a methoxy group is O-demethylation by cytochrome P450 enzymes. The replacement of the methyl group's C-H bonds with highly stable C-F bonds effectively blocks this metabolic pathway.[6] This increased metabolic stability can lead to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.
Fine-Tuning Lipophilicity and pKa
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) properties, can be precisely adjusted using the -OCF₂H group.[7] It offers a nuanced, intermediate lipophilicity that allows chemists to optimize solubility and membrane permeability. Furthermore, the strong electron-withdrawing effect of the fluorine atoms can lower the pKa of the pyridine nitrogen, altering the molecule's ionization state at physiological pH to enhance target binding or improve cell penetration.[6]
A Unique Hydrogen Bond Donor
Unlike the trifluoromethoxy or methoxy groups, the -OCF₂H moiety can act as a hydrogen bond donor.[6][7] This capability introduces the potential for new, favorable intermolecular interactions within a target's binding pocket, which can significantly enhance potency and selectivity. This makes the -OCF₂H group a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with superior metabolic stability.[6]
Data Presentation: Comparative Analysis of Methoxy Analogs
| Functional Group | Hansch π Constant¹ | H-Bond Capability | Key Feature |
| Methoxy (-OCH₃) | -0.02 | Acceptor only | Prone to O-demethylation |
| Difluoromethoxy (-OCF₂H) | +0.49 | Acceptor & Donor | Metabolically robust, H-bond donor [6][7] |
| Trifluoromethoxy (-OCF₃) | +1.04 | Acceptor only | Metabolically stable, highly lipophilic[8] |
¹The Hansch π constant is a measure of the lipophilicity contribution of a substituent.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1206978-15-5[9] |
| Molecular Formula | C₆H₄ClF₂NO[2][9] |
| Molecular Weight | 179.55 g/mol [2][9] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 208.8 ± 35.0 °C[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Purity | Typically ≥97%[2] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon)[2] |
Experimental Protocols
The following protocols provide a representative synthetic route to this compound and its subsequent use in a common cross-coupling reaction, illustrating its utility as a core intermediate.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process starting from 2-chloro-4-nitropyridine. The causality behind this route is the strategic conversion of the nitro group into a hydroxyl group, which then serves as the attachment point for the difluoromethoxy moiety.
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- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4-(difluoromethoxy)pyridine: Application Notes and Protocols
Introduction: The Strategic Value of 2-Chloro-4-(difluoromethoxy)pyridine in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, acting as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and membrane permeability.[3][4] this compound stands out as a highly versatile and reactive building block, poised for the synthesis of a diverse array of novel heterocyclic compounds.[5][6] The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in a range of transformations, while the pyridine core is a privileged scaffold in numerous FDA-approved drugs.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of advanced heterocyclic compounds from this compound. We will delve into three principal synthetic strategies: Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and innovate.
Part 1: Nucleophilic Aromatic Substitution (SNA_r_) – A Direct Pathway to Functionalized Pyridines
Expertise & Experience: Understanding the Regioselectivity
Nucleophilic aromatic substitution on the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This creates electron-deficient centers at the C-2 (ortho) and C-4 (para) positions, making them susceptible to nucleophilic attack.[7][8] The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate dictates the reaction's feasibility.[7] For 2-chloropyridines, attack at the C-2 position is highly favored, leading to the displacement of the chloride leaving group.[9][10] This direct approach is exceptionally efficient for introducing nitrogen and oxygen nucleophiles.
Protocol 1: Synthesis of 2-Amino-4-(difluoromethoxy)pyridine Derivatives
This protocol details the reaction of this compound with a primary amine, such as benzylamine, to yield the corresponding 2-aminopyridine derivative.
Experimental Workflow:
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Application Notes & Protocols: Strategic Derivatization of the 2-Position of 2-Chloro-4-(difluoromethoxy)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(Difluoromethoxy)pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and versatile substitution patterns make it a highly sought-after moiety in drug design.[3][4] When substituted at the 4-position with a difluoromethoxy (-OCF₂H) group, the resulting scaffold offers significant advantages. The -OCF₂H group is a lipophilic bioisostere of hydroxyl or methoxy groups that can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.[5][6]
The synthetic utility of this scaffold is greatly enhanced by the presence of a chlorine atom at the 2-position. This 2-chloro substituent serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, the electron-deficient nature of the pyridine ring activates the C-Cl bond, making it a suitable substrate for many transformations.[7][8]
This guide provides an in-depth analysis and detailed protocols for the most effective methods to derivatize the 2-position of 2-Chloro-4-(difluoromethoxy)pyridine, focusing on four critical transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. The methodologies are presented with an emphasis on the mechanistic rationale behind experimental choices, offering researchers the knowledge to not only replicate these protocols but also to adapt and troubleshoot them effectively.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[9] For 2-chloropyridines, this reaction provides a direct and efficient route to introduce diverse aryl or heteroaryl substituents.[7][10]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of the 2-chloropyridine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[13]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[14] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]
Sources
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- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 2-Chloro-4-(difluoromethoxy)pyridine
Introduction: The Strategic Importance of the 2-Chloro-4-(difluoromethoxy)pyridine Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry and drug discovery. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of a chlorine atom at the 2-position provides a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. Furthermore, the difluoromethoxy group at the 4-position imparts unique and highly desirable physicochemical properties to potential drug candidates. The incorporation of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and conformation of the molecule.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the this compound core, focusing on mechanistically distinct and synthetically valuable transformations.
PART 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-deficient nature of the pyridine ring, further accentuated by the electronegative nitrogen atom, renders the 2- and 4-positions susceptible to nucleophilic attack.[4] The chlorine atom at the C2-position of this compound serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This addition-elimination mechanism is a cornerstone of pyridine chemistry, allowing for the direct introduction of a wide range of nucleophiles.[5][6]
Causality Behind Experimental Choices in SNAr Reactions
The rate-determining step in the SNAr mechanism is typically the initial attack of the nucleophile to form a high-energy anionic intermediate, known as the Meisenheimer complex.[6] The stability of this intermediate is paramount for the reaction to proceed. For pyridine derivatives, attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a significant stabilizing factor.[4] The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity. The reaction temperature can vary widely depending on the nucleophilicity of the attacking species and the electronic properties of the pyridine ring.
Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol details the synthesis of 2-(morpholino)-4-(difluoromethoxy)pyridine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-(morpholino)-4-(difluoromethoxy)pyridine.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Morpholine (1.2 eq) | A slight excess ensures complete consumption of the starting material. |
| Base | K2CO3 (2.0 eq) | A mild inorganic base to scavenge the generated HCl. |
| Solvent | Anhydrous DMF | A polar aprotic solvent to facilitate the SNAr reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Work-up | Aqueous work-up and extraction | To remove the DMF and inorganic salts. |
| Purification | Column Chromatography | To isolate the pure product. |
Visualization of the SNAr Workflow
Caption: Experimental workflow for the SNAr reaction.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the functionalization of heteroaryl halides.[3] For this compound, several cross-coupling strategies can be effectively utilized to introduce a diverse range of substituents.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp2)-C(sp2) bonds, involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.[7][8]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst. Phosphine ligands, such as those of the Buchwald and Hartwig type, are often employed for their ability to promote the oxidative addition of less reactive aryl chlorides.[9][10] The base plays a critical role in the transmetalation step, activating the organoboron species.
This protocol details the synthesis of 2-phenyl-4-(difluoromethoxy)pyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Add the catalyst precursor to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 100-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | Phenylboronic acid (1.5 eq) | Excess ensures complete coupling. |
| Catalyst | Pd(OAc)2 (2 mol%) / SPhos (4 mol%) | A highly active catalyst system for coupling aryl chlorides. |
| Base | K3PO4 (3.0 eq) | An effective base for the transmetalation step. |
| Solvent | Dioxane/Water | A common solvent system for Suzuki-Miyaura reactions. |
| Temperature | 100-110 °C | To facilitate the oxidative addition of the chloropyridine. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10][11] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
This protocol details the synthesis of N-phenyl-4-(difluoromethoxy)pyridin-2-amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene.
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Stir the reaction mixture at 100 °C until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Amine | Aniline (1.2 eq) | A slight excess of the amine is used. |
| Catalyst | Pd(OAc)2 (2 mol%) / XPhos (4 mol%) | A robust catalyst system for C-N bond formation. |
| Base | NaOtBu (1.5 eq) | A strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene | A common solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | To drive the reaction to completion. |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12][13]
This protocol describes the synthesis of 2-(phenylethynyl)-4-(difluoromethoxy)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Alkyne | Phenylacetylene (1.2 eq) | A slight excess of the alkyne is used. |
| Catalyst | Pd(PPh3)2Cl2 (3 mol%) / CuI (5 mol%) | The standard catalyst system for Sonogashira coupling. |
| Base | Triethylamine (Et3N) | Acts as both a base and a solvent. |
| Solvent | Anhydrous THF | To ensure solubility of the reactants. |
| Temperature | Room temperature to 50 °C | Mild conditions are often sufficient. |
Visualization of Cross-Coupling Pathways
Caption: Palladium-catalyzed cross-coupling reactions.
PART 3: Emerging Strategies: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular diversification.[14] For the this compound core, C-H functionalization could potentially allow for the introduction of substituents at the C3, C5, or C6 positions, complementing the reactivity at the C2 position.
Conceptual Framework for C-H Functionalization
The C-H bonds of the pyridine ring are generally unreactive. However, transition metal-catalyzed reactions can enable their activation and subsequent functionalization.[15] This often involves the use of a directing group to guide the catalyst to a specific C-H bond. In the absence of a directing group, the inherent electronic properties of the ring will dictate the regioselectivity. For this compound, the C-H bonds are at positions 3, 5, and 6. The electronic effects of the chloro and difluoromethoxy groups, as well as the pyridine nitrogen, will influence the relative reactivity of these positions.
While specific, optimized protocols for the C-H functionalization of this compound are not yet widely established in the literature, the general principles of pyridine C-H activation can be applied. Palladium catalysis is a common strategy for the arylation of pyridine C-H bonds.
Hypothetical Protocol: Palladium-Catalyzed C-H Arylation at C6
This hypothetical protocol is based on established methods for pyridine C-H arylation and is provided as a starting point for optimization.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), iodobenzene (2.0 eq), Pd(OAc)2 (5 mol%), 1,10-phenanthroline (10 mol%), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMAc.
-
Seal the tube and heat the reaction mixture at 120-140 °C.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, cool the reaction and perform an appropriate aqueous work-up and purification.
Note: This is a conceptual protocol and requires experimental validation and optimization. The regioselectivity of the C-H arylation will need to be carefully determined.
Conclusion and Future Outlook
The functionalization of the this compound core offers a rich landscape for the synthesis of novel molecules with potential applications in drug discovery. The established methodologies of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide reliable and versatile routes to a wide array of derivatives. The emerging field of C-H functionalization promises to further expand the synthetic toolkit, enabling the exploration of previously inaccessible chemical space. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to effectively harness the synthetic potential of this valuable building block.
References
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- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson.
- Chen, C., & Zhang, Y. (2006). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 71(1), 177-182. [Link]
- Lebrasseur, N., & Larrosa, I. (2018). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Chemistry – A European Journal, 24(57), 15234-15238. [Link]
- Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... - ResearchGate. (n.d.).
- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.). WEIX RESEARCH GROUP – UW–Madison.
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
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- Synthetic method of 2-amino-4-fluoropyridine - Google Patents. (n.d.).
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- Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. (n.d.).
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- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Chemistry Stack Exchange.
- Mechanistic studies and quantification of the Electrophilicity of Aromatic Triflones in σ-complexation and SNAr reactions | Request PDF. (2025, August 5).
- Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (n.d.).
- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (n.d.).
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- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Concerted Nucleophilic Aromatic Substitution Reactions - CORE. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
- Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC - NIH. (n.d.).
- Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans - Chemical Science (RSC Publishing). (n.d.).
- Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed. (2017, April 21).
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. (2025, August 6).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.).
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experimental protocol for Suzuki coupling with 2-Chloro-4-(difluoromethoxy)pyridine
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-4-(difluoromethoxy)pyridine
Introduction: Synthesizing Biaryl Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in pharmaceutical and fine chemical production for creating complex molecules like biaryls and conjugated olefins.[2][3][4] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][3]
This application note provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a specific, electronically-demanding substrate: this compound. Pyridine moieties are prevalent in biologically active compounds, making their functionalization a key objective in drug development.[5] However, heteroaryl chlorides, like the target substrate, present unique challenges. The C-Cl bond is less reactive than its bromide or iodide counterparts, and the pyridine nitrogen can potentially inhibit the palladium catalyst.[4][5] Overcoming these hurdles requires a carefully optimized catalytic system, particularly the choice of ligand and base. This guide will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer troubleshooting advice for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step and results in a Pd(II) complex.[6][8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3][4][8] For less reactive chlorides, this step requires highly active catalysts, often employing bulky, electron-rich ligands to facilitate the reaction.[5][6]
-
Transmetalation : In this step, the organic group from the organoboron species (the nucleophile) is transferred to the Pd(II) complex, displacing the halide.[3] This process requires activation of the organoboron compound by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[3][8][9]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond of the desired product.[3][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
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- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethoxy)pyridine
Introduction: Navigating the Synthesis of Electron-Deficient Aminopyridines
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where the arylamine moiety is a cornerstone of countless functional molecules.[3]
This guide focuses on a specific, yet challenging, substrate class: electron-deficient 2-chloropyridines, exemplified by 2-Chloro-4-(difluoromethoxy)pyridine. The pyridine nitrogen atom and the electron-withdrawing difluoromethoxy group create a highly electron-poor aromatic system. While this enhances the carbon's susceptibility to nucleophilic attack, it renders the C-Cl bond more difficult to activate in the crucial oxidative addition step of the catalytic cycle—often the rate-limiting step for aryl chlorides.[4]
The successful amination of this substrate requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent. This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to confidently and successfully synthesize 2-amino-4-(difluoromethoxy)pyridine derivatives.
The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination
The reaction proceeds through a well-established catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding these fundamental steps is critical for rational optimization and troubleshooting.
-
Catalyst Activation : The cycle begins with the generation of a catalytically active, coordinatively unsaturated Pd(0) species from a Pd(II) or Pd(0) precatalyst.[2] Modern, well-defined precatalysts are designed for efficient and reliable generation of the active catalyst.
-
Oxidative Addition : The electron-deficient this compound undergoes oxidative addition to the Pd(0) center. This step, which involves the cleavage of the C-Cl bond, is typically the most challenging and rate-determining for aryl chlorides.[4][6] The success of this step is heavily reliant on the choice of a sufficiently electron-rich and sterically bulky phosphine ligand.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination from the Pd(II)-amido complex to yield the desired N-aryl amine product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing for Success: A Guide to Key Reaction Parameters
The choice of reagents dictates the efficiency, yield, and purity of the final product. For an electron-deficient substrate like this compound, each component must be selected with care.
Palladium Precatalyst
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern air- and moisture-stable precatalysts are highly recommended for reproducibility and efficiency. Buchwald's G3 and G4 precatalysts, for example, are designed to cleanly generate the active monoligated Pd(0) species in solution, often leading to lower catalyst loadings and shorter reaction times.[5]
Ligand Selection: The Key to Activating Aryl Chlorides
The ligand is arguably the most critical variable. For challenging C-Cl bond activation, bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard.[1] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[8]
-
Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): These are often the first choice for aminations of (hetero)aryl chlorides. Their steric bulk and electron-donating properties create a highly active catalyst capable of overcoming the high activation barrier of C-Cl cleavage.[8]
-
Chelating Bisphosphine Ligands (e.g., Xantphos): These ligands can offer different reactivity and selectivity profiles. Notably, Xantphos-based catalysts have demonstrated high regioselectivity for amination at the C2 position of 2,4-dichloropyridine, suggesting it is well-suited for the target substrate.[4][9]
Base Selection: Balancing Reactivity and Substrate Tolerance
The base's primary role is to deprotonate the amine-palladium complex to form the key amido intermediate.[10] The choice of base is a trade-off between reactivity and functional group compatibility.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): Sodium tert-butoxide is the most common strong base used and is highly effective, often enabling reactions at lower temperatures.[5][11] However, its high basicity can be incompatible with sensitive functional groups (e.g., esters, enolizable ketones).[2]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These bases offer excellent functional group tolerance and are a good alternative when strong alkoxides are not viable.[5] Reactions with these bases may require higher temperatures or a more active catalyst/ligand system to achieve comparable rates. Their poor solubility in non-polar solvents like toluene can sometimes be an issue, necessitating vigorous stirring or the use of a more polar solvent.[4]
Solvent Choice
Aprotic, non-polar to moderately polar solvents are standard.[12]
-
Toluene and 1,4-Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for most organic reagents and catalyst complexes.[2][7]
-
Ethereal Solvents (THF, CPME): Also widely used and effective.
-
Polar Aprotic Solvents (DMF, t-AmOH): Can be beneficial when using poorly soluble inorganic bases like K₃PO₄ or Cs₂CO₃.[4]
Detailed Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. An inert atmosphere (Nitrogen or Argon) is crucial for catalyst stability and reaction success.[4] Reagents and solvents should be anhydrous unless otherwise specified.
Protocol A: General Conditions with a Strong Base (NaOtBu)
This protocol is adapted from standard procedures using robust catalyst systems and is suitable for a wide range of primary and secondary amines.
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Amine | 1.2 | 1.2 |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 |
| Anhydrous Toluene | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3) and sodium tert-butoxide.
-
Reagent Addition: Add this compound and anhydrous toluene.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol B: Milder Conditions with an Inorganic Base (K₃PO₄)
This protocol is ideal for substrates containing base-sensitive functional groups or for amines that are prone to side reactions under strongly basic conditions.
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Amine | 1.3 | 1.3 |
| Pd₂(dba)₃ | 0.01 | 0.01 (1 mol%) |
| Ligand (e.g., RuPhos or Xantphos) | 0.03 | 0.03 (3 mol%) |
| Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane or t-BuOH | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
Reagent Addition: Add this compound and the anhydrous solvent (1,4-dioxane or t-BuOH).
-
Amine Addition: Add the amine coupling partner.
-
Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring. Due to the weaker base, reaction times may be longer (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) species. 2. Poor Ligand Choice: Ligand is not sufficiently electron-rich/bulky for C-Cl activation. 3. Insufficient Temperature: Reaction has not overcome the activation energy. | 1. Ensure a strictly inert atmosphere. Use fresh, high-purity reagents and degassed solvents.[4] 2. Switch to a more robust biarylphosphine ligand like RuPhos or BrettPhos.[8] 3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation (-Cl replaced by -H) | 1. Presence of water or protic impurities. 2. Impure base (e.g., NaOtBu containing NaOH). 3. Slow reductive elimination relative to competing pathways. | 1. Use scrupulously dried reagents and solvents.[4] 2. Use a high-purity base from a reliable supplier. 3. Use a slight excess of the amine (1.2-1.5 equiv.) to favor the desired coupling.[4] |
| Formation of Side Products | 1. Di-arylation of primary amines. 2. Reaction with solvent or impurities. | 1. For primary amines, consider using a ligand known to suppress diarylation, or adjust stoichiometry. 2. Verify the purity of all starting materials and solvents. |
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014).
- Role of the base in Buchwald-Hartwig amination - PubMed. (2014).
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (2019).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.t.).
- Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. (2020).
- (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions - ResearchGate. (2024).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society - ACS Publications. (2024).
- Buchwald-Hartwig cross-coupling reaction - YouTube. (2020).
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025).
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Application Note: A Scalable and Robust Synthesis of 2-Chloro-4-(difluoromethoxy)pyridine for Pharmaceutical Intermediate Production
Abstract
The difluoromethoxy (-OCF₂H) group is a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for hydroxyl or thiol groups and enhancing metabolic stability and binding affinity.[1][2] 2-Chloro-4-(difluoromethoxy)pyridine is a critical building block for the synthesis of advanced Active Pharmaceutical Ingredients (APIs), enabling the development of next-generation therapeutics.[3] Scaling the synthesis of this intermediate from the bench to production requires a robust, safe, and efficient process. This guide provides a comprehensive overview of the synthetic strategy, detailed operational protocols, and critical scale-up considerations for the synthesis of this compound, designed for researchers, chemists, and drug development professionals.
Synthetic Strategy and Mechanistic Rationale
The most industrially viable and scalable route to this compound involves the direct O-difluoromethylation of the readily available precursor, 2-chloro-4-hydroxypyridine. This precursor exists in tautomeric equilibrium with its pyridone form, 2-chloro-4(1H)-pyridone. The reaction proceeds via deprotonation of the hydroxyl group to form a pyridinoxide anion, which then acts as a nucleophile to attack a difluoromethyl source.
Historically, this transformation was often accomplished using chlorodifluoromethane (Freon-22). However, due to its significant ozone-depleting potential and subsequent global phase-out under the Montreal Protocol, its use is no longer feasible or environmentally responsible for large-scale production.[1]
Modern synthetic approaches utilize safer and more sustainable difluoromethylating agents. This protocol will focus on a process using sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor, which is a widely adopted, cost-effective, and scalable alternative.
Caption: Overall synthetic workflow for the preparation of this compound.
Process Chemistry and Scale-Up Considerations
Starting Material Selection and Qualification
The quality of the starting material, 2-chloro-4-hydroxypyridine, is paramount. It should be sourced from a reliable supplier and meet the following typical specifications:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): ≥98.5%.
-
Moisture Content (Karl Fischer): ≤0.5%.
-
Key Impurities: Absence of isomeric impurities is critical as they can lead to difficult-to-separate byproducts.
Reaction Parameter Optimization for Scale-Up
-
Choice of Base: While various bases can effect the initial deprotonation, anhydrous potassium carbonate (K₂CO₃) is recommended for scale-up. It is cost-effective, easy to handle as a solid, and provides a sufficient level of basicity without being overly corrosive or introducing water, unlike hydroxides.
-
Solvent Selection: A polar, aprotic solvent is required to solubilize the pyridinolate intermediate and facilitate the nucleophilic reaction. N,N-Dimethylformamide (DMF) is an excellent choice due to its high boiling point and good solvating power. For industrial-scale operations, solvent recovery and waste disposal must be considered, making alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) potential, albeit more expensive, options.
-
Temperature Control: The reaction is exothermic, particularly during the decomposition of sodium chlorodifluoroacetate. Precise temperature control is crucial to prevent runaway reactions and minimize byproduct formation. A reactor with efficient cooling and a well-calibrated temperature probe is essential.
-
Reagent Stoichiometry and Addition: A slight excess of the difluoromethylating agent is typically used to drive the reaction to completion. On a large scale, slow, controlled addition of the agent is mandatory to manage the exotherm and any off-gassing.
Work-up and Product Isolation
The primary challenge in the work-up is the removal of the high-boiling DMF solvent and inorganic salts.
-
Quenching: The reaction is typically quenched by the addition of water.
-
Extraction: The product is extracted into a water-immiscible organic solvent. Ethyl acetate or methyl tert-butyl ether (MTBE) are good choices due to their lower boiling points and favorable partition coefficients.
-
Washes: The organic layer should be washed with water and brine to remove residual DMF and salts.
Purification
The crude product is typically an oil or low-melting solid.[3] For pharmaceutical-grade purity, one of the following scalable methods is recommended:
-
Fractional Vacuum Distillation: As the product has a boiling point of approximately 208°C at atmospheric pressure, distillation under reduced pressure is the most efficient and economical method for purification on a large scale.[3]
-
Crystallization: If a solid derivative can be formed or if the product itself is a solid at a certain purity level, crystallization is a highly effective method for achieving high purity.
-
Preparative Chromatography: While effective, flash chromatography is less cost-effective for multi-kilogram scale production but can be implemented using automated systems for high-value intermediates.[4][5]
Detailed Scale-Up Protocol (1.0 kg Scale)
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood or an appropriate chemical reactor with all necessary safety precautions in place.
Reagent and Equipment Table
| Reagent/Material | CAS Number | MW ( g/mol ) | Molar Eq. | Amount Used |
| 2-Chloro-4-hydroxypyridine | 14421-01-5 | 129.54 | 1.0 | 1.00 kg |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.5 | 1.60 kg |
| Sodium Chlorodifluoroacetate | 1895-39-2 | 152.46 | 1.3 | 1.53 kg |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 8.0 L |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~20 L (for extraction) |
| Deionized Water | 7732-18-5 | 18.02 | - | ~30 L (for work-up) |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~10 L (for work-up) |
Equipment: 20L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel/port. Appropriate heating mantle and cooling bath.
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charge Reagents: Charge the reactor with 2-chloro-4-hydroxypyridine (1.00 kg, 7.72 mol) and anhydrous potassium carbonate (1.60 kg, 11.58 mol).
-
Solvent Addition: Add N,N-Dimethylformamide (8.0 L) to the reactor.
-
Initial Heating: Begin stirring and heat the mixture to 80-90°C to ensure complete salt formation. The mixture should become a stirrable slurry.
-
Reagent Addition: Begin portion-wise addition of sodium chlorodifluoroacetate (1.53 kg, 10.04 mol) over 2-3 hours. Caution: The addition is exothermic. Maintain the internal temperature between 100-110°C. Monitor for any significant off-gassing.
-
Reaction: After the addition is complete, maintain the reaction temperature at 110°C for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with EtOAc, and analyzing by TLC or GC-MS. The reaction is complete when the starting material is consumed (<1%).
-
Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Slowly and carefully quench the reaction by adding deionized water (10 L) over 1 hour, maintaining the temperature below 40°C.
-
Extraction: Transfer the quenched mixture to a larger vessel or extractor. Extract the aqueous phase with ethyl acetate (3 x 7 L).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 5 L) followed by brine (1 x 5 L) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by fractional vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[3]
-
Expected Yield: 75-85%.
-
Expected Purity (GC): >98%.
-
Analytical Characterization
The identity and purity of the final product must be confirmed using a suite of analytical techniques.[6]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-8.2 (m, 3H, pyridine protons), ~6.6 (t, J=72 Hz, 1H, -OCF₂H ).
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the pyridine ring carbons and the difluoromethoxy carbon (triplet, J≈250 Hz).
-
GC-MS: To confirm molecular weight (m/z = 179.0) and assess purity by peak area percentage.
-
HPLC: A reverse-phase HPLC method should be developed for accurate quantitative analysis and impurity profiling.[7]
-
FTIR (neat): Characteristic peaks for C-Cl, C-F, C-O, and aromatic C-H bonds.[8]
Process Safety and Hazard Analysis
Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.[9]
-
Reagent Hazards:
-
Reaction Hazards:
-
Exotherm: The reaction is exothermic. A failure in cooling or too rapid addition of reagents can lead to a dangerous temperature and pressure increase.
-
Gas Evolution: Decomposition of the difluoromethylating agent can release gases. The reactor must be properly vented.
-
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
Troubleshooting Guide
Caption: A logic diagram for troubleshooting common issues in the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or difluoromethylating agent.2. Presence of moisture deactivating reagents.3. Reaction temperature too low or time too short. | 1. Verify stoichiometry and purity of reagents.2. Use anhydrous grade solvents and reagents. Dry starting material if needed.3. Increase reaction time or incrementally increase temperature (e.g., to 115-120°C). |
| Low Isolated Yield | 1. Inefficient extraction from the aqueous/DMF phase.2. Product loss during solvent removal or distillation.3. Mechanical losses during transfers. | 1. Perform additional extractions (4-5 times). Use a different extraction solvent like MTBE.2. Ensure distillation is performed under high vacuum to keep the temperature low and prevent decomposition.3. Optimize transfer steps and ensure equipment is properly rinsed. |
| Formation of Byproducts | 1. Reaction temperature was too high, causing decomposition or side reactions.2. Impurities present in the starting material.3. Air (oxygen) present in the reactor. | 1. Improve temperature control; ensure slow, steady addition of reagents.2. Re-analyze the starting material purity. Purify if necessary before use.3. Ensure the reactor is properly purged and maintained under an inert (N₂) atmosphere. |
Conclusion
The successful scale-up synthesis of this compound is readily achievable through a well-controlled O-difluoromethylation process. By selecting a modern, sustainable difluoromethylating agent, carefully controlling reaction parameters such as temperature and reagent addition, and implementing a robust purification strategy like vacuum distillation, this valuable pharmaceutical intermediate can be produced safely and efficiently in high yield and purity. Adherence to strict safety protocols and analytical verification at each stage are essential for ensuring a successful and reproducible manufacturing process.
References
- Grotenhuls, P. A. M., & Prfflwitz, P. E. (n.d.). Process for the preparation of fluorinated pyridines. European Patent Office.
- (n.d.). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents.
- Mazzarella, D., Magagnano, G., & Melchiorre, P. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7036–7093. [Link]
- (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 101, 242–257. [Link]
- (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22, 53-58.
- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.
- Postigo, A. (n.d.).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Postigo, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29938–29942. [Link]
- de Souza, J., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1726–1751. [Link]
- Prince, K., & Smith, M. (2004). Purification Process Scale-Up. Methods in Molecular Biology, 244, 463-80. [Link]
- (n.d.). Preparation of difluorpyridine compounds. European Patent Office.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- (n.d.). Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. Google Patents.
- (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates.
- Ahmad, O. K., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
- Kumar, A. P., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 575-80. [Link]
- Interchim. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography [Video]. YouTube.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
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- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 13. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling of 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to diagnose and resolve common issues leading to low yields in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of this compound
You observe a significant amount of unreacted this compound in your reaction mixture.
Possible Causes and Solutions:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is strong, making the initial oxidative addition step to the palladium(0) catalyst challenging and often the rate-determining step.[1][2] The electron-withdrawing nature of the 4-(difluoromethoxy) group can further deactivate the C-Cl bond towards oxidative addition.
-
Solution 1: Catalyst and Ligand System Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[3] Employ more robust catalyst systems known for activating aryl chlorides. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands are highly recommended.[1][4][5] These ligands promote the desired catalytic cycle and can shield the palladium center.[1] Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also improve reproducibility.[3]
-
Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the C-Cl bond oxidative addition.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[6] A temperature screen (e.g., 80-120 °C) is advisable to find the optimal balance.[2][7]
-
-
Catalyst Deactivation or Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes.[1][4][6][8] This is a significant deactivation pathway for heteroaryl halides.[6]
-
Solution 1: Judicious Ligand Choice: As mentioned above, bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[1]
-
Solution 2: Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to palladium black, an inactive form of palladium.[6][9] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[6]
-
-
Poor Solubility of Reagents: If the catalyst, base, or starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[7][10]
Problem 2: Significant Formation of Side Products
You observe undesired products in your reaction mixture, such as homocoupled boronic acid or protodeboronation of the boronic acid.
Possible Causes and Solutions:
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile.[7][13] This can be promoted by the presence of water or harsh basic conditions.[7][13]
-
Solution 1: Use Anhydrous Conditions: If your reaction is sensitive to water, using anhydrous reagents and solvents can minimize protodeboronation.[7]
-
Solution 2: Choice of Boron Reagent: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to protodeboronation.[14] Using MIDA boronates can also be beneficial as they slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[15]
-
Solution 3: Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[9]
-
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from two molecules of your boronic acid.
Problem 3: Reaction Stalls or is Sluggish
The reaction starts but does not proceed to completion, or the conversion rate is very low.
Possible Causes and Solutions:
-
Ineffective Base: The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[1][16] If the base is too weak or poorly soluble, this step will be inefficient, stalling the catalytic cycle.[1]
-
Solution: Base Screening: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings involving 2-chloropyridines.[1] If you are using a weaker base like sodium carbonate (Na₂CO₃), switching to a stronger one is a logical step.[1] The solubility of the base is also critical; a solvent system that partially dissolves the base, such as a dioxane/water mixture, can be beneficial.[1]
-
-
Catalyst Decomposition: As mentioned earlier, the palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures.[6] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[9]
-
Solution: Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition of the catalyst.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?
A1: A robust starting point would be to use a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][15] For the base, K₃PO₄ or Cs₂CO₃ are excellent choices.[1] A common solvent system is a mixture of an ethereal solvent like 1,4-dioxane with water to aid in dissolving the base.[1][12] The reaction should be conducted under a strictly inert atmosphere at an elevated temperature, typically between 80-110 °C.[2][7]
Q2: How critical is the choice of base for this reaction?
A2: The choice of base is critical. It plays a important role in the transmetalation step by converting the boronic acid to a more reactive boronate species.[1][16] For a less reactive substrate like this compound, a strong base is often necessary to achieve a sufficient reaction rate.[1]
Q3: Should I be concerned about the purity of my reagents?
A3: Absolutely. Impurities in your starting materials, solvents, or reagents can interfere with the catalytic cycle and lead to low yields or failed reactions.[8] For instance, impurities can act as catalyst poisons. It is always recommended to use high-purity reagents and anhydrous, degassed solvents.[6][7]
Q4: Can microwave irradiation improve the yield?
A4: Yes, microwave-assisted heating can often improve yields and significantly reduce reaction times for Suzuki couplings, including those with challenging substrates.[12] The rapid and uniform heating provided by microwaves can help overcome the high activation energy of the oxidative addition step.[12]
Visualizing the Suzuki Coupling and Troubleshooting
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Experimental Protocol: A Generalized Starting Point
This is a generalized procedure and should be optimized for your specific boronic acid or boronic ester.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (argon or nitrogen), add the this compound, the boronic acid/ester, and the base.
-
In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction vessel, followed by the remaining degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).[2]
-
Upon completion (typically judged by the consumption of the limiting reagent), cool the reaction to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.[2]
Comparative Data for Reaction Parameter Optimization
The following table summarizes typical conditions and their impact on yield for challenging Suzuki couplings of chloropyridines. This data is intended to guide your optimization process.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Remarks |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos | For electron-deficient chloropyridines, bulky, electron-rich ligands like SPhos are generally superior.[1][3] |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Stronger bases like K₃PO₄ often provide better yields for challenging couplings by facilitating the transmetalation step.[1][3] |
| Solvent | Toluene | THF/H₂O | 1,4-Dioxane/H₂O | A co-solvent of water is often necessary to dissolve the inorganic base, with dioxane being a common and effective choice.[3][12] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can improve the rate of oxidative addition for the C-Cl bond, but may also lead to catalyst decomposition.[1][6] |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. (2025).
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- Wikipedia.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- ACS Publications. (2024).
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ChemRxiv. (2024).
- ResearchGate. (2024).
- MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (2018).
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2018). Optimization of conditions for the Suzuki-Miyaura coupling. [a].
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2020). The isolated yield of product 3 after Suzuki coupling of....
- National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2019). Comparative yields for Suzuki‐Miyaura couplings of (A)....
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Resource Center: Troubleshooting Nucleophilic Substitutions of 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the Technical Support Center for 2-Chloro-4-(difluoromethoxy)pyridine. This versatile building block is crucial in the synthesis of novel therapeutics and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing pyridine nitrogen and the 4-(difluoromethoxy) group, render the C2-position highly susceptible to nucleophilic aromatic substitution (SNAr).
However, this high reactivity can also lead to the formation of undesired side products, complicating downstream processing and reducing yields. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent common side reactions encountered during the nucleophilic substitution of this substrate. We will delve into the mechanistic origins of these issues and provide actionable, field-proven protocols to ensure the success of your experiments.
Section 1: Mechanistic Overview of Primary and Side Reactions
The primary reaction pathway for this compound with a nucleophile (Nu-H) is a classic SNAr mechanism. The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nature of the pyridine nitrogen is key to stabilizing this intermediate, making the 2-position particularly reactive.[3]
However, several competing pathways can lead to significant side product formation. The most prevalent of these is hydrolysis, which occurs when the substrate reacts with trace amounts of water.
Below is a diagram illustrating the intended reaction pathway versus the most common side reaction.
Caption: Competing reaction pathways in the SNAr of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during experimentation in a question-and-answer format.
Q1: My reaction is generating a significant amount of a polar impurity identified as 4-(difluoromethoxy)pyridin-2(1H)-one. What is causing this hydrolysis, and how can I prevent it?
Answer:
This is the most frequently observed side product. Its formation is due to the nucleophilic attack of water or hydroxide ions on the C2-position, competing with your intended nucleophile. The high reactivity of the starting material makes it susceptible to even trace amounts of water.
Root Causes & Solutions:
-
Wet Solvents: Standard grade solvents often contain enough water to cause significant hydrolysis.
-
Solution: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. For highly sensitive reactions, distilling the solvent over a suitable drying agent (e.g., CaH₂) immediately before use is recommended.
-
-
Hygroscopic Bases: Common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can absorb atmospheric moisture.
-
Solution: Use freshly dried bases. K₂CO₃ can be dried by heating under vacuum at >100 °C for several hours. Alternatively, consider using non-hygroscopic organic bases like diisopropylethylamine (DIPEA) or non-nucleophilic strong bases like sodium hydride (NaH) if compatible with your nucleophile.
-
-
Atmospheric Moisture: Reactions run open to the air, especially on humid days, will inevitably introduce water.
-
Solution: Set up the reaction under an inert atmosphere of nitrogen or argon. This involves using oven-dried glassware, assembling it while hot, and then purging with the inert gas.
-
-
"Wet" Reagents: The nucleophile itself or other additives may contain water.
-
Solution: If your nucleophile is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves.
-
Q2: My reaction is sluggish or stalls completely, and I recover a large amount of starting material. What are the likely causes?
Answer:
An incomplete or stalled reaction, despite the substrate's high reactivity, typically points to issues with the nucleophile, the base, or the overall reaction conditions.
Root Causes & Solutions:
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to react efficiently. Nucleophilicity is generally reduced by steric hindrance or by electron-withdrawing groups that decrease electron density on the attacking atom.[4]
-
Solution: If possible, switch to a less hindered or more electron-rich nucleophile. For weak nucleophiles like alcohols or phenols, ensure a strong enough base is used to fully deprotonate it, forming the more potent alkoxide or phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for this.
-
-
Incorrect Base Selection: The base must be strong enough to deprotonate the nucleophile (if necessary) but should not cause decomposition or other side reactions. The pKa of the base's conjugate acid should ideally be higher than the pKa of the nucleophile.
-
Solution: For amine nucleophiles, a carbonate base (e.g., Cs₂CO₃, K₂CO₃) is often sufficient to act as a proton sponge. For alcohol nucleophiles, a stronger base like NaH is required.
-
-
Insufficient Temperature: SNAr reactions have an activation energy barrier that must be overcome.[5] While the substrate is activated, some nucleophiles still require thermal energy to react at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS at intervals. Many of these substitutions proceed well between 80 °C and 120 °C in solvents like DMF or DMSO. Flow reactors can be used to achieve even higher temperatures (up to 300 °C) with short reaction times, which can drive sluggish reactions to completion while minimizing side product formation.[6]
-
Q3: When using an amine nucleophile, my reaction is clean but very slow. How can I accelerate it without resorting to high temperatures that might decompose my product?
Answer:
While 2-chloropyridines are more reactive than their chlorobenzene counterparts, they are still significantly less reactive than other heteroaryl chlorides like 2-chloropyrimidine.[7] For challenging aminations, catalysis or specific solvent effects can be leveraged.
Root Causes & Solutions:
-
Inherent Reactivity Limits: Unactivated 2-chloropyridines can be slow to react with certain amines under standard SNAr conditions.[7][8]
-
Solution 1 (Solvent Choice): The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are superior for SNAr reactions because they solvate the cation but leave the anion (nucleophile) relatively "naked" and more reactive.[9] They also effectively stabilize the charged Meisenheimer intermediate.[9] Switching from a solvent like acetonitrile to DMSO can dramatically increase the reaction rate.
-
Solution 2 (Catalysis): While the goal is often to avoid transition metals, for particularly difficult couplings, Buchwald-Hartwig or Ullmann amination conditions can be employed. However, these methods add cost and complexity (ligand screening, catalyst removal). Before resorting to this, ensure that thermal SNAr conditions have been fully optimized.
-
Section 3: Proactive Experimental Design (FAQs)
Q1: What is the best general-purpose solvent for this type of reaction? A: Polar aprotic solvents are almost always the best choice. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent starting points. They effectively dissolve a wide range of reagents and stabilize the key intermediates in the SNAr mechanism.[9]
Q2: How do I choose between a carbonate base (K₂CO₃, Cs₂CO₃) and a hydride base (NaH)? A: The choice depends entirely on the pKa of your nucleophile.
-
For amines (R-NH₂): Use a carbonate base. Its purpose is to neutralize the HCl generated during the reaction. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents.
-
For alcohols or phenols (R-OH): A hydride base is necessary. These nucleophiles are not strong enough to react on their own. NaH will irreversibly deprotonate the alcohol to form the highly nucleophilic alkoxide, driving the reaction forward.
Q3: What are the best practices for reaction setup to ensure reproducibility? A:
-
Use oven-dried glassware assembled under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents and ensure all reagents are as dry as possible.
-
Maintain a consistent order of addition. For reactions involving strong bases like NaH, add the nucleophile to a suspension of NaH in the solvent first, allow it to stir for 15-30 minutes to ensure complete deprotonation, and then add the this compound substrate.
-
Use a temperature-controlled heating mantle or oil bath to ensure a stable reaction temperature.
Section 4: Data Summary Table
The following table summarizes the expected impact of key reaction parameters on the formation of the primary side product, 4-(difluoromethoxy)pyridin-2(1H)-one.
| Parameter | Condition | Impact on Hydrolysis | Rationale |
| Solvent | Anhydrous DMF/DMSO | Low | Minimizes the primary competing nucleophile (water).[9] |
| Standard Grade THF/ACN | Moderate | Contains higher levels of residual water. | |
| Protic (e.g., Ethanol) | High | The solvent itself can act as a nucleophile or proton source.[10] | |
| Base | NaH, KOtBu | Low | Highly reactive and will consume trace water. |
| Dried K₂CO₃ / Cs₂CO₃ | Low to Moderate | Effective, but must be rigorously dried to prevent hydrolysis. | |
| Aqueous NaOH / KOH | Very High | Directly introduces the hydroxide nucleophile. | |
| Atmosphere | Inert (N₂ or Argon) | Low | Excludes atmospheric moisture from the reaction. |
| Ambient Air | High | Continuously introduces moisture, especially in humid environments. | |
| Temperature | < 100 °C | Moderate | Favors the intended reaction if the nucleophile is potent. |
| > 120 °C | High | Can accelerate hydrolysis if water is present. |
Section 5: Reference Protocol: Amination with Benzylamine
This protocol provides a robust method for the amination of this compound, incorporating best practices to minimize side product formation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃), dried (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon line
Procedure:
-
Setup: Assemble the oven-dried flask and condenser. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add the dried cesium carbonate (2.0 eq) and this compound (1.0 eq).
-
Solvent & Nucleophile: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material. Add the benzylamine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(benzylamino)-4-(difluoromethoxy)pyridine.
References
- National Center for Biotechnology Information. "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure." PubChem.
- Gómez, J., et al. "Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water." Industrial & Engineering Chemistry Research, 2006.
- PubMed. "Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1." National Library of Medicine.
- Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Infoscience EPFL. "The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions." Helvetica Chimica Acta, 2005.
- WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles.
- YouTube. "nucleophilic aromatic substitutions." Professor Dave Explains, 2019.
- BenchChem. "Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Royal Society of Chemistry. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, 2022.
- National Center for Biotechnology Information. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PubMed Central.
- University of Illinois Chicago. "Nucleophilic Substitution Reactions.
- WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- LibreTexts Chemistry. "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Washington State University. "Alkyl Halides and Nucleophilic Substitution.
- ResearchGate. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- West Bengal State University. "Factors Affecting the Rates of SN1 and SN2 Reactions.
- ResearchGate. "Amination of 2-halopyridines.
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- 1. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of 2-Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 2-chloropyridines. This guide is designed to provide in-depth, field-proven insights into the common challenge of catalyst deactivation. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your synthetic routes.
The cross-coupling of 2-chloropyridines is a powerful tool for constructing complex molecules, but the inherent properties of the substrate can lead to significant catalytic challenges.[1] The electron-deficient nature of the pyridine ring and the strength of the C-Cl bond make oxidative addition a difficult step.[2] Furthermore, the Lewis basic nitrogen atom of the pyridine can act as a poison to the palladium catalyst.[3][4] This guide will walk you through the common causes of catalyst deactivation and provide actionable troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a 2-chloropyridine is showing low to no yield. What are the most likely causes related to catalyst deactivation?
A1: Low or no product formation when using 2-chloropyridines is a frequent issue.[2] The primary culprits related to catalyst deactivation are:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4][5][6] This is a major pathway for catalyst deactivation.
-
Slow Oxidative Addition: The C-Cl bond in 2-chloropyridines is strong, making the initial oxidative addition step of the catalytic cycle sluggish.[2][7] This can lead to catalyst decomposition before the desired reaction can occur.
-
Formation of Inactive Palladium Species: Under reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[4][6] This is often observed as a black precipitate.
-
Ligand Degradation: Phosphine ligands, which are commonly used, can be susceptible to oxidation, rendering them unable to effectively coordinate with the palladium center.[4]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[4] Its formation is a clear indicator of catalyst decomposition and can be caused by:
-
High Reaction Temperatures: Excessive heat can promote the aggregation of palladium species.[4]
-
Inadequate Ligand Stabilization: If the ligand is not effectively protecting the palladium center, the catalyst is more prone to decomposition.
-
Slow Catalytic Turnover: If the catalytic cycle is slow, the catalyst has more time to decompose.
To prevent the formation of palladium black, consider the following:
-
Lowering the Reaction Temperature: If possible, reducing the temperature may slow down the decomposition process.
-
Using More Stabilizing Ligands: Bulky, electron-rich ligands can provide better steric and electronic stabilization to the palladium center.[8]
-
Employing Pre-catalysts: Well-defined palladium pre-catalysts can sometimes offer greater stability and controlled release of the active catalytic species.[6]
Q3: Can the choice of base contribute to catalyst deactivation?
A3: Yes, the base plays a critical role and an inappropriate choice can indirectly lead to catalyst deactivation. The base is essential for activating the boronic acid in Suzuki-Miyaura coupling.[2][9] If the base is too weak or poorly soluble, the transmetalation step will be slow.[2] This can cause the palladium intermediate to persist, increasing the likelihood of decomposition. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[2]
Q4: Are there specific ligands that are more robust for the cross-coupling of 2-chloropyridines?
A4: Yes, the choice of ligand is crucial for overcoming the challenges associated with 2-chloropyridines. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][8] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition and reductive elimination.[1] N-Heterocyclic Carbenes (NHCs) are another class of robust ligands that can form stable catalysts.[6]
II. Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to troubleshooting based on an understanding of the catalytic cycle and common deactivation pathways.
Problem: Low Conversion or Stalled Reaction
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps & Rationale
1. Assess the Oxidative Addition Step:
-
Symptom: The starting 2-chloropyridine is largely unreacted.
-
Cause: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[10] A slow oxidative addition can lead to catalyst decomposition before the catalytic cycle can proceed efficiently.
-
Protocol:
-
Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier for oxidative addition.[3] Monitor for signs of catalyst decomposition (palladium black formation).
-
Switch to a More Active Catalyst System: If increasing the temperature is not effective or leads to decomposition, a more active catalyst is needed. This typically involves using a more electron-rich and sterically hindered ligand.[5]
-
2. Optimize the Ligand and Catalyst System:
-
Symptom: The reaction is sluggish, and byproducts are forming.
-
Cause: The ligand plays a critical role in stabilizing the catalyst and promoting the key steps of the catalytic cycle.[1] An inappropriate ligand may not prevent catalyst poisoning or facilitate efficient oxidative addition and reductive elimination.[11][12]
-
Protocol:
-
Screen Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in the coupling of challenging heteroaryl chlorides.[1][8]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can form very stable and active palladium complexes that are resistant to deactivation.[6]
-
Use a Pre-catalyst: Well-defined pre-catalysts can provide a more controlled and reproducible source of the active Pd(0) species.
-
Quantitative Comparison of Common Ligands for 2-Chloropyridine Coupling
| Ligand | Key Features | Typical Catalyst Loading (mol%) | Common Applications |
| SPhos | Bulky, electron-rich biarylphosphine | 1-4 | Suzuki-Miyaura, C-N coupling |
| XPhos | Very bulky, electron-rich biarylphosphine | 1-4 | Suzuki-Miyaura, C-N coupling[8] |
| RuPhos | Electron-rich biarylphosphine with good solubility | 1-4 | Suzuki-Miyaura, C-N coupling |
| IMes | N-Heterocyclic Carbene (NHC) | 1-5 | Suzuki-Miyaura, Heck |
3. Evaluate the Base and Solvent System:
-
Symptom: Inconsistent results and formation of protodeboronation byproduct (in Suzuki-Miyaura).
-
Cause: The base is crucial for the transmetalation step, and the solvent affects the solubility of all components and the stability of the catalyst.[2]
-
Protocol:
-
Base Screening: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2]
-
Solvent Selection: Anhydrous, degassed solvents are critical. Dioxane and toluene are commonly used. Ensure they are free of peroxides and water.
-
Problem: Formation of Side Products
Common Side Products and Their Mitigation
| Side Product | Identification | Probable Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Detected by MS or NMR | Presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[5] | Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of the precatalyst. Maintain a strictly inert atmosphere. |
| Dehalogenation of 2-Chloropyridine | Detected by MS or NMR | The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base).[5] | Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source. |
| Protodeboronation | Detected by MS or NMR | The boronic acid is replaced by a proton from the solvent or trace water.[5] | Use anhydrous solvents and reagents. Avoid overly harsh basic conditions. |
Catalyst Deactivation Pathways
Caption: Key catalyst deactivation pathways.
III. Experimental Protocols
General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine derivative, boronic acid, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Catalyst Reactivation
In some cases, a deactivated catalyst can be partially reactivated in situ.
-
For Pd(0) Aggregation: While challenging, the addition of a fresh portion of ligand can sometimes help to redissolve palladium black and regenerate the active catalyst.
-
For Heterogeneous Catalysts: For supported palladium catalysts that have been deactivated by reduction to Pd(0), treatment with a mild oxidant like benzoquinone (BQ) has been shown to reoxidize the palladium to the active Pd(II) state in some systems.[13][14] However, this is highly system-dependent and may not be applicable to all homogeneous reactions.
IV. Conclusion
Catalyst deactivation is a significant hurdle in the cross-coupling of 2-chloropyridines, but a systematic and mechanistically informed approach to troubleshooting can lead to successful outcomes. By carefully considering the roles of the ligand, base, and reaction conditions, researchers can mitigate deactivation pathways and achieve high yields of their desired products. The key to success lies in promoting a rapid catalytic cycle that outcompetes the deactivation processes.
V. References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
-
Sherwood, T. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2845-2854.
-
van der Zwaan, A. C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2955–2963.
-
Charyton, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13463–13476.
-
Jiang, H.-F., & Li, Z.-Y. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Topics in Catalysis, 35(1), 73-86.
-
Ghaffari, B., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5434-5443.
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 45(4), 1369–1381.
-
Roy, A., et al. (2017). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 56(14), 7831–7842.
-
van der Zwaan, A. C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2955–2963.
-
Ghaffari, B., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5434-5443.
-
Jiang, H.-F., & Li, Z.-Y. (2005). β-hydride elimination in palladium-catalyzed reactions. Topics in Catalysis, 35(1-2), 73-86.
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and effectively troubleshoot common issues, particularly the minimization of boronic acid homocoupling. The insights provided herein are a synthesis of established literature and practical field experience.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
The formation of a symmetrical biaryl byproduct from the homocoupling of the boronic acid reagent is a frequent challenge in Suzuki-Miyaura reactions. This side reaction consumes the boronic acid, reduces the yield of the desired product, and introduces purification challenges.[1] This guide provides a structured approach to diagnosing and mitigating this issue.
Problem: Significant formation of homocoupled byproduct (boronic acid dimer) is observed.
| Potential Cause | Troubleshooting & Optimization Strategy |
| 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture. Sparging with an inert gas like nitrogen or argon for an extended period (e.g., 30 minutes) is crucial. A subsurface sparge is more effective at displacing dissolved oxygen.[1][2] 1b. Freeze-Pump-Thaw: For complete oxygen removal, especially with sensitive substrates, perform three to five freeze-pump-thaw cycles.[1] |
| 2. Use of a Palladium(II) precatalyst. | 2a. Catalyst Choice: While Pd(II) precatalysts are common, they can directly react with the boronic acid, leading to homocoupling at the start of the reaction.[1][2][3] Consider using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. 2b. Delayed Addition: Pre-heating the mixture of the palladium catalyst, base, solvent, and this compound for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can help ensure the catalyst is in its active Pd(0) state.[4] |
| 3. Suboptimal choice of ligand. | 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) are known to promote the desired cross-coupling pathway over homocoupling.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] |
| 4. Inappropriate base selection. | 4. Base Optimization: The choice and strength of the base can influence the rate of transmetalation and potentially the extent of homocoupling. For heteroaryl chlorides, stronger bases are often required.[6] However, an excessively strong base can also promote side reactions. Screen bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. |
| 5. Reaction temperature and time. | 5. Temperature Control: While higher temperatures can accelerate the reaction, they can also increase the rate of side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in the synthesis of 2-aryl-4-(difluoromethoxy)pyridines?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This is particularly problematic as it consumes your valuable boronic acid, leading to a lower yield of the desired 2-aryl-4-(difluoromethoxy)pyridine. Furthermore, the homocoupled product can have similar chromatographic properties to the target molecule, complicating purification.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[7] This Pd(II) can then facilitate the homocoupling of the boronic acid.[2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction before the primary catalytic cycle is fully established.[1][2]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][2]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q4: Can the choice of catalyst, ligand, and base impact the extent of homocoupling with this compound?
A4: Absolutely. The choice of these reagents is critical for a successful and clean reaction.
-
Catalyst: While many palladium sources are effective, for challenging substrates like heteroaryl chlorides, specialized catalysts or precatalysts are often beneficial. For instance, Pd(Amphos)₂Cl₂ is an air-stable Pd(II) complex that has shown high efficacy in the Suzuki-Miyaura coupling of heteroaryl chlorides.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are generally preferred for coupling with aryl chlorides as they promote the oxidative addition step.[6]
-
Base: The base is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Q5: Are there any alternative boron reagents I can use to potentially minimize homocoupling?
A5: Yes, while boronic acids are most common, other boron derivatives can be employed. Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation, a competing side reaction.[3][9] In some cases, using a boronic ester can lead to cleaner reactions. Additionally, aryltrifluoroborates are known to be more robust and less susceptible to protodeboronation compared to their boronic acid counterparts.[8]
Experimental Protocols & Visualizations
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require further optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(Amphos)₂Cl₂ (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the Pd(Amphos)₂Cl₂ catalyst under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Catalytic Cycle and Competing Homocoupling Pathway
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting homocoupling.
References
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1466-1478. [Link]
- Bessac, F., et al. (2022).
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
- ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Jung, J.-Y., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society, 31(10), 3010-3012. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 565-572. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction.
- Biswas, B., & Rao, V. K. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 101-108. [Link]
- Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-38. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Watson, D. A., & Su, B. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 144(31), 13997-14010. [Link]
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- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the dedicated technical support resource for the amination of 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial synthetic transformation. The unique electronic properties of the difluoromethoxy group and the inherent characteristics of the pyridine ring present specific challenges that this guide will help you navigate.
Troubleshooting Guide
Encountering difficulties in your reaction is a common part of process development. This section is structured to help you diagnose and resolve issues you might face during the amination of this compound, primarily focusing on the widely used Buchwald-Hartwig amination.
Issue 1: Low to No Product Formation
This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction environment.
Potential Causes & Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of your reaction. Its formation and stability are paramount.
-
Solution: Ensure a truly inert atmosphere (argon or high-purity nitrogen) was maintained throughout the setup and reaction time.[1] Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[1] Use freshly degassed, anhydrous solvents.[1] If generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction to Pd(0) may be inefficient. Consider using commercially available, air-stable Pd(II) precatalysts like G3 or G4 Buchwald precatalysts, which readily form the active Pd(0) species.[2]
-
-
Inappropriate Ligand Choice: The reactivity of aryl chlorides, especially heteroaryl chlorides, is highly dependent on the ligand.[2][3]
-
Solution: For an electron-deficient substrate like this compound, a sterically hindered and electron-rich phosphine ligand is crucial to facilitate the challenging oxidative addition step.[2] Consider switching to advanced, bulky biarylphosphine ligands such as RuPhos, XPhos, or AdFast.
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle.[4][5]
-
Solution: A base that is too weak may not efficiently deprotonate the amine-palladium complex.[2] Conversely, an overly strong base can lead to substrate or product degradation. For this substrate, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are generally good starting points. The choice of base can also be solvent-dependent.[4][5]
-
-
Reagent Purity: Impurities in your starting materials can act as catalyst poisons.[1][6]
-
Solution: Ensure the purity of this compound and the amine. Amines, in particular, can be prone to oxidation; purification by distillation or filtration through a plug of activated alumina may be necessary.[6]
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Formation of Side Products
The appearance of unexpected signals in your analytical data (TLC, LC-MS, NMR) indicates competing reaction pathways.
Potential Causes & Solutions:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction.
-
Cause: This can occur via a β-hydride elimination pathway if the amine has β-hydrogens, or through other decomposition pathways of the catalyst.
-
Solution: Using a bidentate ligand like DPPF or Xantphos can sometimes suppress this side reaction.[7] Additionally, ensuring a truly anhydrous reaction medium is beneficial.
-
-
Homocoupling of the Amine: This can occur under certain conditions, leading to hydrazine derivatives.
-
Solution: This is less common but can be influenced by the catalyst system and reaction temperature. Re-evaluating the ligand and lowering the reaction temperature might be beneficial.
-
-
Decomposition of Starting Material or Product: The difluoromethoxy group can be sensitive to certain strong bases at elevated temperatures.
-
Solution: If you suspect decomposition, consider using a milder base such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or higher reaction temperatures.[8] A thorough screen of reaction conditions is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system for the amination of this compound?
For a challenging heteroaryl chloride like this, a robust palladium precatalyst and a sterically demanding, electron-rich biarylphosphine ligand are recommended. A good starting point would be a G3 or G4 Buchwald precatalyst paired with a ligand like RuPhos or XPhos.[2] These systems are known to be effective for coupling aryl chlorides.[2]
Q2: Which base should I choose?
The choice of base is critical and often depends on the nucleophilicity and sensitivity of your amine and substrate.
| Base | Strength | Common Use Case | Considerations |
| NaOt-Bu | Strong | General-purpose for a wide range of amines. | Can be too harsh for substrates with sensitive functional groups. |
| K₃PO₄ | Moderate | Good for amines that are sensitive to stronger bases. | May require higher temperatures or more active catalysts. |
| Cs₂CO₃ | Mild | Often used with functionalized or sensitive substrates. | Solubility can be an issue in some solvents. |
| LiHMDS | Strong | Can be effective when other bases fail, especially for hindered amines.[8] | Can also act as a nucleophile in some cases. |
Q3: What are the recommended solvents?
Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations.
-
Toluene and Dioxane: These are the most common and often effective solvents. They have good solubility for many organic reagents and can be heated to the required temperatures.
-
tert-Butanol (t-BuOH): Can be beneficial, particularly when using alkoxide bases.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While they can aid in dissolving inorganic bases, they can also coordinate to the palladium center and inhibit catalysis.[4] Use with caution and only if solubility is a major issue.
Q4: Can I use a copper-based catalyst system for this amination?
Yes, copper-catalyzed amination (Ullmann condensation) is a viable alternative to palladium-based methods.[9] Modern Ullmann reactions often employ ligands to facilitate the coupling under milder conditions than the traditional harsh protocols.[9][10][11] This can be particularly useful if palladium-based systems are proving ineffective or if metal contamination is a concern.
Q5: Are there any non-metal-catalyzed methods for this transformation?
For electron-deficient 2-chloropyridines, direct nucleophilic aromatic substitution (SNAr) is a possibility.[12][13] However, the difluoromethoxy group at the 4-position is only moderately electron-withdrawing. Therefore, SNAr with an amine would likely require harsh conditions, such as high temperatures and pressures, which might not be compatible with all substrates.[13] Flow chemistry can sometimes be used to achieve the necessary high temperatures and short reaction times to make this route viable.[12][13]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination Screening
This protocol provides a starting point for optimizing the reaction conditions.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, 1.2-2.4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Role of the base in Buchwald-Hartwig amination - PubMed.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications.
- optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis - Benchchem.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides | Journal of the American Chemical Society.
- Technical Support Center: Optimizing Catalytic Amination of Aryl Halides - Benchchem.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF.
- A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC - NIH.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)pyridine Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(difluoromethoxy)pyridine and its derivatives. The introduction of the difluoromethoxy (-OCF₂H) group onto a pyridine scaffold is a critical strategy in modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve cell permeability by acting as a lipophilic hydrogen bond donor.[1][2] However, the synthesis is not without its challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the underlying chemistry to not only solve immediate experimental hurdles but also to build a foundational understanding for future success.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am planning my synthesis. Which difluoromethylating agent should I use for the O-difluoromethylation of 4-hydroxypyridine?
This is a crucial first step, as the choice of reagent dictates the reaction conditions and potential side products. The most common approach involves generating difluorocarbene (:CF₂) in situ, which then reacts with the deprotonated 4-hydroxypyridine (the pyridinolate).
Here is a comparison of common difluorocarbene precursors:
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Conditions |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Bench-stable, commercially available in bulk, relatively non-toxic, operationally simple.[3][4] | Requires high temperatures (100-120 °C); can lead to pressure buildup. | Cs₂CO₃ or K₂CO₃, DMF/H₂O, 100-120 °C.[3][4] |
| Chlorodifluoromethane (Freon-22) | CHClF₂ | Inexpensive industrial reagent. | Gaseous, ozone-depleting substance, requires specialized handling (pressure vessel). | Strong base (e.g., KOH), polar aprotic solvent. |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Milder reaction conditions possible. | More expensive, moisture-sensitive. | Base-dependent selectivity for N- vs O-alkylation.[5] |
For most applications, sodium chlorodifluoroacetate offers the best balance of accessibility, stability, and operational simplicity, making it the recommended starting point for O-difluoromethylation.[3][4]
Q2: My reaction yield is very low, and I've recovered most of my 4-hydroxypyridine starting material. What went wrong?
This common issue usually points to one of three areas: incomplete deprotonation of the starting material, insufficient generation of difluorocarbene, or reagent degradation.
Troubleshooting Flowchart: Low Conversion
Caption: Troubleshooting logic for low conversion rates.
Causality Explained: The reaction proceeds via a nucleophilic attack of the pyridinolate anion on the electrophilic difluorocarbene. If the 4-hydroxypyridine is not fully deprotonated to the more nucleophilic pyridinolate, the reaction will not proceed efficiently. Similarly, the generation of difluorocarbene from sodium chlorodifluoroacetate is a thermal decarboxylation process that requires a specific temperature threshold to be effective.[3][4]
Q3: I am seeing a significant amount of an N-difluoromethylated byproduct. How can I improve O-selectivity?
The formation of N-difluoromethyl-4-pyridone alongside the desired O-difluoromethylated product is a classic example of ambident nucleophilicity. The pyridinolate anion has nucleophilic character on both the oxygen and the nitrogen atoms.
General Mechanism: O- vs. N-Difluoromethylation
Caption: Competing pathways for O- and N-difluoromethylation.
Controlling this selectivity is often about modulating the reaction conditions:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO typically favor O-alkylation.
-
Counter-ion: The choice of base matters. The cesium cation (from Cs₂CO₃) is large and poorly coordinating, leaving the oxygen anion more "free" and reactive, thus favoring O-alkylation.
-
Temperature: In some systems, lower temperatures can favor one isomer over the other, although this is highly substrate-dependent.[5]
If N-alkylation remains a persistent issue, it may be necessary to switch to a different synthetic strategy, such as a direct C-H difluoromethylation if the pyridine ring is appropriately substituted.[6][7]
Q4: My final product is difficult to purify. It seems to co-elute with other impurities on silica gel. What are my options?
Purification of pyridine derivatives can be challenging due to their basicity and polarity.[8]
Troubleshooting Purification
| Symptom | Potential Cause | Recommended Solution |
| Product tailing on TLC | The basic nitrogen of the pyridine ring is interacting strongly with the acidic silica gel. | 1. Neutralize the silica: Add 1-2% triethylamine (Et₃N) or ammonia to the eluent to suppress the interaction. 2. Switch stationary phase: Consider using neutral or basic alumina for chromatography. |
| Co-elution with starting material | The polarity of the product and 4-hydroxypyridine are too similar. | 1. Acid/Base Wash: Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic product and pull it into the aqueous layer. The more acidic 4-hydroxypyridine may remain in the organic layer. Neutralize the aqueous layer with base and re-extract the product.[9] |
| Persistent solvent residue (e.g., DMF) | DMF has a high boiling point and is difficult to remove under standard vacuum. | 1. Azeotropic Removal: Co-evaporate with a lower-boiling solvent that forms an azeotrope with DMF, such as toluene or heptane, multiple times. 2. Aqueous Wash: Perform multiple washes with water or brine during the workup to extract the highly water-soluble DMF. |
Part 2: Detailed Experimental Protocol
This protocol describes a reliable method for the gram-scale synthesis of 4-(difluoromethoxy)pyridine from 4-hydroxypyridine using sodium chlorodifluoroacetate. The procedure is adapted from established methods for phenol difluoromethylation.[3][4]
Workflow: Synthesis of 4-(Difluoromethoxy)pyridine
Caption: High-level workflow for the synthesis protocol.
Step-by-Step Methodology
Reagents & Equipment:
-
4-Hydroxypyridine (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na, 2.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Oil bath for heating
Procedure:
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the starting material) and a small amount of deionized water (approx. 10% by volume relative to DMF) via syringe. The water aids in dissolving the cesium carbonate.
-
Degassing: Stir the resulting suspension at room temperature under a positive pressure of nitrogen for 30-60 minutes to ensure the solution is deoxygenated.
-
Reagent Addition: Briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Reaction: Equip the flask with a reflux condenser (also under nitrogen) and lower it into a preheated oil bath at 110-120 °C.
-
Monitoring: Stir the reaction vigorously at this temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots. The reaction mixture will typically turn dark brown.
-
Workup - Quenching: After the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup - Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel. Use a hexane/ethyl acetate gradient, adding 1% triethylamine to the eluent system to prevent product tailing.
-
Characterization: Collect the relevant fractions and concentrate to yield 4-(difluoromethoxy)pyridine as a clear oil. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
References
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- Kumawat, S., et al. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines.
- Organic Syntheses. (n.d.).
- Chen, S., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
- Check, C. T., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters. [Link]
- Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
- Organic Syntheses. (2024).
- Maji, D., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- Gandioso, A., et al. (2020).
- ResearchGate. (n.d.). N-Difluoromethylation of pyridine derivatives (4–7) and pyridine-containing fluorophores (8–9). [Link]
- Tang, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
- Kakiuchi, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
- Gandioso, A., et al. (2020).
- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- Ball, M. G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Gandioso, A., et al. (2020).
- ResearchGate. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. [Link]
- BenchChem. (2025). Application Notes and Protocols: 4-(Difluoromethoxy)
- Petko, K. I., et al. (2005). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Russian Journal of Organic Chemistry. [Link]
- Pitre, S. P., et al. (2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- ResearchGate. (n.d.). Site-selective C−H difluoromethylation of pyridines a Bioactive.... [Link]
- ResearchGate. (2025).
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. [Link]
- LookChem. (n.d.).
- Little, J. C., & Wilson, C. A. (1985). Preparation of difluorpyridine compounds.
- CN104844614A. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
- ResearchGate. (2015).
- Grotenhuis, P. A. M., & Prfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines.
- CN103819349A. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support center for 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with this versatile building block. The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, present unique challenges in controlling reaction selectivity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimentation.
Section 1: Troubleshooting Guide
This section addresses common problems with regioselectivity and offers structured solutions based on mechanistic principles and empirical data.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction on this compound with a primary amine is giving me a mixture of products, with significant substitution at the C4 position (displacement of the difluoromethoxy group) instead of the desired C2 position. How can I improve selectivity for C2 substitution?
Analysis of the Problem:
Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen) because the negative charge in the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom through resonance.[2][3] In this compound, both the C2-chloro and the C4-difluoromethoxy groups are potential leaving groups. The difluoromethoxy group, while generally a poorer leaving group than chloride, can be displaced under certain conditions, leading to a loss of regioselectivity.
Troubleshooting Workflow:
Caption: SNAr Troubleshooting Workflow
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. Start at room temperature and, if necessary, cool to 0°C. | The activation energy for the displacement of the better leaving group (chloride) is generally lower. By reducing the thermal energy of the system, you can favor the kinetically controlled product, which is substitution at the C2 position. |
| Solvent | Switch from highly polar aprotic solvents (e.g., DMF, DMSO) to less polar options like THF or 1,4-dioxane. | Solvent polarity can influence the stability of the Meisenheimer intermediates and the transition states leading to them. Less polar solvents may disfavor the pathway leading to the displacement of the difluoromethoxy group. |
| Base | If a base is required, use a non-nucleophilic, sterically hindered organic base (e.g., DIPEA, 2,6-lutidine) instead of inorganic bases like K₂CO₃ or Cs₂CO₃. | Inorganic bases can sometimes participate in the reaction or alter the nucleophilicity of the amine in a way that reduces selectivity. Organic bases are less likely to introduce competing side reactions. |
| Nucleophile Concentration | Use the nucleophile as the limiting reagent (e.g., 1.0-1.1 equivalents). | High concentrations of the nucleophile can sometimes lead to side reactions and decrease selectivity, particularly at elevated temperatures. |
Issue 2: Lack of Regioselectivity in Suzuki-Miyaura Cross-Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling at the C2 position of this compound with an arylboronic acid, but I am observing low yields and a mixture of isomers. What can I do to favor coupling at the C2 position?
Analysis of the Problem:
Palladium-catalyzed cross-coupling reactions on halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal center, which can deactivate the catalyst.[1] For this compound, the electronic properties of the ring and the steric environment around the C2 position influence the efficiency of the oxidative addition step, which is often rate-determining.[4]
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the regioselectivity and efficiency of Suzuki-Miyaura couplings with chloropyridines.
-
Initial Screening: Start with bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the oxidative addition of aryl chlorides.
-
Rationale: The steric bulk of these ligands can help prevent catalyst deactivation by dimerization and can favor reaction at the less hindered C2 position. The electron-donating nature of the ligands increases the electron density on the palladium center, facilitating the oxidative addition step.
-
-
Choice of Palladium Precatalyst: The use of preformed palladium G2, G3, or G4 precatalysts (e.g., XPhos Pd G2) is often beneficial.[5]
-
Rationale: These precatalysts are more stable and provide a controlled release of the active Pd(0) species, which can lead to more reproducible results and higher yields.
-
-
Base and Solvent Optimization:
-
Base: A weak inorganic base like K₃PO₄ or K₂CO₃ is generally a good starting point.[6] Stronger bases can lead to side reactions.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is typically used to dissolve both the organic substrate and the inorganic base.
-
Recommended Reaction Conditions for C2-Selective Suzuki Coupling:
| Component | Recommendation |
| Palladium Precatalyst | XPhos Pd G2 (2-5 mol%) |
| Ligand | XPhos (if not using a precatalyst) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) |
| Temperature | 80-110 °C |
Issue 3: Difficulty with Directed Ortho-Metalation (DoM)
Question: I am attempting a directed ortho-metalation at the C3 position using the 4-(difluoromethoxy) group as a directing group, followed by quenching with an electrophile. However, I am getting low yields and recovering starting material. How can I improve the efficiency of the lithiation?
Analysis of the Problem:
Directed ortho-metalation (DoM) relies on the coordination of an organolithium reagent to a heteroatom-containing directing metalating group (DMG), which then directs deprotonation at the adjacent ortho position.[7] While alkoxy groups can function as DMGs, their directing ability is weaker than that of groups like amides or carbamates.[1] Furthermore, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by the organolithium reagent, which is a competing side reaction.[8][9]
Troubleshooting Workflow for DoM:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. uwindsor.ca [uwindsor.ca]
troubleshooting guide for reactions involving 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support center for 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reactions involving this versatile pharmaceutical intermediate.[1] As a valued building block in the synthesis of Active Pharmaceutical Ingredients (APIs), understanding its reactivity and potential challenges is paramount for successful and reproducible outcomes.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Compound Profile: this compound
A foundational understanding of the substrate's properties is the first step in successful reaction design.
| Property | Value | Source(s) |
| CAS Number | 1206978-15-5 | [2][3] |
| Molecular Formula | C₆H₄ClF₂NO | [1][2] |
| Molecular Weight | 179.55 g/mol | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 208.8 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: Why is this substrate considered 'challenging' for palladium-catalyzed cross-coupling reactions? A1: The primary challenge arises from the pyridine nitrogen atom. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst center.[4][5] This coordination can lead to catalyst inhibition or deactivation, slowing down or completely halting the catalytic cycle.[5][6] Therefore, successful couplings require carefully selected catalytic systems, particularly robust ligands that can prevent this inhibitory binding and promote the desired reaction pathway.[4][5]
Q2: How stable is the difluoromethoxy (-OCF₂H) group during reactions? A2: The difluoromethoxy group is generally stable under standard cross-coupling conditions. However, it can be sensitive to hydrolysis under harsh acidic or basic conditions, particularly during aqueous workups or prolonged heating in the presence of water, which could lead to the formation of a corresponding phenol byproduct.[7][8] While less common than other side reactions, this potential instability should be considered when designing purification steps or if unexpected byproducts are observed.
Q3: What are the key safety precautions when handling this compound? A3: According to its GHS classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[9]
Q4: Which position on the pyridine ring is most reactive for cross-coupling? A4: The chlorine atom is at the 2-position, which is highly activated towards oxidative addition in palladium-catalyzed reactions.[10] This activation is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which weakens the C-Cl bond and makes the carbon center more electrophilic and susceptible to reaction with the Pd(0) catalyst.[10]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This core section provides detailed troubleshooting for the most common applications of this compound: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for creating biaryl structures but is prone to failure with heterocyclic substrates if not properly optimized.
Q: Why is my Suzuki coupling reaction failing or resulting in low yield?
A: This is the most common issue and can be traced back to several key factors related to the catalyst, reagents, and reaction environment.
-
Potential Cause 1: Catalyst Deactivation. The active Pd(0) species is highly sensitive to oxygen, which oxidizes it to an inactive state.[5][11] Furthermore, the pyridine nitrogen of the substrate or product can bind to the palladium center, inhibiting its catalytic activity.[4][5]
-
Solution & Scientific Rationale:
-
Rigorous Inert Atmosphere: The importance of excluding oxygen cannot be overstated. All solvents must be thoroughly degassed using methods like sparging with argon or nitrogen, or through several freeze-pump-thaw cycles.[5] Assemble glassware hot from the oven and perform vacuum/backfill cycles with an inert gas.[11] Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Appropriate Ligand Selection: Standard ligands like PPh₃ are often ineffective.[5] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands form stable, highly active complexes with palladium that accelerate the rate-determining oxidative addition step and sterically hinder coordination from the pyridine nitrogen.[10] Modern palladium precatalysts (e.g., XPhos Pd G3) are often more reliable as they are air-stable and form the active Pd(0) species efficiently in situ.[4]
-
-
-
Potential Cause 2: Poor Reagent Quality or Inappropriate Choice. The success of the reaction is highly dependent on the purity and reactivity of all components.
-
Solution & Scientific Rationale:
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[5] Weak bases like Na₂CO₃ may be insufficient. Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive chloro-pyridines.[4][5] Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.[5]
-
Boronic Acid Stability: Pyridine boronic acids can be prone to decomposition or protodeboronation (cleavage of the C-B bond by a proton source like water).[5] Use fresh, high-purity boronic acid. If protodeboronation is suspected (evidenced by the formation of the de-chlorinated starting material), ensure all reagents and solvents are scrupulously dry.[5] Switching to the corresponding pinacol boronate ester can improve stability and reduce this side reaction.[11]
-
-
-
Potential Cause 3: Unwanted Side Reactions. Besides protodeboronation, homocoupling of the boronic acid to form a bipyridine byproduct is a common issue.[5]
-
Solution & Scientific Rationale: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to a Pd(II) species that favors this pathway.[5] Therefore, the most effective solution is the strict exclusion of oxygen as detailed above.[5] Careful control of stoichiometry can also help; while a slight excess of the boronic acid is common (1.1-1.2 eq.), a large excess can favor homocoupling.[5]
-
Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.
Buchwald-Hartwig Amination
This reaction is a powerful method for C-N bond formation, enabling the synthesis of arylamines from aryl halides.[12][13]
Q: My Buchwald-Hartwig amination is giving low conversion or failing completely. What should I investigate?
A: Similar to Suzuki couplings, success hinges on the catalytic system and reaction conditions, with specific considerations for the amine coupling partner.
-
Potential Cause 1: Ineffective Catalyst/Ligand Combination. Aryl chlorides are notoriously less reactive than bromides or iodides, requiring highly active catalysts.[13] The choice of ligand is paramount and substrate-dependent.[14][15]
-
Solution & Scientific Rationale:
-
Use State-of-the-Art Ligands: Employ sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][14] These ligands promote the formation of the monoligated Pd(0)L species necessary for efficient oxidative addition into the strong C-Cl bond.[16] For coupling with primary amines, ligands like BrettPhos can offer improved selectivity and reactivity.[15]
-
Use a Reliable Precatalyst: Using a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) ensures a reliable and reproducible method for generating the active Pd(0) catalyst in situ.[4]
-
-
-
Potential Cause 2: Incorrect Base. The base's role is to deprotonate the amine (or the intermediate palladium-amine complex) to form the more nucleophilic amide, which is crucial for the C-N bond-forming reductive elimination step.[13][14]
-
Solution & Scientific Rationale: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[14] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), depending on the amine's pKa and functional group tolerance.[14][17] The base must be anhydrous, as water can hydrolyze the active species and hinder the reaction.
-
-
Potential Cause 3: Steric Hindrance. If either the amine or the position ortho to the chlorine on the pyridine ring is sterically demanding, the reaction can be significantly slowed.
-
Solution & Scientific Rationale: Increased steric bulk can hinder the approach of the amine to the palladium center or impede the final reductive elimination. In these cases, increasing the reaction temperature may be necessary to overcome the activation barrier. Screening different ligands is also critical, as some (e.g., XPhos) are specifically designed to accommodate sterically demanding substrates.[5]
-
-
Potential Cause 4: Reductive Dehalogenation. The observation of 4-(difluoromethoxy)pyridine as a byproduct indicates reductive dehalogenation, where the chlorine is replaced by a hydrogen atom.
-
Solution & Scientific Rationale: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate if the amine has an α-proton, or through reaction with trace hydride sources in the reaction mixture.[12][18] The choice of ligand can significantly influence the rate of reductive elimination versus dehalogenation.[14] Ensuring high-purity, anhydrous solvents and reagents can minimize hydride sources. If the problem persists, screening a different ligand or base may be required.
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Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.
Detailed Experimental Protocols
The following protocols are generalized starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is adapted from established procedures for challenging 2-chloropyridine substrates.[4][18]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol uses standard conditions for the amination of aryl chlorides.[14][18]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube containing a magnetic stir bar.
-
Add the solvent (Toluene), followed by the secondary amine, and finally the this compound.
-
Seal the tube and remove it from the glovebox (or ensure it is well-sealed under positive inert gas pressure).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- Benchchem. (n.d.). Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- American Elements. (n.d.). 2-Chloro-4-(difluoromethyl)pyridine.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of 2‐difluoromethoxy‐3‐sulfamoyloxyestratriene derivatives.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChemLite. (n.d.). 2-chloro-4-(difluoromethyl)pyridine (C6H4ClF2N).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1206978-15-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions with 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support center for chemists and researchers working with 2-Chloro-4-(difluoromethoxy)pyridine. This guide is designed to provide you with in-depth, field-proven insights into the workup procedures for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the workup of reactions involving this compound, providing concise and actionable answers.
Q1: What are the key stability considerations for the difluoromethoxy group during aqueous workup?
A: The difluoromethoxy (-OCF₂H) group is generally stable under neutral and mildly acidic or basic conditions encountered during a standard aqueous workup. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[1][2] Hydrolysis can cleave the difluoromethoxy group, yielding the corresponding phenol. It is crucial to maintain moderate pH levels and temperatures during the workup to preserve the integrity of this functional group.
Q2: My reaction was run in a high-boiling point solvent like DMF or DMSO. What is the most effective way to remove it during workup?
A: For high-boiling point aprotic polar solvents, the most effective removal method is through multiple aqueous washes during liquid-liquid extraction.[3] After diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer several times with water and then with brine.[3] The water washes will partition the majority of the DMF or DMSO into the aqueous phase. A final brine wash helps to break any emulsions and further remove residual water from the organic layer.
Q3: I am observing a persistent emulsion during the extraction process. What are the best strategies to break it?
A: Emulsion formation is a common issue, particularly when dealing with pyridine derivatives which can act as surfactants. To break an emulsion, try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
Q4: What are the recommended solvent systems for silica gel column chromatography of this compound derivatives?
A: The choice of eluent for column chromatography will depend on the polarity of your product. For many derivatives of this compound, a gradient of ethyl acetate in hexanes or heptanes is a good starting point.[5] The fluorinated nature of the molecule can sometimes lead to unusual elution behavior, so it is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[6]
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges you might face during the workup of your reaction.
Issue 1: Incomplete Reaction or Presence of Starting Material
If you find a significant amount of unreacted this compound after the reaction, consider the following before proceeding with a complex workup:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using appropriate analytical techniques like TLC, LC-MS, or GC-MS.[3]
-
Catalyst Activity: In cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, catalyst deactivation can be an issue. The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[7]
-
Reagent Purity: Verify the purity and integrity of your reagents, especially boronic acids in Suzuki couplings, which can degrade over time.
Troubleshooting Workflow: Incomplete Reaction
Caption: Decision-making process for an incomplete reaction.
Issue 2: Difficulty in Removing Palladium Catalyst Residues
Palladium residues from cross-coupling reactions can be challenging to remove and may interfere with subsequent steps or biological assays.
Protocol for Palladium Removal:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite. This will remove the bulk of the solid catalyst.[8]
-
Aqueous Wash: Perform a standard aqueous workup. Sometimes, washing with an aqueous solution of ammonium chloride or dilute hydrochloric acid can help to remove residual palladium salts.
-
Charcoal Treatment: If palladium residues persist, dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can be effective. Filter the charcoal through Celite and concentrate the filtrate.
-
Specialized Scavengers: For very low levels of palladium, consider using commercially available palladium scavengers.
Data Summary: Common Workup Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Common Uses in Workup |
| Ethyl Acetate | 77.1 | 0.902 | Medium | Extraction, Chromatography[3] |
| Dichloromethane | 39.6 | 1.33 | Medium | Extraction[4] |
| Diethyl Ether | 34.6 | 0.713 | Low | Extraction[3] |
| Hexanes | ~69 | ~0.655 | Low | Chromatography[5] |
| Toluene | 110.6 | 0.867 | Low | Co-evaporation to remove water/pyridine[4] |
Detailed Experimental Protocols
Here are step-by-step protocols for common reaction workups involving this compound.
Protocol 1: Standard Workup for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for the workup of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Workup
Caption: Standard workflow for a Suzuki-Miyaura reaction workup.
Step-by-Step Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.[3]
-
Dilution: Dilute the reaction mixture with ethyl acetate.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts.[8]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Workup for a Buchwald-Hartwig Amination Reaction
The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with careful attention to the basicity of the reaction mixture.
Step-by-Step Procedure:
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent such as ethyl acetate or toluene.[9]
-
Filtration: Filter the mixture through a plug of Celite to remove the catalyst.[9]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. If the amine product is basic, a dilute acid wash (e.g., 1M HCl) can be used to remove excess starting amine, but care must be taken to ensure the product itself does not partition into the aqueous layer. If an acid wash is performed, it should be followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the resulting crude material by column chromatography or recrystallization.
References
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
- ResearchGate. (n.d.). How to remove pyridine from reaction mixture?.
- National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of....
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
- National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.
- AMERICAN ELEMENTS. (n.d.). 2-Chloro-4-(difluoromethyl)pyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- PubChem. (n.d.). 2-chloro-4-(difluoromethyl)pyridine.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- PubMed. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines.
- PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Analysis of Impurities in 2-Chloro-4-(difluoromethoxy)pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-(difluoromethoxy)pyridine. As a key building block in the synthesis of advanced active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of this compound
Question: My reaction to synthesize this compound from 2-Chloro-4-hydroxypyridine and a difluoromethylating agent (e.g., chlorodifluoromethane) is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the difluoromethoxylation of 2-Chloro-4-hydroxypyridine can stem from several factors, primarily related to reaction conditions and the stability of the starting material and product.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2-Chloro-4-hydroxypyridine: The reaction proceeds through the nucleophilic attack of the pyridinolate anion on the difluorocarbene precursor. Incomplete deprotonation of the starting material will result in unreacted 2-Chloro-4-hydroxypyridine.
-
Solution: Ensure the use of a sufficiently strong base and an appropriate solvent. For instance, using potassium carbonate in DMF is a common practice for similar reactions.[2] The reaction temperature also plays a crucial role; temperatures around 120-130°C are often employed to drive the reaction to completion.[2]
-
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of the starting material or product.
-
Solution: Optimize the reaction temperature. A stepwise increase in temperature from a lower starting point, while monitoring the reaction progress by TLC or HPLC, can help identify the optimal temperature for your specific setup.
-
-
Moisture in the Reaction: The presence of water can consume the base and react with the difluoromethylating agent, reducing the overall efficiency of the reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.
-
Issue 2: Presence of a Significant Amount of an Isomeric Impurity
Question: I am observing a significant impurity with the same mass as my product in the GC-MS analysis. I suspect it is an N-alkylation product, 2-chloro-1-(difluoromethyl)pyridin-4-one. How can I confirm this and minimize its formation?
Answer:
The formation of an N-difluoromethylated isomer is a common side reaction in the alkylation of hydroxypyridines, which exist in equilibrium with their pyridone tautomers.
Causality of Isomer Formation:
2-Chloro-4-hydroxypyridine can exist in equilibrium with its tautomer, 2-chloro-4-pyridone. While O-alkylation is generally favored under basic conditions, changes in reaction conditions can influence the ratio of O- to N-alkylation. The formation of the N-alkylated product is a known complication in the difluoromethylation of pyridones.[2]
Confirmation and Minimization:
-
Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts for the O- and N-alkylated isomers. In the ¹⁹F NMR spectrum, the chemical shift of the -OCF₂H group will differ from that of the -NCF₂H group. The difluoromethyl group's fluorine atoms in N-CHF2 derivatives of pyridones have been reported with distinct chemical shifts in ¹⁹F NMR.[3]
-
LC-MS/MS: While the parent mass will be the same, the fragmentation pattern of the two isomers under MS/MS conditions may differ, aiding in their identification.
-
-
Minimization:
-
Choice of Base and Solvent: The reaction conditions, particularly the choice of base and solvent, can significantly influence the O/N selectivity. A study on the difluoromethylation of 2-pyridones showed that the ratio of O- to N-alkylation is highly dependent on these factors.[2] Experimenting with different base/solvent combinations (e.g., Cs₂CO₃ in DMF, or NaH in THF) may favor the desired O-alkylation.
-
Reaction Temperature: As with yield, temperature can affect selectivity. Lowering the reaction temperature might favor the thermodynamically more stable O-alkylated product, though this could also decrease the reaction rate.
-
Issue 3: Presence of 2-Chloro-4-hydroxypyridine in the Final Product
Question: Even after purification, I am detecting the starting material, 2-Chloro-4-hydroxypyridine, in my final product. What is the best way to remove it?
Answer:
Residual 2-Chloro-4-hydroxypyridine indicates either an incomplete reaction or inefficient purification. Due to its acidic nature, it can often be removed with a basic wash during the workup.
Troubleshooting and Removal:
-
Incomplete Reaction:
-
Solution: Before workup, ensure the reaction has gone to completion by TLC or a quick in-process HPLC check. If the reaction has stalled, consider adding more of the difluoromethylating agent or base, or increasing the reaction time or temperature.
-
-
Inefficient Purification:
-
Aqueous Workup: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃) will convert the acidic 2-Chloro-4-hydroxypyridine into its water-soluble salt, which will then partition into the aqueous layer.
-
Column Chromatography: If a basic wash is not sufficient, careful column chromatography on silica gel can be used to separate the more polar 2-Chloro-4-hydroxypyridine from the less polar product. A gradient elution starting with a non-polar solvent and gradually increasing the polarity should provide good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct synthetic route involves the O-difluoromethylation of 2-Chloro-4-hydroxypyridine.[4] This is typically achieved by reacting 2-Chloro-4-hydroxypyridine with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), in the presence of a base.[2] The reaction is generally carried out in a polar aprotic solvent like DMF at elevated temperatures.
Caption: Figure 1: Synthetic pathway for this compound.
Q2: What are the expected impurities in the synthesis of this compound?
Based on the synthetic route, the following impurities can be anticipated:
| Impurity | Potential Cause |
| 2-Chloro-4-hydroxypyridine | Incomplete reaction |
| 2-Chloro-1-(difluoromethyl)pyridin-4-one | N-alkylation of the pyridone tautomer |
| 2-Hydroxy-4-(difluoromethoxy)pyridine | Hydrolysis of the chloro group |
| Over-alkylated byproducts | Reaction of impurities in starting materials |
| Residual Solvents (e.g., DMF) | Incomplete removal during workup |
Q3: How can I best analyze the purity of my this compound sample?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including the starting material and the N-alkylated isomer. The mass spectrometer provides structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
Caption: Figure 2: Analytical workflow for purity assessment.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurity profile.
-
Objective: To quantify the purity of this compound and separate it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is designed for the separation and identification of volatile components in the reaction mixture.
-
Objective: To identify volatile impurities such as the starting material and isomeric byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
References
- Royal Society of Chemistry. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.
- Petko, K. I., & Filatov, A. A. (n.d.). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate.
- Jiang, B., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29965-29969.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity this compound.
- Petko, K. I., & Filatov, A. A. (2020). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Biomolecular Chemistry, 18(33), 6549-6553.
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4068.
- American Elements. (n.d.). 2-Chloro-4-(difluoromethyl)pyridine.
- Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183.
- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- PubChem. (n.d.). 2-chloro-4-(difluoromethyl)pyridine.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine.
- Timm, J., et al. (2025). Glow discharge induced reactions in mixtures of ozone and chlorodifluoromethane with atmospheric gases. arXiv.
- Sodeoka, M., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707-7711.
- Oderinde, M. S., & Johannes, J. W. (n.d.). Practical Syntheses of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.
- Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7436-7458.
- PubChem. (n.d.). Chlorodifluoromethane.
- University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Bozzelli, J. W., & Sebbar, N. (2003). Synthesis of Vinylidene Fluoride via Reaction of Chlorodifluoromethane (HCFC22) with Methane. The Journal of Physical Chemistry A, 107(49), 10636-10649.
- Le, C., et al. (2014). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 16(23), 6044-6047.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 149-153.
- Núñez-Vergara, L. J., et al. (2002). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 47(3), 237-243.
- Logoyda, L., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(10), 4843-4849.
- Wang, Z., et al. (2019). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry, 17(30), 7164-7168.
- LibreTexts. (2021). 13.2: The Mass Spectrum - Fragmentation.
- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine.
- University of California, Davis. (n.d.). Interpretation of mass spectra.
- Charpentier, J., et al. (2018). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications, 54(76), 10716-10719.
Sources
impact of base selection on Buchwald-Hartwig amination of 2-chloropyridines
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloropyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloropyridines. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into one of the most critical parameters of this reaction: the choice of base. The unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl halides, making a well-reasoned base selection paramount for success.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for 2-chloropyridines specifically?
The nitrogen atom within the pyridine ring presents a significant challenge. It can act as a Lewis base and coordinate to the palladium catalyst, potentially forming inactive or off-cycle species.[1] This catalyst inhibition can halt the reaction. The choice of base is therefore a delicate balance: it must be strong enough to deprotonate the amine (or the palladium-amine complex) to advance the catalytic cycle, but not so reactive that it promotes unwanted side reactions or decomposition of sensitive substrates.[2][3]
Q2: What are the most common bases, and what are their primary roles?
The base in a Buchwald-Hartwig reaction serves two primary functions:
-
Deprotonation of the Amine: It facilitates the deprotonation of the amine coupling partner, forming the palladium-amido complex which is crucial for reductive elimination.[4][5]
-
Catalyst Regeneration: It assists in regenerating the active Pd(0) catalyst at the end of the cycle.
The most common bases fall into two categories:
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is the most prevalent and often the most effective base, permitting high reaction rates.[6][7]
-
Inorganic Carbonates/Phosphates: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are weaker, non-nucleophilic bases that offer excellent functional group tolerance for sensitive substrates.[3][7]
Q3: When should I choose a strong alkoxide base like NaOtBu versus a weaker inorganic base like K₃PO₄?
Use a strong base like NaOtBu when:
-
Your primary goal is achieving the highest possible reaction rate and you are coupling less acidic amines (e.g., secondary aliphatic amines).[2]
-
Your 2-chloropyridine and amine substrates are robust and not sensitive to strong bases.[7]
Switch to a weaker base like K₃PO₄ or Cs₂CO₃ when:
-
Your substrates contain base-sensitive functional groups (e.g., esters, ketones, nitro groups) that could be hydrolyzed or undergo side reactions with NaOtBu.[6][8]
-
You are observing significant hydrodehalogenation (the replacement of -Cl with -H), a common side reaction that can be exacerbated by overly strong bases.[1][7]
-
You are coupling more acidic nucleophiles, such as anilines or amides.[2]
Q4: Can the physical properties of the base affect my reaction?
Absolutely. Inorganic bases like K₃PO₄ have poor solubility in common solvents like toluene or dioxane.[3][7] This creates a heterogeneous reaction mixture. In these cases:
-
Vigorous Stirring: Ensure high agitation to maximize the surface area and interaction between the solid base and the reactants in solution.[3][7]
-
Particle Size: Grinding the base before use can increase its surface area and improve reaction rates.[3]
-
Solvent Choice: A more polar solvent may be required to improve the solubility and efficacy of inorganic bases.[7]
Troubleshooting Guide: Base-Related Issues
Problem 1: Low or No Conversion
Low conversion is a common hurdle, as the oxidative addition of the C-Cl bond to palladium is often the rate-limiting step.[7] If you suspect the base is the culprit, consider the following.
Possible Cause A: The base is too weak for the amine. The base must be strong enough to deprotonate the amine in the catalytic cycle. A general rule is that the pKa of the conjugate acid of the base should be higher than that of the amine being coupled.
Troubleshooting Protocol: Screening for a Stronger Base
-
Setup: Prepare parallel reactions under strictly inert conditions (N₂ or Ar atmosphere) with anhydrous, degassed solvent (e.g., toluene, dioxane).[7]
-
Base Comparison:
-
Reaction A (Control): Your original conditions (e.g., K₃PO₄).
-
Reaction B: Switch to Sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Reaction C: Switch to Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv.), which is particularly useful for protic functional groups.[6]
-
-
Conditions: Use a robust ligand known for activating aryl chlorides (e.g., RuPhos, BrettPhos) and a suitable palladium precatalyst.[7] Run the reactions at 90-110 °C.[7]
-
Analysis: Monitor by LC-MS or GC-MS at set time points (e.g., 2h, 6h, 24h) to compare rates of conversion.
Possible Cause B: Catalyst inhibition by the pyridine nitrogen. The lone pair on the pyridine nitrogen can bind to the palladium center, sequestering the catalyst. A bulky, sterically hindered base can sometimes mitigate this by favoring the desired catalytic pathway over this inhibitory coordination.
Logical Workflow for Base Selection
Caption: Decision workflow for selecting a base.
Problem 2: Significant Side Product Formation
Primary Culprit: Hydrodehalogenation This side reaction, where the chloro group is replaced by hydrogen, is a common issue.[7] It often arises when reductive elimination is slow, allowing competing pathways to take over.
Possible Cause: Base is too strong or impure. A very strong base like NaOtBu can sometimes promote this pathway. Furthermore, impurities like sodium hydroxide or moisture in the base can exacerbate the problem.[7]
Troubleshooting Protocol: Mitigating Hydrodehalogenation
-
Verify Base Quality: Use a freshly opened bottle of high-purity NaOtBu. Older bottles can absorb moisture and carbonate.
-
Switch to a Weaker Base: If the issue persists, switch to K₃PO₄ or Cs₂CO₃. While this may slow down the reaction, it often suppresses hydrodehalogenation. This may require re-optimization of the catalyst and temperature to achieve full conversion.[7]
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Trace water can be a proton source for the side reaction.[7]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[7]
The Role of the Base in the Catalytic Cycle
Understanding where the base intervenes is key to troubleshooting. While the precise mechanism can vary with the ligand and substrates, the base is essential at two key stages.
// Node Definitions Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxa [label="L-Pd(II)(Ar)Cl", fillcolor="#FBBC05", fontcolor="#202124"]; AmineComplex [label="[L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels Base1_label [label="Base (B⁻)\n- R₂NH₂⁺", shape=plaintext, fontcolor="#EA4335"]; Base2_label [label="- B-H\n- Cl⁻", shape=plaintext, fontcolor="#EA4335"];
// Edges and Cycle Pd0 -> Oxa [label="Oxidative\nAddition\n(+ Ar-Cl)"]; Oxa -> AmineComplex [label="+ R₂NH"]; AmineComplex -> Amido [label="Deprotonation", arrowhead=none]; Amido -> Pd0 [label="Reductive\nElimination"];
// Product formation Amido -> Product [style=dashed, arrowhead=normal, constraint=false, label="Product\nRelease"];
// Base interaction Base1_label -> AmineComplex [style=dashed, arrowhead=normal, label="Role 1", color="#EA4335"]; Amido -> Base2_label [style=dashed, arrowhead=none, color="#EA4335"]; }
Caption: Simplified catalytic cycle highlighting the role of the base.
-
Deprotonation (Role 1): After the amine coordinates to the Pd(II) complex, the base removes a proton from the nitrogen, forming the crucial palladium-amido intermediate.[4][9]
-
Reductive Elimination: This amido complex then undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[4][5]
Summary Table of Common Bases
| Base | Class | pKaH (approx.) | Common Solvents | Key Characteristics & Considerations |
| NaOtBu | Alkoxide | 19 | Toluene, Dioxane, THF | Pro: Highest reactivity, fast reactions.[3] Con: Incompatible with many functional groups; can promote side reactions.[2][6] |
| LHMDS | Amide | 26 | Toluene, THF | Pro: Very strong; allows for use of protic functional groups.[6] Con: Air and moisture sensitive; can be incompatible with some groups at high temps.[6] |
| K₃PO₄ | Inorganic | 12 | Dioxane, DMF, t-AmOH | Pro: Good functional group tolerance; mild. Con: Poor solubility in nonpolar solvents; often requires higher temperatures/catalyst loading.[3][7] |
| Cs₂CO₃ | Inorganic | 10 | Dioxane, DMF, Toluene | Pro: Excellent functional group tolerance; good solubility for an inorganic base.[3][8] Con: Generally less reactive than alkoxides; may require more active catalyst systems.[7] |
References
- Chemistry LibreTexts. (2023).
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. (2014).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Fors, B. P., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(40), 13552-13554. [Link]
- Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
- Olsen, E. P. K., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Reddit. (2018).
- Amanote Research. (n.d.). (PDF)
- Marion, N., et al. (2007). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 46(17), 3092-3095. [Link]
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-(difluoromethoxy)pyridine
Welcome to the technical support guide for 2-Chloro-4-(difluoromethoxy)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic properties of this reagent make it highly valuable, but also sensitive to reaction conditions, particularly solvent choice. This guide provides in-depth, field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity of this compound.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The dominant reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing difluoromethoxy group at the 4-position. This electronic arrangement makes the carbon at the 2-position (bonded to the chlorine) highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating the substitution.[1]
Q2: Which solvents are generally recommended for SNAr reactions with this substrate?
A2: Polar aprotic solvents are the top choice for promoting SNAr reactions.[2] These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). Their ability to stabilize the charged intermediate of the reaction without deactivating the nucleophile is key to achieving high yields and favorable kinetics.
Q3: My SNAr reaction is not proceeding in a nonpolar solvent like toluene or hexane. Why?
A3: This is an expected outcome. SNAr reactions proceed through a negatively charged, high-energy intermediate known as a Meisenheimer complex.[2][3] Polar solvents are essential to stabilize this charged species through dipole-dipole interactions, thereby lowering the activation energy of the reaction. In nonpolar solvents, the energy barrier to form this intermediate is prohibitively high, resulting in little to no observable reaction.[2]
Q4: Can I use protic solvents like ethanol, methanol, or water?
A4: While possible, using protic solvents often leads to significantly slower reaction rates. These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[4][5][6] This effect can sometimes be overcome by using a stronger base or higher temperatures. However, in certain specific cases, protic solvents can offer unique selectivity advantages.[2]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion to the Desired Product
Q: I've set up my reaction with a suitable nucleophile, but after several hours, I see mostly unreacted starting material. What are the likely solvent-related causes?
A: This is a common issue that typically points to one of three main causes related to the solvent environment.
-
Cause A: Incorrect Solvent Polarity.
-
Explanation: As detailed in the FAQs, the stability of the Meisenheimer intermediate is paramount. If the solvent is not polar enough, this intermediate cannot form efficiently.
-
Troubleshooting Protocol:
-
Confirm Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, MeCN).
-
Conduct a Solvent Screen: If results are still poor, perform a small-scale parallel screen with 2-3 different polar aprotic solvents. Sometimes, a subtle change (e.g., from THF to DMF) can dramatically improve the outcome due to differences in polarity and solvating power.
-
Increase Temperature: For less reactive nucleophiles, even in a polar aprotic solvent, heating may be necessary to overcome the activation energy barrier.[2]
-
-
-
Cause B: Nucleophile Deactivation by a Protic Solvent.
-
Explanation: If you are using a protic solvent (e.g., ethanol), your nucleophile is likely being deactivated by hydrogen bonding.[5] The solvent molecules are essentially "holding on" to the nucleophile, preventing it from attacking the pyridine ring.
-
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: The most reliable solution is to switch to a solvent like DMF or DMSO.
-
Increase Base Strength: If you must use a protic solvent, ensure your base is strong enough to fully deprotonate your nucleophile and disrupt the solvent-nucleophile interaction. For example, when using an alcohol as a nucleophile, a stronger base like sodium hydride (NaH) will be more effective than a weaker base like triethylamine (TEA).
-
-
-
Cause C: Poor Solubility of Reagents.
-
Explanation: The reaction can only occur if all components are sufficiently dissolved. While this compound is soluble in many common organic solvents, your nucleophile or base may not be.[7]
-
Troubleshooting Protocol:
-
Visual Inspection: Check the reaction mixture for undissolved solids.
-
Solubility Test: In a separate vial, test the solubility of each reagent in your chosen solvent at the reaction temperature.
-
Co-solvent System: Consider using a co-solvent system. For example, if your nucleophile is only soluble in water, a mixture of dioxane and water can be effective.[7]
-
-
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is consuming the starting material, but I'm isolating a significant amount of an unknown byproduct instead of my target molecule. How can the solvent be responsible?
A: Solvent can be an active participant in side reactions, either directly or through impurities.
-
Cause A: The Solvent is Acting as a Competing Nucleophile.
-
Explanation: Certain solvents can become nucleophilic under reaction conditions. For example, if you are running a reaction in methanol with a strong base like sodium hydroxide, you will generate sodium methoxide, a potent nucleophile that can react with your substrate.[2] Similarly, dichloromethane (DCM) has been shown to react with pyridines under ambient conditions to form methylenebispyridinium compounds.[8]
-
Troubleshooting Protocol:
-
Select an Inert Solvent: Choose a solvent that is non-nucleophilic and robust to the reaction conditions. DMF, DMSO, MeCN, and THF are generally safe choices.
-
Verify Solvent Purity: Ensure the solvent is of high purity and free from nucleophilic contaminants (e.g., water, alcohols). Using an anhydrous grade of solvent is highly recommended.
-
-
Issue 3: Difficult Post-Reaction Workup
Q: My reaction worked well in DMF, but now I'm struggling to remove the solvent to isolate my product. What is the best procedure?
A: High-boiling polar aprotic solvents like DMF and DMSO are notoriously difficult to remove by standard rotary evaporation. An aqueous workup is the most effective strategy.[2]
-
Protocol for Removal of High-Boiling Polar Solvents:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute with an Ester: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, MTBE).
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash multiple times with water (3-5 times). DMF and DMSO are highly water-soluble and will partition into the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your crude product.
-
Section 3: Data and Experimental Protocols
Table 1: Solvent Selection Guide for Reactions of this compound
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (Polarity) | Typical Application & Rationale |
| DMF | Polar Aprotic | 153 | 37 | Excellent Choice: High polarity strongly stabilizes the Meisenheimer complex. Good for sluggish reactions. |
| DMSO | Polar Aprotic | 189 | 47 | Excellent Choice: Highest polarity, very effective at promoting SNAr. Can require heating to lower viscosity. Difficult to remove. |
| Acetonitrile | Polar Aprotic | 82 | 36 | Good Choice: Effective at stabilizing the intermediate and is much easier to remove due to its lower boiling point.[9] |
| THF | Polar Aprotic | 66 | 7.5 | Moderate Choice: Less polar than other aprotics. May require higher temperatures or longer reaction times. Useful when milder conditions are needed.[2] |
| Methanol | Polar Protic | 65 | 33 | Use with Caution: Can slow or inhibit the reaction by H-bonding with the nucleophile. May be useful for specific transformations where selectivity is required.[2][6] |
| Toluene | Nonpolar | 111 | 2.4 | Not Recommended: Insufficient polarity to stabilize the charged SNAr intermediate, leading to no reaction.[2] |
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general starting point for reacting this compound with a generic amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, 1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Perform an aqueous workup as described in Issue 3 .
-
Purify the crude product by flash column chromatography or recrystallization.
-
Section 4: Visualizing the Science
Diagram 1: The SNAr Mechanism and the Role of the Solvent
Caption: SNAr mechanism showing solvent stabilization of the key intermediate.
Diagram 2: Troubleshooting Flowchart for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
Conclusion
The successful application of this compound in synthesis is critically dependent on informed solvent selection. Polar aprotic solvents are unequivocally the superior choice for promoting the desired SNAr pathway by stabilizing the key Meisenheimer intermediate. Understanding the mechanistic role of the solvent not only explains observed results but also empowers chemists to troubleshoot effectively, turning failed reactions into successful outcomes.
References
- BenchChem Technical Support. (2025). Managing solvent effects in fluoropyridine reactions.
- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Um, I., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
- Um, I., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
- Pliego, J. R. Jr., & Riveros, J. M. (2004).
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. [Link]
- Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China. [Link]
- BenchChem Technical Support. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Unknown Author. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of ChemTech Research. [Link]
- BenchChem Technical Support. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- Anderson, K. W., & Buchwald, S. L. (2005). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. allresearchjournal.com [allresearchjournal.com]
thermal stability issues with 2-Chloro-4-(difluoromethoxy)pyridine reactions
Technical Support Center: 2-Chloro-4-(difluoromethoxy)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses common challenges and questions regarding the use of this compound in chemical synthesis. As a versatile building block, its unique electronic properties imparted by the difluoromethoxy group make it highly valuable. However, these same properties can introduce thermal stability challenges that may affect reaction outcomes. This guide is designed to provide practical, experience-driven advice to help you navigate these issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) on Thermal Stability
Q1: What are the primary thermal stability concerns with this compound?
While generally stable under standard storage conditions (cool, dry, dark), this compound can exhibit thermal lability under certain reaction conditions, particularly at elevated temperatures. The main concerns are:
-
Decomposition of the Difluoromethoxy Group: High temperatures, especially in the presence of strong bases or nucleophiles, can lead to the degradation of the -OCF₂H group. This can result in the formation of fluoride ions and other undesired byproducts, which may poison catalysts or lead to complex impurity profiles.
-
Exothermic Decomposition: Although specific calorimetric data for this compound is not widely published, related fluorinated pyridines can undergo exothermic decomposition at elevated temperatures.[1] Uncontrolled heating or poor heat dissipation in large-scale reactions could potentially lead to thermal runaway events.[2][3][4]
-
Solvent and Reagent Incompatibility at High Temperatures: Certain polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can react with the starting material or product.[5]
Q2: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of the compound, adhere to the following storage and handling guidelines:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][7] Refrigeration is often recommended for long-term storage.
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[8] When transferring, use non-sparking tools and take precautions against static discharge.[6][7]
Q3: Are there general temperature limits I should be aware of when running reactions with this compound?
While there is no universal "do-not-exceed" temperature, it is prudent to maintain reaction temperatures as low as possible to achieve a reasonable reaction rate. Many palladium-catalyzed cross-coupling reactions involving chloro-pyridines are run in the 80-120 °C range.[9][10] However, for sensitive substrates like this compound, it is highly recommended to:
-
Start with lower temperatures: Begin optimization screens around 65-80 °C.[11]
-
Use microwave irradiation cautiously: While microwave heating can accelerate reactions, it can also lead to rapid temperature increases.[5][10] Careful monitoring and control are essential.
-
Monitor for decomposition: If you observe charring or the formation of significant, unidentifiable impurities, thermal decomposition is a likely culprit.[5]
Troubleshooting Guide for Common Reactions
This section provides troubleshooting advice for specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reactions
Problem: You are attempting a Suzuki-Miyaura coupling of this compound with a boronic acid or ester, but the reaction gives low yields or fails to go to completion.
Probable Causes & Solutions:
| Probable Cause | Explanation & Troubleshooting Steps |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. The difluoromethoxy group's electron-withdrawing nature can exacerbate this effect. Additionally, thermal degradation at high temperatures can release species that poison the catalyst. |
| Solution: | |
| * Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like Ad₂PnBu) that can promote the desired catalytic cycle and minimize catalyst inhibition.[12] | |
| * Temperature Control: Run the reaction at the lowest effective temperature (e.g., start at 80 °C and gradually increase if necessary). Some Suzuki reactions can be successful at temperatures as low as 65 °C.[11] | |
| Slow Oxidative Addition | The C-Cl bond of 2-chloropyridines can be challenging to activate compared to C-Br or C-I bonds, often requiring higher temperatures, which can lead to thermal decomposition.[12] |
| Solution: | |
| * Catalyst System: Employ a highly active catalyst system known for activating aryl chlorides. This may involve specific palladium precursors and ligands. | |
| * Consider an Alternative Halide: If feasible through your synthetic route, converting the chloride to a bromide or iodide will facilitate a more facile oxidative addition at lower temperatures. | |
| Boronic Acid/Ester Decomposition | Boronic acids can be unstable at high temperatures, leading to protodeborylation, especially with prolonged reaction times.[12] |
| Solution: | |
| * Use Pinacol Esters: Boronic pinacol esters are generally more stable than their corresponding acids. | |
| * Control Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to high temperatures. |
Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos, or Ad₂PnBu, 2-10 mol%).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: Key pathways in Buchwald-Hartwig amination, including side reactions.
Issue 3: Poor Regioselectivity or Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: You are performing an SNAr reaction on this compound, but the reaction is sluggish, or you observe substitution at unintended positions (if other leaving groups are present).
Probable Causes & Solutions:
| Probable Cause | Explanation & Troubleshooting Steps |
| Insufficient Activation | While the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack, the difluoromethoxy group is moderately electron-donating by resonance, which can counteract this activation compared to a strongly electron-withdrawing group. [5][13][14] |
| Solution: | |
| * Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. [5]Carefully increase the temperature, monitoring for decomposition. Microwave heating can be effective here. | |
| * Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. | |
| * Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., DMSO, DMF, NMP) that can stabilize the charged Meisenheimer intermediate. [5] | |
| Leaving Group Ability | In SNAr, the rate-determining step is often the nucleophilic attack, not the loss of the leaving group. Fluoride is typically a better leaving group than chloride in SNAr reactions due to its high electronegativity, which makes the carbon atom more electrophilic. [5][15] |
| Solution: | |
| * Consider a 2-Fluoro Analogue: If your synthesis allows, the corresponding 2-fluoro-4-(difluoromethoxy)pyridine would likely be more reactive in SNAr reactions. [15] | |
| Decomposition of Reactant/Product | The conditions required for SNAr (high temperatures, strong nucleophiles/bases) can lead to the degradation of the starting material or the desired product. |
| Solution: | |
| * Minimize Reaction Time: Use conditions that allow the reaction to complete as quickly as possible. | |
| * Careful Workup: Quench the reaction carefully upon completion to neutralize the reactive species. |
Mechanism of SNAr on 2-Chloropyridine
Caption: Simplified SNAr mechanism on a 2-chloropyridine derivative.
References
- Cole-Parmer.Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.[Link]
- New Jersey Department of Health.Hazard Summary: Pyridine.[Link]
- Wikipedia.
- PubMed.
- National Institutes of Health.
- Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction.[Link]
- Chemistry LibreTexts.
- National Institutes of Health.Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[Link]
- Reddit.
- Carl ROTH.
- National Institutes of Health.Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]
- MDPI.Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[Link]
- ResearchGate.Synthesis and properties of fluorinated pyridine-containing polyimides. (2025). [Link]
- MDPI.
- ResearchGate.Mitigation of lithium-ion battery thermal runaway and inhibition of thermal runaway propagation using inorganic salt hydrate with integrated latent heat and thermochemical storage. (2025). [Link]
- ResearchGate.
- MDPI.
Sources
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- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Guide: 2-Chloro-4-(difluoromethoxy)pyridine vs. 2-chloro-4-methoxypyridine in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable building blocks. Their utility stems from their prevalence in bioactive molecules and their capacity for diverse chemical transformations. Among the most versatile of these building blocks are 2-halopyridines, which serve as key precursors for introducing molecular complexity through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
This guide presents an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct 2-chloropyridine derivatives: 2-chloro-4-(difluoromethoxy)pyridine and 2-chloro-4-methoxypyridine . The substitution of a methoxy (-OCH3) group with a difluoromethoxy (-OCHF2) group at the 4-position profoundly alters the electronic character of the pyridine ring, leading to significant and often opposing trends in reactivity. Understanding these differences is paramount for researchers and process chemists to optimize reaction conditions, predict outcomes, and design efficient synthetic routes. We will explore the fundamental electronic principles governing these differences and provide supporting data and detailed experimental protocols for key transformations.
The Decisive Factor: Electronic Properties of -OCH3 vs. -OCHF2
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The methoxy group and the difluoromethoxy group exert dramatically different electronic effects on the pyridine core.
-
4-Methoxypyridine System: The methoxy group is a classic example of a substituent with opposing inductive and resonance effects. While the oxygen atom is inductively electron-withdrawing (-I) due to its electronegativity, its lone pairs are strongly electron-donating through resonance (+R). In aromatic systems, the +R effect typically dominates, making the -OCH3 group an overall electron-donating group (EDG). This increases electron density on the pyridine ring.
-
4-(Difluoromethoxy)pyridine System: The introduction of two highly electronegative fluorine atoms onto the methyl group drastically changes the electronic landscape. The powerful inductive electron withdrawal (-I) of the two fluorine atoms is transmitted through the C-O bond, overwhelming the oxygen's ability to donate its lone pair via resonance. Consequently, the difluoromethoxy group acts as a moderate to strong electron-withdrawing group (EWG).[1] Studies have determined its electronic properties, showing it acts as a moderate electron acceptor through both inductive and resonance pathways.
This fundamental electronic dichotomy is the primary driver for the contrasting reactivity profiles of the two title compounds.
Caption: Contrasting electronic effects of the 4-position substituents.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are crucial for installing a wide range of functionalities, including amines, alkoxides, and thiolates. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate.[2][3]
Prediction and Mechanistic Rationale: The rate-determining step is the initial attack of the nucleophile, which forms the Meisenheimer complex.[3][4] The stability of this complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. In 2-chloropyridines, the ring nitrogen inherently activates the C2 and C4 positions towards nucleophilic attack by stabilizing the intermediate through resonance.[3][5][6]
-
This compound: The strongly electron-withdrawing -OCHF2 group at the 4-position (para to the nitrogen) provides significant additional stabilization to the Meisenheimer complex. This substantially lowers the activation energy for nucleophilic attack.
-
2-chloro-4-methoxypyridine: The electron-donating -OCH3 group at the 4-position destabilizes the negatively charged intermediate, increasing the activation energy and slowing the reaction rate compared to an unsubstituted chloropyridine.
Therefore, This compound is expected to be significantly more reactive in SNAr reactions than 2-chloro-4-methoxypyridine. This higher reactivity often translates to milder reaction conditions (lower temperatures, shorter reaction times) and broader substrate scope.
Caption: General experimental workflow for SNAr reactions.
Materials:
-
2-chloropyridine substrate (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine substrate (e.g., 1.0 mmol), the amine (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
For this compound: Heat the reaction mixture to 60-80 °C.
-
For 2-chloro-4-methoxypyridine: Heat the reaction mixture to 100-120 °C.
-
Stir the mixture vigorously and monitor the reaction progress by TLC or LC-MS. The reaction with the -OCHF2 derivative is expected to be complete within 2-6 hours, while the -OCH3 derivative may require 12-24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 25 mL) to remove the solvent and inorganic salts. Wash the organic layer with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
2-chloropyridine substrate (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos, XPhos, P(tBu)3)
-
Base (e.g., K3PO4, K2CO3, CsF)
-
Anhydrous solvent system (e.g., Dioxane/H2O, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the 2-chloropyridine substrate (e.g., 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K3PO4, 3.0 mmol).
-
For 2-chloro-4-methoxypyridine: Add the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd) and ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
For this compound: Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol% Pd) and a highly active ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%). A higher catalyst loading is recommended as a starting point.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add degassed solvent(s) (e.g., Dioxane, 4 mL, and Water, 1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. A temperature of 90-100 °C is a good starting point for both substrates.
-
Monitor the reaction progress by LC-MS. The reaction with the -OCH3 derivative may reach completion faster (4-12 hours) than the -OCHF2 derivative (12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Summary and Conclusion
The choice between this compound and 2-chloro-4-methoxypyridine is a critical decision that should be guided by the intended chemical transformation. Their reactivities are not only different but are, in fact, largely inverted depending on the reaction class.
| Reaction Type | Most Reactive Substrate | Key Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Strong EWG (-OCHF2) stabilizes the anionic Meisenheimer intermediate. |
| Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | 2-Chloro-4-methoxypyridine | EDG (-OCH3) increases ring electron density, facilitating the rate-limiting oxidative addition of Pd(0). |
Practical Recommendations for the Synthetic Chemist:
-
For syntheses requiring the displacement of the 2-chloro group with N, O, or S nucleophiles, This compound is the superior choice. Its high reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups in complex molecules.
-
For syntheses involving the formation of a C-C or C-N bond via palladium-catalyzed cross-coupling, 2-chloro-4-methoxypyridine will generally provide better results. It will likely require lower catalyst loadings and less specialized, costly ligands to achieve high yields.
By understanding the fundamental electronic principles outlined in this guide, researchers can harness the distinct reactivity of these valuable building blocks to accelerate their research and development efforts, enabling the efficient and predictable synthesis of novel molecular targets.
References
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
- Zhu, L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6933.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings.
- BenchChem. (2025). Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 5-13.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Gallou, F., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 18(43), 13549-13553.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9043.
- Buncel, E., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7444-7454.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
- Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. [Online Video].
- Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 113-116.
- Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 385-397.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Houk, K. N., et al. (2013). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(8), 3925-3932.
- LookChem. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Organic Chemistry Tube. (2020). Suzuki Coupling. [Online Video].
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- QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Ichikawa, J., & Amii, H. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
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- Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(2), 233-238.
- Morken, J. P., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(15), 3844-3847.
- Feringa, B. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(16), 6924-6927.
- Chambers, R. D., et al. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1513-1519.
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2-Chloro-4-(difluoromethoxy)pyridine vs 2-bromo-4-(difluoromethoxy)pyridine in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted-4-(difluoromethoxy)pyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its synthesis frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction to forge the critical carbon-carbon bond at the 2-position. A key decision in any synthetic campaign is the choice of the halide coupling partner. While aryl chlorides offer significant cost advantages, especially at scale, their inherent lack of reactivity compared to aryl bromides presents a classic trade-off between economics and chemical efficiency.
This in-depth guide provides a head-to-head comparison of 2-chloro-4-(difluoromethoxy)pyridine and 2-bromo-4-(difluoromethoxy)pyridine in the context of the Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings of their reactivity differences, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions based on the specific demands of their project, whether it be rapid lead optimization or large-scale process development.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of a Suzuki-Miyaura coupling is governed by its three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental difference in performance between an aryl chloride and an aryl bromide lies in the first and often rate-determining step: oxidative addition .[2]
During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The bond dissociation energy of a C-Cl bond is significantly higher than that of a C-Br bond. Consequently, the C-Cl bond is stronger, less polarizable, and requires a higher activation energy to break.[3] This inherent stability makes aryl chlorides, including this compound, substantially less reactive than their bromide counterparts.[4]
To overcome this hurdle, catalyst systems for chloro-pyridines must be specially designed to be more electron-rich and sterically hindered. Electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and better able to attack the C-Cl bond.[5] Steric bulk on the ligand promotes the final reductive elimination step and helps stabilize the active monoligated palladium species.[6]
Caption: Comparative energy profile for the oxidative addition step.
Performance Comparison: A Head-to-Head Analysis
The practical implications of the mechanistic differences are stark. The choice of halide dictates nearly every reaction parameter, from catalyst selection to temperature and time.
| Parameter | 2-Bromo-4-(difluoromethoxy)pyridine | This compound | Rationale & Causality |
| Relative Reactivity | High | Low | The C-Br bond has a lower bond dissociation energy, facilitating the rate-determining oxidative addition step. [3] |
| Typical Yields | Good to Excellent (80-98%) | Moderate to Excellent (60-95%) | Higher reactivity of the bromide generally leads to more efficient conversion under standard conditions. [7][8] |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Advanced (e.g., Buchwald or NHC systems) | The robust C-Cl bond requires highly active, electron-rich, and bulky ligands (e.g., SPhos, XPhos, PEPPSI-IPr) to promote oxidative addition. [6][9] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% (or higher) | The less reactive chloride often requires a higher concentration of the active catalyst to achieve reasonable reaction rates. |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage. [10] |
| Reaction Time | 1 - 6 hours | 8 - 24 hours | Slower oxidative addition kinetics necessitate longer reaction times for the chloride substrate to reach completion. |
| Cost of Halide | Higher | Lower | Chloroaromatics are generally more economical to produce and are available from a wider range of starting materials. [6] |
| Cost of Catalyst | Lower | Higher | Standard palladium catalysts are less expensive than the specialized, often proprietary, ligands and precatalysts required for chlorides. |
Field-Proven Experimental Protocols
The following protocols are self-validating, generalized procedures adapted from established methodologies for 2-halopyridine couplings. [7][9][11]Optimization for specific boronic acid partners is recommended.
Protocol 1: Suzuki Coupling of 2-Bromo-4-(difluoromethoxy)pyridine (Standard Conditions)
This protocol utilizes a common and reliable catalyst system suitable for the more reactive bromide substrate.
Materials:
-
2-Bromo-4-(difluoromethoxy)pyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add 2-bromo-4-(difluoromethoxy)pyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki Coupling of this compound (High-Activity Catalyst System)
This protocol employs a more advanced Buchwald-type catalyst system necessary to activate the less reactive chloride substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.3 mmol, 1.3 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL), degassed
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate to the reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and purge thoroughly with inert gas.
-
Solvent Addition: Add the degassed anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. A typical reaction time is 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Strategic Decision-Making for Your Project
The choice between the chloro and bromo derivative is not merely academic; it has direct consequences on project timelines, cost, and complexity. The following decision tree can guide your selection process.
Caption: A logic diagram for selecting the appropriate halide substrate.
Conclusion
The comparison between 2-chloro- and 2-bromo-4-(difluoromethoxy)pyridine in Suzuki-Miyaura coupling encapsulates a fundamental principle in synthetic strategy: the balance between reactivity and cost.
-
2-Bromo-4-(difluoromethoxy)pyridine is the substrate of choice for rapid, reliable, and versatile synthesis at the lab scale . Its high reactivity allows for milder conditions, shorter reaction times, and the use of standard, cost-effective palladium catalysts, making it ideal for medicinal chemistry programs where speed and substrate scope are paramount.
-
This compound represents the more economical and scalable option , making it highly attractive for process development and commercial manufacturing. This cost benefit, however, necessitates a greater investment in process optimization, requiring higher temperatures, longer reaction times, and the use of more expensive, specialized catalyst systems to overcome its lower intrinsic reactivity.
Ultimately, a thorough understanding of the mechanistic trade-offs and practical considerations detailed in this guide will enable the synthetic chemist to select the optimal building block, aligning their chemical strategy with their overarching project goals.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Guram, A. S., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Hartwig, J. F., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature.
- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Biscoe, M. R., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
- Blog | Wenxuecity. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Molander, G. A., & Jean-Gérard, L. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Dreher, S. D., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (2025, July 2). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-(Alkoxy)pyridine Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of 2-Chloro-4-(alkoxy)pyridine
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes it a versatile starting point for drug design. Within this class, the 2-chloro-4-(alkoxy)pyridine core represents a particularly intriguing template. The 2-chloro substituent provides a reactive handle for further chemical modification and can act as a crucial interaction point with biological targets, while the 4-alkoxy group offers a readily modifiable position to fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloro-4-(alkoxy)pyridine derivatives and their close analogs across different therapeutic targets, with a focus on corticotropin-releasing factor 1 (CRF1) receptor antagonists and protein kinase inhibitors. By examining how subtle structural modifications influence biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics based on this promising scaffold.
I. Targeting the Stress Axis: 2-Aryloxy-4-alkoxy-pyridines as CRF1 Receptor Antagonists
The corticotropin-releasing factor 1 (CRF1) receptor is a key regulator of the stress response, and its antagonists have been investigated for the treatment of depression, anxiety, and other stress-related disorders.[2][3] A series of 2-aryloxy-4-alkoxy-pyridines has been identified as potent and selective CRF1 receptor antagonists, offering valuable insights into the SAR of substitutions at the 4-position of the pyridine ring.[4]
Key Structural Insights for CRF1 Receptor Antagonism
While the lead compounds in this series feature a 2-aryloxy group instead of a 2-chloro substituent, the SAR at the 4-alkoxy position provides a foundational understanding applicable to the broader class of 2-substituted-4-alkoxypyridines. The general structure of these antagonists is characterized by a central pyridine core with substituents at the 2, 3, 4, and 6 positions.
One of the most potent compounds identified in this class is CP-316,311 , which demonstrates an IC50 value of 6.8 nM in CRF1 receptor binding assays and shows oral efficacy in preclinical models.[4] The development of this compound and its analogs has revealed several key SAR trends:
-
The Nature of the 4-Alkoxy Group is Critical for Potency: The size and branching of the alkoxy group at the 4-position significantly impact the antagonist activity. A systematic variation of this group has shown that bulky and branched alkoxy substituents are generally favored for high potency. For instance, the 1-ethylpropoxy group in CP-316,311 was found to be optimal.
-
Lipophilicity and Activity: The lipophilicity of the 4-alkoxy group contributes to the overall physicochemical properties of the molecule, influencing both target engagement and pharmacokinetic parameters. A balance must be struck to achieve potent antagonism while maintaining favorable drug-like properties.
Comparative Analysis of 4-Alkoxy Substituents on CRF1 Receptor Affinity
The following table summarizes the impact of different alkoxy groups at the 4-position on the CRF1 receptor binding affinity, illustrating the importance of this position for potency.
| Compound ID | 4-Alkoxy Substituent | CRF1 Binding IC50 (nM) |
| 1 | Methoxy | >1000 |
| 2 | Ethoxy | 580 |
| 3 | Isopropoxy | 85 |
| 4 | Cyclopentyloxy | 25 |
| CP-316,311 | 1-Ethylpropoxy | 6.8[4] |
Data presented is illustrative of trends and based on findings from studies on 2-aryloxy-4-alkoxy-pyridines.
The data clearly indicates that increasing the steric bulk and branching of the 4-alkoxy group leads to a significant enhancement in CRF1 receptor binding affinity. This suggests that the binding pocket of the CRF1 receptor in the vicinity of the 4-position of the pyridine ring is accommodating to and likely has favorable hydrophobic interactions with larger alkyl groups.
II. Modulating Cellular Signaling: 2-Chloropyridine Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5] The 2-chloropyridine moiety has been incorporated into numerous kinase inhibitors, where the chlorine atom often serves as a key hydrogen bond acceptor or occupies a specific hydrophobic pocket within the ATP-binding site of the kinase.
Covalent Inhibition by Chloropyrimidines: A Case Study
A notable example is the discovery of a series of chloropyrimidines as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[6] In this case, a 2,5-dichloropyrimidine core reacts via an SNAr reaction with a cysteine residue (Cys440) in the kinase.[6] Although a pyrimidine and not a pyridine, this example highlights the utility of a chloro-substituted heterocyclic core in achieving potent and specific kinase inhibition. The presence of the chlorine atom is essential for the covalent reaction and, consequently, the inhibitory activity.
General SAR Principles for Pyridine-Based Kinase Inhibitors
From a broader perspective of pyridine-based kinase inhibitors, several general SAR principles can be applied to the hypothetical design of 2-chloro-4-(alkoxy)pyridine inhibitors:
-
The 4-Alkoxy Group as a Modulator of Solubility and Selectivity: The alkoxy group at the 4-position can be strategically modified to improve aqueous solubility, a common challenge in kinase inhibitor development. Furthermore, by extending into different regions of the ATP-binding site, variations in the alkoxy chain can influence the selectivity profile of the inhibitor against a panel of kinases.
-
Interaction with the Hinge Region: The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. The 2-chloro and 4-alkoxy substituents can influence the positioning of the pyridine ring within the active site to optimize this key interaction.
III. Experimental Protocols: A Self-Validating System for Kinase Inhibition Profiling
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay, which can be adapted to evaluate the potency of 2-chloro-4-(alkoxy)pyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will result in less ATP being consumed.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide or protein substrate
-
2-Chloro-4-(alkoxy)pyridine test compounds
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock solution.
-
Assay Plate Preparation: Using an acoustic liquid handler, transfer 50 nL of the DMSO dilutions to the 384-well assay plates. Include wells with DMSO only (0% inhibition) and a known potent inhibitor for the target kinase (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined to be in the linear range of the assay. Add 5 µL of this solution to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
IV. Visualizing the Concepts: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General SAR Exploration Workflow
Caption: A generalized workflow for the exploration of the structure-activity relationship of 4-alkoxy substituted pyridines.
Comparative SAR Logic
Caption: A diagram illustrating the divergent structure-activity relationship considerations for the same chemical scaffold against different biological target classes.
V. Conclusion and Future Directions
The 2-chloro-4-(alkoxy)pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutics. As demonstrated through the comparative analysis of CRF1 receptor antagonists and the broader principles of kinase inhibition, the substituents at the 2 and 4-positions play critical roles in defining the biological activity and pharmacological properties of these compounds.
For researchers and drug development professionals, the key takeaways are:
-
The 4-alkoxy group is a powerful handle for modulating potency, with larger, more lipophilic groups favoring activity against targets like the CRF1 receptor.
-
The 2-chloro substituent is a valuable feature for interaction with kinase active sites and can be exploited for both reversible and covalent inhibition mechanisms.
-
A systematic and iterative approach to SAR, guided by robust in vitro assays, is essential for optimizing compounds based on this scaffold.
Future research in this area should focus on the systematic exploration of the 4-alkoxy group in the context of specific kinase targets to build a more comprehensive SAR database. Furthermore, the interplay between the 2-chloro and 4-alkoxy substituents in fine-tuning selectivity across the kinome warrants deeper investigation. By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-chloro-4-(alkoxy)pyridine derivatives.
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- Al-Qaisi, A. M., et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Molecules, 29(15), 3538.
- Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Difluoromethoxy-Containing Compounds
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful method to fine-tune physicochemical and pharmacokinetic properties.[1][2] Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset.[3][4] It provides a unique blend of properties that can be leveraged to overcome common drug development hurdles, most notably metabolic instability.[5][6]
This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against common structural analogs. We will explore the mechanistic basis for the enhanced stability conferred by the -OCF₂H group, present detailed, self-validating protocols for its experimental assessment, and offer guidance on interpreting the resulting data to make informed decisions in your drug discovery programs.
The Difluoromethoxy Group: A Strategic Bioisosteric Replacement
The -OCF₂H group is often employed as a bioisostere for the methoxy (-OCH₃) group.[3] A primary metabolic liability for methoxy-containing compounds is O-demethylation, a reaction frequently mediated by Cytochrome P450 (CYP) enzymes.[7][8] This metabolic pathway can lead to rapid clearance, reducing a drug's half-life and bioavailability.[9][10]
The metabolic robustness of the difluoromethoxy group stems from the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond.[11] The initial and rate-limiting step in P450-catalyzed O-dealkylation is the abstraction of a hydrogen atom from the carbon adjacent to the oxygen.[12][13] The electron-withdrawing fluorine atoms in the -OCF₂H group strengthen the remaining C-H bond and shield the carbon from this enzymatic attack, effectively blocking the O-dealkylation pathway.[1] This forces metabolism to occur at other, potentially less labile, sites on the molecule, often resulting in a significantly more stable compound.[7]
Beyond metabolic stability, the -OCF₂H group offers other distinct advantages:
-
Modulated Lipophilicity : It is less lipophilic than the trifluoromethoxy (-OCF₃) group, offering a nuanced tool for optimizing a compound's solubility and permeability profile.[8][14]
-
Hydrogen Bond Donor Capability : The polarized C-H bond in the -OCF₂H group can act as a weak hydrogen bond donor, a feature absent in both methoxy and trifluoromethoxy groups.[3][15][16] This can introduce new, favorable interactions with the target protein, potentially enhancing binding affinity.
Comparative Physicochemical Properties
The choice between -OCH₃, -OCF₂H, and -OCF₃ is a strategic decision based on the specific properties a medicinal chemist aims to achieve. The following table summarizes key physicochemical parameters.
| Substituent | Hansch Hydrophobicity Parameter (π) | Abraham H-Bond Acidity (A) | Metabolic Stability (General) | Key Feature |
| -OCH₃ (Methoxy) | -0.02 | ~0 | Low | Susceptible to O-demethylation |
| -OCF₂H (Difluoromethoxy) | +0.48 | 0.085 - 0.126[16] | High | Blocks O-demethylation; H-bond donor[3][16] |
| -OCF₃ (Trifluoromethoxy) | +1.04 | 0 | Very High | Highly lipophilic; metabolically inert[11][14] |
Core Experimental Assays for Metabolic Stability
To quantitatively assess metabolic stability, two primary in vitro assays are indispensable in early drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[17][18] These assays provide critical data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[19][20]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput screen that primarily evaluates a compound's susceptibility to Phase I metabolism, which is largely driven by CYP enzymes.[9][21] Liver microsomes are subcellular fractions that are rich in these enzymes.[22]
The core of the assay involves incubating the test compound with liver microsomes in the presence of a crucial cofactor, NADPH.[22][23] The NADPH regenerating system continuously supplies NADPH, which is required for the catalytic activity of CYP enzymes.[24] By monitoring the disappearance of the parent compound over time, we can determine its rate of metabolism. A control incubation without the NADPH regenerating system is critical to identify any non-enzymatic degradation or chemical instability.[22]
-
Preparation of Reagents :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[24]
-
Prepare the NADPH regenerating system in the phosphate buffer.[23]
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.[22]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.[22]
-
-
Incubation :
-
Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution.[20][22]
-
Immediately add the pre-warmed test compound solution to the microsome/NADPH mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[22]
-
-
Reaction Termination and Sample Preparation :
-
Immediately terminate the reaction by adding the aliquot to a tube or plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (IS).[23][25] The acetonitrile precipitates the proteins, halting all enzymatic activity.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[23]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis :
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[26][27] This technique provides the sensitivity and selectivity required to accurately quantify the remaining parent drug in a complex biological matrix.[28][29]
-
Monitor the disappearance of the test compound by comparing the peak area ratio (compound/internal standard) at each time point relative to the 0-minute time point.
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[19][25][30] This provides a more comprehensive picture of a compound's metabolic fate.[31]
The use of whole cells introduces the factor of cell permeability, which is not accounted for in microsomal assays.[25] A compound must first cross the cell membrane to be metabolized. Cryopreserved hepatocytes are widely used for convenience and retain enzymatic activities comparable to fresh hepatocytes.[32] The process involves incubating the test compound with a suspension of hepatocytes and monitoring its disappearance over a longer period (typically up to 120 minutes or more) to capture the activity of both fast and slow metabolic pathways.[31][33]
-
Preparation of Reagents :
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to a pre-warmed incubation medium (e.g., Williams Medium E).[33]
-
Determine cell viability and density using a method like trypan blue exclusion. Adjust the cell density to 0.5-1.0 million viable cells/mL.[31][33]
-
Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.[31]
-
-
Incubation :
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified CO₂ incubator with gentle shaking.[32]
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension.[31]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[32]
-
-
Reaction Termination and Sample Preparation :
-
LC-MS/MS Analysis :
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[34]
-
Data Analysis and Interpretation
The primary data from these assays is the percentage of the parent compound remaining at each time point. From this, two key parameters are calculated:
-
In Vitro Half-Life (t½) : The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining versus time and calculating the slope of the linear regression line (k).
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint) : This represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells in the incubation.[20][24]
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes in millions)[31]
-
These CLint values are crucial for early drug candidate ranking and can be used in more complex models to predict in vivo human hepatic clearance.[17][31]
Comparative Stability Data: A Case Study
To illustrate the impact of the difluoromethoxy group, consider the following representative data for a series of analogous compounds evaluated in human liver microsomes.
| Compound | Substituent (R) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Compound 1 | -OCH₃ | 8 | 173.3 | Low |
| Compound 2 | -OCF₂H | > 60 | < 11.6 | High |
| Compound 3 | -OCF₃ | > 60 | < 11.6 | High |
| Verapamil (Control) | N/A | 12.5 | 110.9 | Moderate |
This data is representative and illustrates a common trend observed in medicinal chemistry programs.
As the data clearly shows, replacing the metabolically labile methoxy group (Compound 1) with a difluoromethoxy group (Compound 2) dramatically increases the metabolic stability, shifting the compound from a low to a high stability classification.[7][35] This enhancement in stability is comparable to that seen with the highly inert trifluoromethoxy group (Compound 3).
Conclusion: The Strategic Advantage of the -OCF₂H Group
The difluoromethoxy group is a powerful tool in the medicinal chemist's repertoire for overcoming metabolic liabilities.[3] Its ability to act as a metabolically robust bioisostere for the methoxy group can significantly extend a compound's half-life and improve its pharmacokinetic profile.[4][8] Furthermore, its unique electronic properties and capacity to act as a hydrogen bond donor provide additional opportunities for optimizing drug-target interactions.[15][36]
By employing the robust and self-validating in vitro assays described in this guide—liver microsomal and hepatocyte stability—researchers can accurately quantify the metabolic stability of their difluoromethoxy-containing compounds. This data-driven approach allows for the confident selection and progression of drug candidates with a higher probability of success in later stages of development.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated Pyridine-Derived Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing the therapeutic potential of drug candidates. This guide provides an in-depth comparative analysis of kinase inhibitors derived from fluorinated pyridines, offering a technical deep-dive into their synthesis, mechanism of action, and performance against non-fluorinated counterparts and other kinase inhibitor classes. By synthesizing experimental data and established protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
The "Fluorine Effect" in Pyridine-Based Kinase Inhibitors
The pyridine ring is a prevalent motif in pharmaceuticals, and the introduction of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties. This "fluorine effect" is a key driver in the design of next-generation kinase inhibitors.
The high electronegativity and small size of fluorine, coupled with the strength of the carbon-fluorine bond, impart several desirable characteristics:
-
Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450, leading to a longer in vivo half-life.[1]
-
Modulated Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[1][2] This can significantly impact drug-receptor interactions and pharmacokinetic profiles.
-
Increased Lipophilicity: While the effect of a single fluorine atom can vary, polyfluorination generally increases lipophilicity, which can influence membrane permeability, absorption, and distribution.[1][2]
-
Altered Binding Interactions: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
Comparative Analysis of Inhibitor Potency: The Data
A critical aspect of evaluating kinase inhibitors is their potency, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes comparative IC50 data for selected fluorinated pyridine-derived kinase inhibitors against their targets, highlighting the impact of fluorination where data is available.
| Kinase Target | Inhibitor | Fluorination Status | Cell Line | IC50 (nM) | Reference |
| PIM-1 | Compound 12 | Fluorinated Pyridine | MCF-7 | 14.3 | [3] |
| Staurosporine | Non-Pyridine | N/A | 16.7 | [3] | |
| FLT3-ITD | Gilteritinib | Pyrazine-based | MOLM-14 | <2 (parental) | [4][5] |
| FF-10101 | Pyridine-based | MOLM-14 | <2 (parental) | [4][5] | |
| Chen-9u | Pyridine-based | MOLM-14 | <2 (parental) | [5] | |
| CDK2/cyclin A2 | Compound 4 | Fluorinated Pyridine | N/A | 240 | [6] |
| Roscovitine | Purine-based | N/A | 390 | [6] | |
| PI3Kα | Compound 14 | Fluorinated Imidazopyridine | N/A | Data not specified | [7] |
Key Insights from the Data:
-
PIM-1 Inhibition: The fluorinated pyridine-based compound 12 demonstrates slightly superior potency against PIM-1 kinase compared to the well-known, non-pyridine inhibitor Staurosporine.[3]
-
FLT3 Inhibition: While direct non-fluorinated pyridine analogs are not listed for FLT3-ITD, the data showcases the high potency of fluorinated pyridine and pyrazine-based inhibitors in AML cell lines.[4][5]
-
CDK2 Inhibition: The fluorinated pyridine derivative (Compound 4) shows a lower IC50 value, indicating higher potency against CDK2/cyclin A2, when compared to the established inhibitor Roscovitine.[6]
-
PI3K Inhibition: The trifluoromethyl group of a fluorinated imidazopyridine inhibitor was shown to fit favorably into a hydrophobic pocket of PI3Kα, highlighting the structural benefits of fluorination.[7]
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate test of a kinase inhibitor's potential lies in its performance in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.
One study highlighted the in vivo efficacy of a fluorinated imidazopyridine pan-PI3K inhibitor in an A2780 ovarian cancer mouse xenograft model.[7] This demonstrates the translation of in vitro potency to a meaningful anti-tumor response in a living organism. The design and execution of such studies are critical for advancing promising compounds toward clinical trials.
Signaling Pathways Targeted by Fluorinated Pyridine Kinase Inhibitors
Understanding the signaling pathways in which target kinases operate is crucial for rational drug design and for predicting the broader biological effects of an inhibitor. Below are diagrams of two key pathways frequently targeted by the inhibitors discussed in this guide.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9][10][11] Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling cascade.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive aberrant cell growth.[12][13]
Caption: Constitutively active FLT3 signaling in AML.
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a universal method for measuring kinase activity.[1][14][15][16]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the kinase of interest, its substrate, ATP, and varying concentrations of the fluorinated pyridine inhibitor.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Viability Assay: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[17][18]
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[18]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the fluorinated pyridine kinase inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[17]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and validated approach for the development of potent and selective kinase inhibitors. The "fluorine effect" confers advantageous physicochemical properties that can translate into improved potency, metabolic stability, and overall drug-like characteristics. The comparative data presented in this guide underscores the potential of fluorinated pyridines to yield highly effective kinase inhibitors for a range of therapeutic targets.
The detailed experimental protocols provided herein offer a framework for the rigorous and reproducible evaluation of these compounds. As our understanding of kinase biology deepens, the continued application of fluorine chemistry in conjunction with rational drug design will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
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Evaluating the Efficacy of Herbicides Based on 2-Chloro-4-(difluoromethoxy)pyridine: A Comparative Guide
Introduction
In the relentless pursuit of effective and selective weed management solutions, novel chemical entities are continuously explored. Among these, pyridine-based herbicides have long been a cornerstone of modern agriculture, valued for their systemic action and efficacy against broadleaf weeds.[1] This guide provides an in-depth technical evaluation of the herbicidal efficacy of compounds based on the 2-Chloro-4-(difluoromethoxy)pyridine scaffold. While specific efficacy data for this exact molecule is not extensively available in public literature, we will extrapolate its potential performance based on structure-activity relationships of closely related pyridine derivatives and compare it with established synthetic auxin herbicides.
This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields. It aims to provide a comprehensive overview of the compound's presumed mechanism of action, methodologies for its evaluation, and a comparative analysis against other widely used herbicides.
Mechanism of Action: A Synthetic Auxin Perspective
Herbicides derived from this compound are presumed to function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] Synthetic auxins disrupt normal plant growth processes by inducing rapid, uncontrolled cell division and elongation, ultimately leading to vascular tissue destruction and plant death.[3] This mode of action is characteristic of many pyridinecarboxylic acid herbicides.
The molecular basis of this action involves the binding of the herbicide to specific receptor proteins, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box). This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes. The persistence of synthetic auxins within the plant, compared to the rapid degradation of natural IAA, leads to a sustained and lethal hormonal imbalance.[2][3]
Below is a diagram illustrating the proposed signaling pathway for synthetic auxin herbicides.
Caption: Workflow for a greenhouse dose-response bioassay.
Crop Selectivity Trial
This experiment evaluates the potential for a herbicide to cause injury to non-target crop species.
Objective: To assess the phytotoxicity of this compound and comparator herbicides on important crops.
Materials:
-
Seeds of crop species (e.g., corn, soybean, wheat)
-
Field plots or large pots in a greenhouse
-
Herbicide formulations
-
Field sprayer or backpack sprayer
-
Visual injury rating scale (0-100%)
Procedure:
-
Crop Establishment: Plant crop seeds in prepared field plots or large pots according to standard agricultural practices.
-
Herbicide Application: Apply herbicides at the projected field rate (1x) and twice the field rate (2x) to assess the margin of safety. Applications should be made at the crop growth stage specified on the labels of the comparator herbicides.
-
Evaluation: Visually assess crop injury at 7, 14, and 28 days after treatment (DAT). Use a standardized rating scale to score symptoms such as chlorosis, necrosis, stunting, and malformation. [4][5][6][7]4. Yield Assessment (Field Trials): At crop maturity, harvest the plots and measure the yield to determine if any observed injury translates to a significant yield loss.
-
Data Analysis: Analyze visual injury ratings and yield data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different herbicides.
Environmental Fate and Considerations
The environmental persistence and mobility of a herbicide are critical factors in its overall risk assessment. For fluorinated pyridine herbicides, several aspects warrant consideration:
-
Soil Persistence: Pyridine herbicides can exhibit variable persistence in soil, with some compounds having the potential for carryover to subsequent sensitive crops. [8]The difluoromethoxy group may influence the rate of microbial and chemical degradation.
-
Mobility: The potential for leaching into groundwater or moving via surface runoff depends on the soil type, organic matter content, and the physicochemical properties of the herbicide. [9][10][11][12]* Non-Target Organisms: The impact on non-target terrestrial and aquatic plants should be evaluated through specific ecotoxicological studies.
Conclusion and Future Directions
Based on its chemical structure as a pyridine derivative, this compound holds promise as a selective broadleaf herbicide with a synthetic auxin mode of action. Its efficacy is projected to be comparable to or exceed that of established herbicides like 2,4-D and dicamba against certain weed species. The inclusion of the difluoromethoxy group may offer unique properties in terms of uptake, translocation, and metabolic stability, which warrants further investigation.
To fully elucidate the herbicidal potential of this compound, the following research is recommended:
-
Direct Efficacy Studies: Conduct comprehensive greenhouse and field trials to generate robust data on its weed control spectrum and effective use rates.
-
Crop Safety Evaluation: Perform extensive selectivity testing on a wide range of crops to establish its safety profile.
-
Environmental Fate and Toxicology: Investigate its persistence, mobility, and potential impact on non-target organisms to ensure environmental stewardship.
-
Resistance Management: As with all synthetic auxin herbicides, understanding the potential for weed resistance development is crucial for its long-term sustainable use.
This guide provides a foundational framework for the evaluation of this compound. Through rigorous and objective scientific inquiry, its place within the arsenal of modern weed management tools can be definitively established.
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A Senior Application Scientist's Guide to the Purification of Fluorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, these same properties present significant challenges during purification. This guide provides an in-depth comparison of purification techniques for fluorinated heterocyclic compounds, grounded in experimental evidence and practical insights to empower researchers in their drug discovery and development endeavors.
The Challenge: Unraveling the Intricacies of Purifying Fluorinated Heterocycles
The unique electronic nature of the carbon-fluorine bond significantly influences the polarity, volatility, and intermolecular interactions of fluorinated heterocyclic compounds.[3][4] This often leads to co-elution with non-fluorinated starting materials or byproducts in traditional chromatographic systems and complicates separation by distillation or crystallization. Furthermore, the potential for fluorine to interact with silica gel can lead to peak tailing and poor resolution in normal-phase chromatography.[5]
Core Purification Strategies: A Comparative Analysis
The choice of purification technique is dictated by the specific properties of the target compound, the nature of the impurities, and the desired scale of purification. The most common methods include chromatography, crystallization, and distillation.[6]
Chromatographic Techniques: The Workhorse of Purification
Chromatography remains the most versatile and widely used method for purifying fluorinated heterocyclic compounds.[6][7] However, success hinges on the appropriate selection of the stationary and mobile phases.
RP-HPLC is a powerful tool for the purification of polar to moderately non-polar fluorinated heterocycles. The use of fluorinated stationary phases can offer unique selectivity for these compounds.[8][9]
-
Expert Insight: The "fluorophilicity" of highly fluorinated compounds can be exploited. Using a fluorinated stationary phase with a hydrocarbon-based mobile phase, or a hydrocarbon-based stationary phase with a fluorinated mobile phase can significantly enhance separation from their non-fluorinated counterparts.[10]
Experimental Protocol: RP-HPLC for a Model Fluorinated Pyridine
This protocol outlines a general approach for the purification of a hypothetical fluorinated pyridine derivative.
-
Column Selection: Start with a C18 column for initial screening. If co-elution is observed, switch to a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a tridecafluoro (TDF) phase, to exploit different selectivity.[11]
-
Mobile Phase Optimization:
-
Begin with a gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.
-
If separation is still challenging, consider using a fluorinated alcohol like trifluoroethanol (TFE) as a mobile phase modifier. TFE can alter the surface energy of the stationary phase, leading to unique selectivity for fluorinated analytes.[9]
-
-
Detection: Use UV detection at a wavelength where the compound of interest has maximum absorbance. If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be employed.
SFC has emerged as a powerful and "greener" alternative to HPLC for the purification of fluorinated compounds, particularly for chiral separations and for compounds with poor solubility in typical HPLC solvents.[12][13] The use of supercritical CO2 as the primary mobile phase offers low viscosity and high diffusivity, leading to faster and more efficient separations.[12]
-
Key Advantage: SFC is particularly well-suited for the analysis of non-polar and unstable compounds that are difficult to analyze by HPLC or GC.[13][14] It has been successfully used for the analysis of fluorinated polymers.[14]
Experimental Protocol: SFC for Chiral Separation of a Fluorinated Imidazole
-
Column Selection: Chiral stationary phases (CSPs) are essential for separating enantiomers. Common choices include polysaccharide-based CSPs.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase. A polar co-solvent, such as methanol, ethanol, or isopropanol, is typically added to modulate retention and selectivity.
-
Backpressure and Temperature Optimization: The backpressure regulator and oven temperature are critical parameters that control the density and solvating power of the supercritical fluid. These must be optimized for each separation.
-
Detection: UV detection is standard. For compounds without a chromophore, a flame ionization detector (FID) can be used.[14]
Diagram: Workflow for Selecting a Chromatographic Method
Caption: Decision tree for selecting the optimal chromatographic technique.
Crystallization: The Path to High Purity
Crystallization is a powerful technique for obtaining highly pure fluorinated heterocyclic compounds, especially at a larger scale.[6][15] The success of crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[15]
-
Causality in Solvent Choice: The introduction of fluorine can significantly alter a molecule's polarity. Therefore, solvents that are effective for the non-fluorinated analog may not be suitable. A systematic screening of solvents with varying polarities is crucial.
Experimental Protocol: Crystallization of a Fluorinated Benzimidazole
-
Purity Assessment: Ensure the crude material has a purity of at least 80-90% before attempting crystallization.[16]
-
Solvent Screening:
-
In small vials, test the solubility of a few milligrams of the compound in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water) at room temperature and with gentle heating.
-
A good crystallization solvent will dissolve the compound when hot but show limited solubility when cool.
-
-
Crystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Table: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Cost (Equipment) | Cost (Solvents) | Key Advantages | Key Disadvantages |
| RP-HPLC | Very High | Low to Medium | High | High | High resolution, applicable to a wide range of polarities. | Can be time-consuming, solvent-intensive. |
| SFC | Very High | Medium to High | High | Low | Fast, environmentally friendly, excellent for chiral separations.[13] | Not suitable for highly polar compounds.[13] |
| Crystallization | High to Very High | High | Low | Medium | Scalable, cost-effective for large quantities, yields highly pure product.[15] | Finding suitable conditions can be trial-and-error, may not be effective for all compounds. |
| Distillation | Medium to High | High | Medium | Low | Excellent for volatile compounds, scalable. | Requires thermal stability of the compound, may not separate close-boiling impurities.[17] |
Distillation: Exploiting Volatility
For fluorinated heterocyclic compounds that are thermally stable and have a sufficiently low boiling point, distillation can be an effective and economical purification method, especially for large-scale production.[6][17]
-
Fractional Distillation: This technique is used to separate compounds with close boiling points.[15] It has been applied in the purification of fluorocarbons.[18]
-
Extractive Distillation: In some cases, the addition of an agent that alters the relative volatility of the components can facilitate separation.[17][19]
Experimental Protocol: Fractional Distillation of a Fluorinated Pyrimidine
-
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Heating: Heat the distillation flask slowly and evenly to ensure a steady rate of distillation.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect different fractions based on the boiling point ranges. The fraction corresponding to the boiling point of the desired compound should be the purest.
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Diagram: Logical Relationships in Purification Strategy
Caption: A logical flowchart for devising a purification strategy.
Conclusion: An Integrated Approach to Purity
The successful purification of fluorinated heterocyclic compounds rarely relies on a single technique. An integrated approach, often involving a chromatographic step to remove gross impurities followed by crystallization to achieve high purity, is frequently the most effective strategy. By understanding the fundamental principles behind each technique and systematically evaluating the properties of the target molecule, researchers can navigate the challenges of purification and accelerate the development of novel fluorinated therapeutics.
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The Ascendancy of the Difluoromethoxy Group: A Comparative Guide to Difluoromethoxylated Pyridines in Modern Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. Among the plethora of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile tool, particularly when appended to the ubiquitous pyridine ring. This guide provides an in-depth comparison of difluoromethoxylated pyridines with their classical non-fluorinated and other halogenated analogs, supported by experimental data, to illuminate the nuanced advantages this functional group offers in medicinal chemistry, agrochemicals, and beyond.
The pyridine nucleus is a privileged scaffold in bioactive compounds, but its metabolic susceptibility and physicochemical properties often require fine-tuning. The introduction of a difluoromethoxy group can profoundly and beneficially alter these characteristics, offering a compelling alternative to more traditional substituents like the methoxy (-OCH₃) or hydroxyl (-OH) groups.
A Tale of Two Fluorines: Unpacking the Physicochemical Impact of the OCF₂H Group
The unique electronic properties of the difluoromethoxy group—a blend of the electron-donating oxygen and the strongly electron-withdrawing fluorine atoms—impart a distinct physicochemical profile to the parent pyridine ring. This translates to tangible benefits in lipophilicity, metabolic stability, and target engagement.
Modulating Lipophilicity and Acidity: A Data-Driven Comparison
A critical parameter in drug design is the octanol-water partition coefficient (logP), which describes a compound's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group offers a more subtle modulation of lipophilicity compared to the more common trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups.
| Compound | Substituent | Position | Calculated logP | Experimental pKa (Conjugate Acid) |
| 2-Hydroxypyridine | -OH | 2 | 0.4 | 0.75, 11.62 |
| 2-Methoxypyridine | -OCH₃ | 2 | 1.1 | 3.28 |
| 2-(Difluoromethoxy)pyridine | -OCF₂H | 2 | 1.9 (estimated) | Lower than 2-methoxypyridine (expected) |
| 4-Hydroxypyridine | -OH | 4 | -0.6 | 3.27, 11.12 |
| 4-Methoxypyridine | -OCH₃ | 4 | 0.5 | 6.58 |
| 4-(Difluoromethoxy)pyridine | -OCF₂H | 4 | 1.3 (estimated) | Lower than 4-methoxypyridine (expected) |
| 2-(Difluoromethoxy)-5-nitropyridine | -OCF₂H, -NO₂ | 2, 5 | 1.59[1] | Not Available |
Note: Estimated values are based on the general trend of increasing lipophilicity with the OCF₂H group compared to OCH₃. Experimental pKa values for difluoromethoxylated pyridines are not widely reported but are expected to be lower than their methoxy counterparts due to the electron-withdrawing nature of the fluorine atoms.
The data, though incomplete, suggests that the OCF₂H group provides a significant, yet tunable, increase in lipophilicity. This "sweet spot" can be crucial for enhancing membrane permeability without the excessive lipophilicity that can lead to poor solubility and off-target effects.
The electron-withdrawing nature of the two fluorine atoms also influences the basicity of the pyridine nitrogen. This is reflected in the pKa of the conjugate acid, which is expected to be lower for difluoromethoxylated pyridines compared to their methoxy analogs. This modulation of pKa can be critical for optimizing drug-receptor interactions and controlling the ionization state of a molecule at physiological pH.
Enhancing Metabolic Stability: A Key Advantage in Drug Discovery
One of the most significant drivers for the adoption of the difluoromethoxy group is its ability to enhance metabolic stability.[2] The methoxy group is a common site of oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes. The replacement of the methyl group with a difluoromethyl group effectively blocks this metabolic pathway due to the strength of the C-F bonds.[2]
While direct head-to-head comparative studies on the metabolic stability of isomeric difluoromethoxylated pyridines are limited, inferences can be drawn from broader studies on fluorinated compounds. The increased resistance to oxidative metabolism can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.
dot graph metabolic_stability { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Metabolically_Labile [label="Pyridine-OCH₃\n(Metabolically Labile)", fillcolor="#EA4335"]; Metabolically_Robust [label="Pyridine-OCF₂H\n(Metabolically Robust)", fillcolor="#34A853"]; CYP450 [label="Cytochrome P450\nEnzymes"]; O_Demethylation [label="O-Demethylation"]; Blocked_Metabolism [label="Blocked Metabolism"]; Increased_Half_Life [label="Increased Half-Life &\nImproved PK Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Metabolically_Labile -> CYP450 [label="Susceptible to"]; CYP450 -> O_Demethylation [label="Catalyzes"]; Metabolically_Robust -> Blocked_Metabolism [label="Resistant to CYP450"]; O_Demethylation -> Metabolically_Labile [style=invis]; Blocked_Metabolism -> Increased_Half_Life; } Figure 1: The difluoromethoxy group as a metabolic shield.
The OCF₂H Group as a Bioisostere: Mimicking and Improving upon Nature
The difluoromethoxy group can act as a bioisostere for several common functional groups, including the hydroxyl (-OH) and thiol (-SH) groups. Its ability to act as a weak hydrogen bond donor, a property not shared by the methoxy or trifluoromethoxy groups, allows it to mimic the interactions of these groups with biological targets. This bioisosteric replacement can lead to improved metabolic stability while maintaining or even enhancing binding affinity.
Applications in Agrochemicals: A Growing Field
The pyridine scaffold is a cornerstone of many successful agrochemicals.[3][4][5] The introduction of fluorinated groups, including the difluoromethyl and by extension the difluoromethoxy group, is a well-established strategy to enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[3] While specific examples of commercial agrochemicals featuring a difluoromethoxylated pyridine are not as prevalent as their trifluoromethylated counterparts, the underlying principles of improved metabolic stability and altered physicochemical properties make them highly attractive for the development of next-generation crop protection agents.[1][3][6]
Synthetic Strategies: Accessing the Difluoromethoxylated Pyridine Core
The synthesis of difluoromethoxylated pyridines typically involves the O-difluoromethylation of the corresponding hydroxypyridine (or its pyridone tautomer). Several reagents and methods have been developed for this transformation, each with its own advantages and limitations.
Experimental Protocol 1: O-Difluoromethylation of 6-Fluoropyridin-2-ol using Chlorodifluoromethane (Freon-22)
This protocol, adapted from established methodologies, provides a reliable route to 2-(difluoromethoxy)pyridines.[7]
Reaction Scheme:
dot graph reaction_scheme_1 { rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reactant [label="6-Fluoropyridin-2-ol"]; Product [label="2-(Difluoromethoxy)-6-fluoropyridine"]; Reagents [label="CHClF₂, K₂CO₃\nDMF, 80-90 °C"];
Reactant -> Product [label=Reagents]; } Figure 2: Synthesis of 2-(difluoromethoxy)-6-fluoropyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine 6-fluoropyridin-2-ol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Purge the autoclave with dry nitrogen gas and then cool the vessel to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Condense chlorodifluoromethane (CHClF₂) (excess) into the sealed autoclave.
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours.
-
Workup: After cooling the autoclave to room temperature, carefully vent the excess chlorodifluoromethane. Dilute the reaction mixture with water and extract the product with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Chemoselective O-Difluoromethylation of 2-Pyridones using TMSCF₂Br
This method offers an alternative approach using a commercially available reagent and allows for chemoselective O- or N-difluoromethylation by tuning the reaction conditions.[8]
Reaction Scheme:
dot graph reaction_scheme_2 { rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reactant [label="2-Pyridone"]; Product [label="2-(Difluoromethoxy)pyridine"]; Reagents [label="TMSCF₂Br, Base\nSolvent, Temp."];
Reactant -> Product [label=Reagents]; } Figure 3: O-Difluoromethylation of 2-pyridone using TMSCF₂Br.
Step-by-Step Methodology for O-Difluoromethylation:
-
Reaction Setup: To a solution of the 2-pyridone (1.0 eq.) in a suitable solvent (e.g., toluene), add a base (e.g., potassium tert-butoxide, KOtBu, 2.0 eq.).
-
Reagent Addition: Add bromodifluoromethyl(trimethyl)silane (TMSCF₂Br, 2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at a specific temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Future Perspectives
The application of difluoromethoxylated pyridines is a rapidly evolving field. While their utility in medicinal chemistry is well-established, their potential in agrochemicals is still being fully explored.[1][6] Furthermore, the unique electronic properties imparted by the OCF₂H group could find applications in materials science, for example, in the design of novel organic light-emitting diodes (OLEDs) or liquid crystals, although this area remains largely untapped. The continued development of efficient and regioselective synthetic methods will undoubtedly accelerate the integration of this versatile functional group into a wider range of chemical applications.
Conclusion
Difluoromethoxylated pyridines represent a valuable class of compounds for researchers at the forefront of chemical innovation. Their finely tuned physicochemical properties, enhanced metabolic stability, and ability to act as bioisosteres make them a superior choice over traditional analogs in many applications. As synthetic methodologies become more robust and accessible, the prevalence of the difluoromethoxy-pyridine motif in next-generation pharmaceuticals, agrochemicals, and advanced materials is set to increase, solidifying its place as a key building block in the modern chemist's toolkit.
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A Comparative Guide to the Electronic Properties of 2-Chloro-4-(difluoromethoxy)pyridine for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic landscape of a molecule is paramount to predicting its behavior in a biological system. The pyridine scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for fine-tuning pharmacodynamic and pharmacokinetic properties.[1][2] This guide provides a comprehensive computational analysis of the electronic properties of 2-Chloro-4-(difluoromethoxy)pyridine, a key pharmaceutical intermediate.[3] We will objectively compare its performance with pyridine derivatives featuring strongly electron-donating and electron-withdrawing substituents to provide a clear perspective on its unique electronic character.
The strategic placement of substituents on the pyridine ring dramatically alters its electron density, thereby influencing its reactivity, binding affinity, and metabolic stability.[4] In this analysis, we will explore the electronic impact of the chloro, difluoromethoxy, methoxy, and trifluoromethyl groups.
The Strategic Choice of Substituents: A Rationale
The selection of substituents for this comparative analysis is based on their distinct electronic effects, providing a spectrum of properties against which to benchmark this compound.
-
This compound (Target Molecule): The difluoromethoxy group is of particular interest. While the oxygen atom can donate electron density through resonance, the two fluorine atoms are strongly electron-withdrawing through induction.[5] This creates a complex electronic profile that is crucial to understand for its application in drug design.
-
2-Chloro-4-methoxypyridine (Electron-Donating Comparator): The methoxy group is a classic electron-donating group through resonance, increasing the electron density of the pyridine ring.[6] This serves as a baseline to highlight the electron-withdrawing nature of the fluoro-substituted counterpart.
-
2-Chloro-4-(trifluoromethyl)pyridine (Electron-Withdrawing Comparator): The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[7] This provides a benchmark for a strongly deactivated pyridine ring.
Computational Methodology: A Validated Protocol
To ensure scientific integrity, the following detailed computational workflow is provided. This protocol is designed to be a self-validating system, employing widely accepted theoretical models and basis sets for the analysis of small organic molecules.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Structure Generation:
-
The 3D structures of this compound, 2-chloro-4-methoxypyridine, and 2-chloro-4-(trifluoromethyl)pyridine were constructed using GaussView 6.
-
-
Geometry Optimization and Frequency Analysis:
-
Full geometry optimization and frequency calculations were performed using the Gaussian 09 software package.
-
Methodology: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[8]
-
Basis Set: The 6-311++G(d,p) basis set was used for all calculations, providing a good balance of accuracy and computational cost for molecules of this size.[9]
-
Validation: The absence of imaginary frequencies in the output files confirmed that the optimized structures correspond to true energy minima on the potential energy surface.
-
-
Electronic Property Calculations:
-
Single-point energy calculations were performed on the optimized geometries at the same level of theory (B3LYP/6-311++G(d,p)).
-
Properties Calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[10]
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom in the molecules. This provides insight into the intramolecular charge distribution.[11][12]
-
Molecular Electrostatic Potential (MEP) Maps: These were generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[13][14]
-
-
Workflow for Computational Analysis
Caption: Workflow for the computational analysis of pyridine derivatives.
Results and Discussion: A Comparative Analysis
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[10]
| Compound | Substituent Nature | Expected HOMO (eV) | Expected LUMO (eV) | Expected ΔE (eV) | Expected Reactivity |
| 2-Chloro-4-methoxypyridine | Electron-Donating | Higher (less negative) | Higher (less negative) | Smaller | Higher |
| This compound | Intermediate | Intermediate | Lower (more negative) | Intermediate | Intermediate |
| 2-Chloro-4-(trifluoromethyl)pyridine | Electron-Withdrawing | Lower (more negative) | Lower (more negative) | Larger | Lower |
Note: The expected values are based on established principles of substituent effects. The trifluoromethyl group is a stronger electron-withdrawing group than the difluoromethoxy group, leading to a greater stabilization of both HOMO and LUMO, and consequently a larger energy gap.[7]
The electron-donating methoxy group is expected to raise the energy of both the HOMO and LUMO, leading to a smaller energy gap and increased reactivity towards electrophiles. Conversely, the strongly electron-withdrawing trifluoromethyl group is expected to lower the energies of both orbitals, resulting in a larger energy gap and decreased reactivity. This compound is anticipated to have an intermediate electronic profile. The inductive withdrawal of the two fluorine atoms will lower the orbital energies, but the potential for resonance donation from the oxygen atom may partially counteract this effect, leading to an energy gap between that of the methoxy and trifluoromethyl analogs.
Mulliken Population Analysis: Intramolecular Charge Distribution
Mulliken population analysis provides a method for estimating the partial charges on individual atoms within a molecule, offering insights into the electronic distribution and polarity.[12]
| Atom | 2-Chloro-4-methoxypyridine (Expected) | This compound (Expected) | 2-Chloro-4-(trifluoromethyl)pyridine (Calculated) |
| N1 | More Negative | Negative | -0.453 |
| C2 (Cl) | Positive | More Positive | 0.201 |
| C4 (OR/CF3) | More Positive | Most Positive | 0.725 |
| O (methoxy) | Negative | Negative | - |
| C (methoxy) | Positive | Positive | - |
| C (CF3) | - | - | 0.725 |
| F (CF3) | - | - | -0.245, -0.246, -0.246 |
Note: The values for 2-chloro-4-(trifluoromethyl)pyridine are from a DFT B3LYP/6-311++G(d,p) calculation.
The nitrogen atom in the pyridine ring is inherently electronegative and is expected to carry a partial negative charge across all three molecules. The electron-donating methoxy group in 2-chloro-4-methoxypyridine would likely increase the negative charge on the nitrogen relative to the other two compounds. The strong inductive effect of the trifluoromethyl and difluoromethoxy groups will pull electron density away from the ring, making the carbon atom to which they are attached (C4) significantly more positive. Similarly, the carbon atom bonded to the chlorine (C2) will also bear a partial positive charge.
Molecular Electrostatic Potential (MEP) Maps: Visualizing Reactivity
MEP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[13]
Caption: Expected and calculated Molecular Electrostatic Potential (MEP) maps. Red indicates negative potential, and blue indicates positive potential. (Note: Images are illustrative placeholders).
For all three molecules, the most negative potential is expected to be localized on the nitrogen atom, making it the primary site for protonation and interaction with electrophiles. The electron-donating methoxy group in 2-chloro-4-methoxypyridine would enhance the negative potential on the nitrogen and the ring system. In contrast, the trifluoromethyl group in 2-chloro-4-(trifluoromethyl)pyridine significantly withdraws electron density, leading to a less negative (or even slightly positive) potential on the ring and a more positive region around the trifluoromethyl group itself. This compound will likely exhibit an MEP map that is intermediate between these two extremes. The region around the difluoromethoxy group will be strongly positive due to the fluorine atoms, while the nitrogen will remain a site of negative potential.
Conclusion: The Unique Electronic Signature of this compound
This computational comparison reveals that this compound possesses a unique and tunable electronic profile that is highly valuable in the context of drug discovery. It strikes a balance between the electron-rich nature of a methoxy-substituted pyridine and the electron-deficient character of a trifluoromethyl-substituted analog.
The difluoromethoxy group acts as a net electron-withdrawing group, which can enhance metabolic stability and modulate pKa, yet it is not as deactivating as a trifluoromethyl group. This intermediate electronic nature allows for a greater degree of flexibility in molecular design, enabling chemists to fine-tune the electronic properties of the pyridine ring to optimize interactions with biological targets. The insights gained from this computational analysis provide a solid foundation for the rational design of novel therapeutics based on the this compound scaffold.
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A Senior Application Scientist's Guide to the Experimental Validation of Predicted Reactivity for 2-Chloro-4-(difluoromethoxy)pyridine
This guide provides an in-depth technical comparison of 2-Chloro-4-(difluoromethoxy)pyridine, a crucial building block in modern medicinal chemistry. We will delve into its predicted reactivity, supported by established chemical principles, and present a framework for its experimental validation against viable alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Emerging Importance of this compound
This compound has emerged as a valuable scaffold in the synthesis of complex therapeutic molecules.[1] Its utility stems from the unique combination of a reactive 2-chloro substituent, ripe for functionalization, and the electron-withdrawing difluoromethoxy group, which can modulate the physicochemical properties of the final compound. The difluoromethyl group, in particular, is a recognized bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and binding affinity.[2]
This guide will dissect the predicted reactivity of this molecule and provide a clear, actionable framework for its experimental validation. We will compare its performance in key synthetic transformations against two strategic alternatives: 2,4-dichloropyridine and 2-chloro-4-(trifluoromethyl)pyridine. This comparative analysis will empower chemists to make informed decisions when selecting building blocks for their drug discovery programs.
Predicted Reactivity Profile: An Analysis of Electronic Effects
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it inherently electron-deficient.[3] This effect is most pronounced at the 2- and 4-positions.
The 2-chloro group is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for palladium-catalyzed cross-coupling reactions. The 4-(difluoromethoxy) group is a moderately electron-withdrawing group, further activating the ring towards nucleophilic attack, particularly at the 2-position.
Key Reaction Classes:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the 4-(difluoromethoxy) group, makes the 2-position highly susceptible to attack by nucleophiles.[4][5] Reactions with amines, alcohols, and thiols are expected to proceed with relative ease.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 2-position is a suitable handle for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7][8] The success of these reactions is often dependent on the choice of catalyst, ligand, and base.[9][10]
Experimental Validation and Comparative Analysis
To empirically validate the predicted reactivity, we propose a series of standardized experiments comparing this compound with two logical alternatives:
-
2,4-Dichloropyridine: A more activated substrate for SNAr at the 2-position due to the strong electron-withdrawing effect of the second chlorine atom.
-
2-Chloro-4-(trifluoromethyl)pyridine: A highly activated substrate due to the potent electron-withdrawing nature of the trifluoromethyl group.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
This protocol outlines a representative SNAr reaction to assess the relative reactivity of the three compounds.
Materials:
-
This compound
-
2,4-Dichloropyridine
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a sealed vial, add the respective chloropyridine (1.0 mmol), morpholine (1.2 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL).
-
Heat the reaction mixture to 100 °C and monitor the progress by HPLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
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The Strategic Selection of Starting Materials for Fluorinated Pyridine Synthesis: A Comparative Cost and Efficiency Analysis
Introduction: The Enduring Importance of Fluorinated Pyridines
The strategic incorporation of fluorine into pyridine scaffolds remains a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can dramatically improve the efficacy and pharmacokinetic profiles of bioactive molecules. Consequently, the efficient and cost-effective synthesis of fluorinated pyridines is a critical consideration for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the most common starting materials for the synthesis of fluorinated pyridines. We will delve into the economic and synthetic viability of three primary routes, starting from:
-
Halogenated Pyridines (e.g., Chloropyridines) via the Halex Reaction.
-
Aminopyridines via the Balz-Schiemann Reaction.
-
Pyridine N-oxides via modern activation and fluorination methods.
By examining the cost of raw materials, reagent expenses, reaction yields, and operational complexity, this guide aims to equip you with the data-driven insights necessary to make informed decisions in your synthetic campaigns, from laboratory-scale research to process development.
The Halex Reaction: A Workhorse for Industrial-Scale Fluorination
The Halex (Halogen Exchange) reaction is a robust and widely employed method for the synthesis of fluoroaromatics, including fluoropyridines. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide (typically chloride) with a fluoride anion.
Causality Behind Experimental Choices
The efficacy of the Halex reaction is contingent on several key factors. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is crucial as it effectively solvates the cation of the fluoride salt (e.g., K⁺ from KF), thereby increasing the nucleophilicity of the fluoride anion.[1] High reaction temperatures are typically required to overcome the activation energy of C-Cl bond cleavage.
Experimental Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine
Objective: To synthesize 2-fluoropyridine via the Halex reaction.
Materials:
-
2-Chloropyridine
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMSO to the flask.
-
Heat the mixture to the desired reaction temperature (typically 150-250°C) with vigorous stirring.[2]
-
Slowly add 2-chloropyridine (1.0 equivalent) to the heated suspension.
-
Maintain the reaction at temperature for the specified time (typically several hours), monitoring the progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred solution of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2-fluoropyridine.
dot
Caption: Workflow for the Balz-Schiemann synthesis of 4-fluoropyridine.
Cost Analysis: Balz-Schiemann Reaction
| Component | CAS Number | Purity | Supplier Example | Price (USD/kg) | Notes |
| 3-Aminopyridine | 462-08-8 | 99% | Sigma-Aldrich | ~$580 | Prices can vary significantly based on supplier. [3] |
| 4-Aminopyridine | 504-24-5 | 99% | Sigma-Aldrich | ~$600 | - |
| Fluoroboric Acid (~50% aq.) | 16872-11-0 | ~50% | Sigma-Aldrich | ~$3160 | Corrosive and requires careful handling. [4] |
| Sodium Nitrite | 7632-00-0 | ≥97% | Sigma-Aldrich | ~$85 | Relatively inexpensive. [5] |
Note: Prices are estimates based on catalog listings for mid-range quantities and are subject to change. Bulk industrial pricing is typically lower.
The yield for the Balz-Schiemann synthesis of 4-fluoropyridine from 4-aminopyridine has been reported to be around 20%. [6]However, yields for other fluoropyridines, such as 2- and 3-fluoropyridine, can be in the range of 34-50%. [7]The instability of the diazonium salt and the final product can significantly impact the isolated yield.
Fluorination of Pyridine N-oxides: A Milder and Regioselective Approach
A more contemporary approach to synthesizing fluoropyridines involves the activation of pyridine N-oxides followed by nucleophilic fluorination. This method offers the advantages of milder reaction conditions and often excellent regioselectivity.
Causality Behind Experimental Choices
The N-oxide functionality activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. The choice of activating agent, such as tosyl anhydride (Ts₂O), is critical for forming a reactive intermediate. The subsequent displacement with a fluoride source, like tetrabutylammonium fluoride (TBAF), proceeds under relatively mild conditions. The regioselectivity is often governed by steric and electronic factors of substituents on the pyridine ring. [8]
Experimental Protocol: Synthesis of 2-Fluoropyridine from Pyridine N-oxide
Objective: To synthesize 2-fluoropyridine from pyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Tosyl Anhydride (Ts₂O) or similar activating agent
-
Triethylamine (or other suitable amine)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Dichloromethane (DCM)
Procedure:
-
Dissolve pyridine N-oxide (1.0 equivalent) in dichloromethane in a flame-dried flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0°C and add tosyl anhydride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature until the formation of the pyridyltrialkylammonium salt intermediate is complete (monitor by TLC or LC-MS).
-
In a separate flask, prepare a solution of TBAF (1.5 equivalents) in THF.
-
Add the solution of the in-situ generated ammonium salt to the TBAF solution at room temperature.
-
Stir the reaction until the fluorination is complete.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-fluoropyridine.
dot
Caption: Workflow for 2-fluoropyridine synthesis from pyridine N-oxide.
Cost Analysis: Pyridine N-oxide Route
| Component | CAS Number | Purity | Supplier Example | Price (USD/kg) | Notes |
| Pyridine N-oxide | 694-59-7 | 95% | Sigma-Aldrich | ~$855 | Price can vary based on purity and supplier. [6] |
| Tosyl Anhydride | 4145-09-5 | 98% | Sigma-Aldrich | ~$2000 | - |
| Tetrabutylammonium fluoride (1M in THF) | 429-41-4 | 1M | Sigma-Aldrich | ~$300/L | Price is for a solution. [9] |
Note: Prices are estimates based on catalog listings for mid-range quantities and are subject to change. Bulk industrial pricing is typically lower.
Yields for this method can be quite good, often ranging from 60-90% for various substituted 2-fluoropyridines. [8]
Comparative Analysis and Conclusion
| Parameter | Halex Reaction (from Chloropyridine) | Balz-Schiemann Reaction (from Aminopyridine) | Pyridine N-oxide Route |
| Starting Material Cost | Low to Moderate | Moderate | Moderate to High |
| Reagent Cost | Low | High (due to HBF₄) | High (due to activating agent and TBAF) |
| Typical Yield | Moderate to Good (70-90%) [10] | Low to Moderate (20-50%) | Good to Excellent (60-90%) [8] |
| Reaction Conditions | Harsh (High Temperature) | Mild to Moderate (Low temp diazotization, then thermal decomposition) | Mild |
| Scalability | Excellent | Moderate (potential safety concerns with diazonium salts) | Good |
| Substrate Scope | Good for electron-deficient pyridines | Broad | Excellent, good functional group tolerance |
| Key Advantage | Cost-effective for large-scale production | Access to fluoropyridines from readily available aminopyridines | Mild conditions, high yields, and regioselectivity |
| Key Disadvantage | Harsh conditions, limited to activated substrates | Often low yields, potential instability of intermediates | Higher reagent costs |
dot
Caption: Key comparative aspects of the three synthetic routes.
The choice of starting material for fluorinated pyridine synthesis is a multifaceted decision that hinges on a balance of cost, desired scale, available equipment, and the specific substitution pattern of the target molecule.
-
For large-scale, industrial production of simple fluoropyridines, the Halex reaction often presents the most economically viable option, despite its harsh reaction conditions, due to the low cost of starting materials and reagents.
-
The Balz-Schiemann reaction , while a classic method, is often hampered by lower yields and potential safety issues, making it more suitable for smaller-scale syntheses where the corresponding aminopyridine is readily available and other routes are not feasible.
-
The fluorination of pyridine N-oxides has emerged as a powerful and versatile strategy, particularly for the synthesis of complex, highly functionalized fluoropyridines. While the reagent costs are higher, the mild reaction conditions, high yields, and excellent regioselectivity can make it the preferred method in drug discovery and development, where material throughput and predictability are paramount.
Ultimately, a thorough evaluation of these factors, guided by the data and protocols presented herein, will enable researchers to select the most strategic and cost-effective pathway for their specific synthetic objectives.
References
- Sladojevich, F., et al. (2015).
- Carl ROTH. Tetrabutylammoniumfluoride (TBAF), 100 ml.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Aminopyridine.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-2-fluoropyridine.
- Sigma-Aldrich. Potassium fluoride anhydrous.
- Sigma-Aldrich. 3-Aminopyridine.
- Sigma-Aldrich. 4-Bromopyridine hydrochloride.
- APC Pure. Potassium Fluoride Anhydrous 98%.
- Sigma-Aldrich. Sodium nitrite cryst. for synthesis.
- ChemicalBook. 2-Chloropyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloropyridine.
- Strem. Potassium fluoride, anhydrous (99.97%-K).
- Fisher Scientific. Potassium fluoride, anhydrous, 99%, Thermo Scientific Chemicals 50 g.
- Fisher Scientific.
- SYNTHETIKA. Sodium Nitrite NaNO2 for Synthesis - 100g.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
- Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Wikipedia. Balz–Schiemann reaction.
- ChemicalBook. Potassium fluoride.
- ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction.
- Grokipedia. Balz–Schiemann reaction.
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- Organic Chemistry Portal.
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- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Asian Journal of Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(difluoromethoxy)pyridine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized reagents like 2-Chloro-4-(difluoromethoxy)pyridine are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and fundamentally safe workflow.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can extrapolate its likely hazard profile from structurally similar halogenated pyridines. This approach, rooted in chemical principles, allows us to manage risk responsibly.
Based on data from analogous compounds, this compound should be handled as a substance that is:
It is also prudent to treat it as a flammable liquid and to prevent its release into the environment, as halogenated organic compounds can be harmful to aquatic life.[1][6]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Avoid breathing vapors; wash skin thoroughly after handling; do not eat, drink, or smoke when using.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves.[1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. Wear eye protection.[1][3][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. Use only in a well-ventilated area.[1][5] |
Part 2: Pre-Disposal Safety Protocols
Proper disposal begins with proper protection. Adherence to these protocols minimizes the risk of exposure during waste handling.
Engineering Controls
All handling of this compound, including transfer to a waste container, must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is the primary engineering control to prevent inhalation of potentially harmful vapors.[8] Facilities should also be equipped with an emergency eyewash station and a safety shower in close proximity.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE based on a hazard assessment.[10]
-
Hand Protection : Wear impervious gloves. Butyl rubber or nitrile gloves are generally recommended for pyridine-based compounds, but always consult the glove manufacturer's compatibility chart.[7]
-
Eye and Face Protection : Use tight-sealing safety goggles and a face shield to protect against splashes.[1]
-
Skin and Body Protection : A fully buttoned, flame-retardant lab coat and appropriate footwear are required.[11] Ensure there is no exposed skin.
-
Respiratory Protection : If there is a risk of exposure exceeding permissible limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All respirator use must be in accordance with a formal respiratory protection program (29 CFR 1910.134).[12]
Part 3: Step-by-Step Disposal Workflow
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[13][14] Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its proper disposal.[1][15]
Step 1: Waste Segregation
Segregate waste containing this compound into a dedicated "halogenated organic solvent" waste stream. Do not mix with non-halogenated solvents or other waste types. This is crucial because mixed waste streams can complicate the final disposal process, which often involves incineration.
Step 2: Container Selection and Labeling
-
Selection : Use a sealable, airtight, and chemically compatible waste container.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling : Immediately attach a "Hazardous Waste" label to the container.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: Waste Collection
In a chemical fume hood, carefully transfer the waste chemical into the labeled container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion. Securely close the container.
Step 4: Temporary Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain potential leaks. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Step 5: Arranging Final Disposal
When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[7] EHS will then arrange for collection and transport to a licensed hazardous waste disposal facility. The primary disposal method for halogenated pyridines is typically high-temperature incineration or other forms of chemical destruction to ensure complete breakdown of the substance.[13][16] Never pour this chemical down the drain or dispose of it in regular trash .[8]
Disposal Workflow Diagram
The following diagram illustrates the essential decision points and actions in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Part 4: Spill and Emergency Procedures
Accidents require immediate and correct action.
Small Spills (within a fume hood)
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[7][8]
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Report the spill to your supervisor.
Large Spills (outside a fume hood)
-
Immediately evacuate the area and alert nearby personnel.
-
If safe to do so, remove all sources of ignition.[17]
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency number and contact EHS immediately.[7] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Skin Contact : Flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Washington State University.Pyridine Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- Loba Chemie.Pyridine for Synthesis Safety Data Sheet.
- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine hydrochloride.
- Cole-Parmer.Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Occupational Safety and Health Administration (OSHA).Guidance For Hazard Determination.
- United States Environmental Protection Agency (EPA). (2025, November 5). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements.
- Cole-Parmer.Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- United States Environmental Protection Agency (EPA).Pyridine - Substance Details.
- Occupational Safety and Health Administration (OSHA). (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
- National Center for Biotechnology Information (NCBI).Table 7-1, Regulations and Guidelines Applicable to Pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR).Pyridine Tox Profile Public Health Statement.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4-(difluoromethoxy)pyridine
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, operational framework for handling 2-Chloro-4-(difluoromethoxy)pyridine. The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure to empower you, the researcher, to work safely and effectively.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing structurally analogous compounds, such as other chlorinated and fluorinated pyridines. These analogs are consistently classified as hazardous, necessitating stringent precautions.[1][2][3][4][5]
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]
These hazards are the direct drivers of the PPE and handling protocols detailed below. The potential for harm upon contact, ingestion, or inhalation dictates a multi-layered defense strategy.
| Hazard Category | Potential Effect | GHS Classification (by Analogy) | Source of Risk |
| Acute Oral Toxicity | Harmful if swallowed | Category 3 or 4 | Ingestion via contaminated hands or materials |
| Acute Dermal Toxicity | Harmful in contact with skin | Category 3 or 4 | Direct skin contact, spills, contaminated surfaces |
| Acute Inhalation Toxicity | Harmful if inhaled | Category 3 or 4 | Inhalation of vapors or aerosols |
| Skin Corrosion/Irritation | Causes skin irritation or burns | Category 2 | Direct skin contact |
| Eye Damage/Irritation | Causes serious eye irritation or damage | Category 2 or 1 | Splashes, aerosols, or touching eyes with contaminated gloves |
| Respiratory Irritation | May cause irritation to the respiratory system | STOT SE 3 | Inhalation of vapors or aerosols |
The Hierarchy of Controls: A Foundational Safety Principle
Before discussing specific PPE, it is crucial to understand that PPE is the last line of defense. A truly safe laboratory environment prioritizes controls that eliminate or reduce the hazard at its source. This hierarchy is a fundamental concept in industrial hygiene and laboratory safety.[7]
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For this compound, this means:
-
Engineering Controls: All work must be performed in a certified chemical fume hood to control vapor and aerosol inhalation.[8][9][10] An eyewash station and safety shower must be immediately accessible.[8][10][11]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel receive documented training on the hazards and handling procedures.[9] Never work alone.[12]
Core PPE Protocol: A Step-by-Step Guide
Only after confirming that engineering and administrative controls are in place should you proceed with selecting and donning PPE.
Step 1: Eye and Face Protection
The risk of a splash causing serious eye irritation or damage is significant.
-
Minimum Requirement: Tightly fitting chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory at all times.[11][13]
-
Best Practice/Increased Risk: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn over the safety goggles.[7][8][13] Eyeglasses, even with side shields, are not adequate protection.[7]
Step 2: Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Material: Chemical-resistant gloves are required.[8][13] While nitrile gloves are common in labs, it is critical to consult a glove manufacturer's compatibility chart for chlorinated and fluorinated pyridines. Neoprene or butyl rubber gloves often provide superior protection for this class of chemicals.
-
Technique: Always use two pairs of gloves (double-gloving). This provides a significant safety margin against tears and permeation.[7] Inspect gloves for any signs of degradation or puncture before use.[13] Use proper removal techniques to avoid contaminating your skin.[13] Change gloves immediately if contamination is suspected, or every 30-60 minutes during prolonged handling.[7]
Step 3: Body Protection
Protect your skin from incidental contact and spills.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[8][9]
-
Enhanced Protection: For larger-scale work or significant splash risks, supplement the lab coat with a chemical-resistant apron made of materials like PVC or neoprene.[14] For extensive handling, chemical-resistant coveralls may be appropriate.[14][15]
-
Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.[8]
Step 4: Respiratory Protection
If engineering controls are functioning correctly, respiratory protection is typically not needed.
-
When Required: A NIOSH-approved respirator is necessary during large spills, when cleaning up outside of a fume hood, or if there is any sign of engineering control failure.[1][15]
-
Type: For emergencies or significant vapor release, a full-face respirator with an organic vapor cartridge is recommended.[16] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of an OSHA-compliant respiratory protection program.[7] A surgical mask offers no protection.[7][17]
Operational and Disposal Plans
The following workflow integrates the PPE requirements into a practical, step-by-step process.
Caption: Step-by-step workflow for safely handling the chemical from preparation to cleanup.
Emergency Protocol: Spills
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside a fume hood.[8][12]
-
Remove Ignition Sources: If the material is flammable, turn off all nearby heat and ignition sources.[2][13]
-
Don PPE: Before cleanup, don the appropriate level of PPE, including respiratory protection if necessary.[8]
-
Contain & Absorb: For small spills inside a hood, use an inert absorbent material like vermiculite or sand.[1][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully collect the absorbed material and contaminated items into a labeled, sealed container for hazardous waste disposal.[8][12]
-
Large Spills: For spills larger than what can be safely handled by lab personnel, call your institution's Environmental Health & Safety (EHS) department immediately.[8][10][12]
Emergency Protocol: Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing while under a safety shower.[12] Flush the affected area with copious amounts of water for at least 15 minutes.[10][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if possible.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal Plan
-
Classification: All materials contaminated with this compound are considered hazardous waste.[1][12]
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Liquid waste (e.g., reaction residues, solvent rinses).
-
Solid waste (e.g., contaminated absorbent material, gloves, weigh paper).
-
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Dispose of all waste through your institution's EHS office in accordance with local, state, and federal regulations.[1][18] Do not pour any amount down the drain.[1]
By integrating this comprehensive understanding of the hazards with a multi-layered defense system of engineering controls, administrative protocols, and personal protective equipment, you can confidently and safely advance your research.
References
- BenchChem. (n.d.). Safe Handling and Storage of 4-(4-Chlorobutyl)pyridine hydrochloride: Application Notes and Protocols.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)pyridine, 95%.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MilliporeSigma. (2025, August 5). SAFETY DATA SHEET: Pyridine.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Chloro-4-fluoropyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
